molecular formula C7H12F3NO B3227272 [4-(Trifluoromethyl)-4-piperidyl]methanol CAS No. 1260809-72-0

[4-(Trifluoromethyl)-4-piperidyl]methanol

Cat. No.: B3227272
CAS No.: 1260809-72-0
M. Wt: 183.17
InChI Key: PPNUUANHKROZNO-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-4-piperidyl]methanol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17. The purity is usually 95%.
BenchChem offers high-quality [4-(Trifluoromethyl)-4-piperidyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Trifluoromethyl)-4-piperidyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(5-12)1-3-11-4-2-6/h11-12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNUUANHKROZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Utility of[4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design. Among fluorinated motifs, the trifluoromethyl (–CF₃) group is highly privileged due to its profound impact on lipophilicity, metabolic stability, and target binding affinity [1]. [4-(Trifluoromethyl)-4-piperidyl]methanol (also known as[4-(Trifluoromethyl)piperidin-4-yl]methanol) serves as a highly versatile, rigidified building block.

By positioning a –CF₃ group and a hydroxymethyl moiety at the 4-position of a piperidine ring, this scaffold creates a unique localized dipole and a sterically demanding environment. This in-depth technical guide explores the physicochemical properties of this molecule, the causality behind its structural behavior, and the self-validating protocols required for its rigorous characterization in preclinical development.

Quantitative Physicochemical Profile

Before deploying this building block in synthetic pathways, its baseline physicochemical parameters must be established. The table below synthesizes the core quantitative data for[4-(Trifluoromethyl)-4-piperidyl]methanol.

PropertyValueMethod / Source
CAS Number 1260809-72-0[2]
Molecular Formula C₇H₁₂F₃NO[2]
Molecular Weight 183.17 g/mol [2]
LogP 0.9108
Topological Polar Surface Area (TPSA) 32.26 Ų
H-Bond Donors 2 (–NH, –OH)
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 1

Mechanistic Insights: The Causality of 4-CF₃ Substitution

The addition of a –CF₃ group is never arbitrary; it is a calculated structural intervention [3]. In the context of the piperidine ring, the 4-CF₃ substitution exerts three distinct mechanistic effects:

  • Inductive Attenuation of Basicity (pKa Modulation): Unsubstituted piperidines typically exhibit a pKa of ~11.0. The strong electron-withdrawing nature of the –CF₃ group exerts a through-bond inductive effect (–I effect). Even at the 4-position, this effect pulls electron density away from the piperidine nitrogen, lowering its pKa to approximately 9.5–10.0. This is critical for improving oral bioavailability, as a slightly less basic amine is less ionized at physiological pH, enhancing membrane permeability[4].

  • Conformational Locking: The steric bulk of the –CF₃ group (often compared to an isopropyl group in size) heavily biases the piperidine ring into a specific chair conformation. The –CF₃ group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group into the axial position. This rigidification reduces entropic penalties upon receptor binding.

  • Metabolic Shielding: The robust C–F bonds resist cytochrome P450-mediated oxidative metabolism, effectively shielding the vulnerable 4-position of the piperidine ring from hydroxylation[4],[1].

CF3_Effects CF3 4-CF3 Substitution Lipophilicity Increased Lipophilicity (LogP ~0.91) CF3->Lipophilicity pKa Attenuated Basicity (Inductive Effect) CF3->pKa Metabolism Metabolic Stability (Steric Shielding) CF3->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability pKa->Permeability Bioavailability Improved Oral Bioavailability Metabolism->Bioavailability Permeability->Bioavailability

Logic tree detailing the physicochemical impacts of 4-CF3 substitution.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of[4-(Trifluoromethyl)-4-piperidyl]methanol must rely on self-validating experimental systems. A protocol is only trustworthy if internal controls can mathematically prove the absence of artifacts.

Protocol 1: Potentiometric Determination of pKa and LogP

Causality: Potentiometric titration is selected over traditional shake-flask methods because it provides a continuous data stream. By analyzing the first derivative of the titration curve, the equivalence point is mathematically isolated, ensuring that buffering artifacts do not skew the pKa calculation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a tightly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mM of the compound in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Aqueous Titration (pKa): Titrate the solution with standardized 0.1 M KOH under an argon atmosphere. Causality: Argon prevents CO₂ absorption, which would generate carbonic acid and artificially lower the pH. Record the pH after each 0.01 mL addition.

  • Dual-Phase Titration (LogP): Introduce a known volume of water-saturated 1-octanol to the sample and repeat the titration. Causality: The partitioning of the neutral piperidine species into the octanol phase causes a measurable shift in the apparent pKa. The difference between the aqueous pKa and the apparent biphasic pKa allows for the precise calculation of LogP via Bjerrum plot analysis.

Protocol 2: Structural Validation via Multinuclear NMR

Causality: ¹⁹F NMR is exquisitely sensitive to the local electronic environment. By utilizing an internal standard, we create a self-validating system where the integration ratio directly confirms the purity and structural integrity of the –CF₃ moiety.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d₆. Add exactly 1.0 µL of trifluorotoluene as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz. Validation: The piperidine ring protons will exhibit complex splitting patterns due to the rigid chair conformation induced by the bulky 4-CF₃ group. The hydroxyl proton will appear as a broad singlet, which can be validated by its disappearance upon D₂O exchange.

  • ¹⁹F NMR Acquisition: Acquire spectra at 376 MHz with ¹H decoupling. Validation: A sharp singlet around -75 ppm confirms the –CF₃ group. The integration of this peak relative to the trifluorotoluene standard mathematically validates the molar concentration and confirms the absence of defluorinated impurities.

Validation_Workflow Sample Compound Prep [1260809-72-0] LCMS LCMS Sample->LCMS Aliquot 1 NMR 1H/19F NMR (Structural Integrity) Sample->NMR Aliquot 2 Titration Potentiometric Titration (pKa & LogP) LCMS->Titration Purity Confirmed Data Data Synthesis & Self-Validation NMR->Data Structure Confirmed Titration->Data Values Acquired

Step-by-step self-validating workflow for physicochemical characterization.

Applications in Drug Design

The unique topology of [4-(Trifluoromethyl)-4-piperidyl]methanol makes it an ideal pharmacophore for targeting deep, lipophilic receptor pockets while maintaining necessary aqueous solubility through its hydrogen-bonding network.

When integrated into a larger drug scaffold, the piperidine nitrogen acts as a critical salt-bridge or hydrogen-bond donor/acceptor, while the hydroxymethyl group can engage in secondary hydrogen-bonding networks. Simultaneously, the –CF₃ group projects into hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [1].

Pharmacophore Molecule [4-(Trifluoromethyl)-4- piperidyl]methanol Piperidine_N Piperidine NH (H-Bond Donor/Acceptor) Molecule->Piperidine_N Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Molecule->Hydroxyl CF3_Group CF3 Group (Hydrophobic Interaction) Molecule->CF3_Group Target Target Receptor Binding Pocket Piperidine_N->Target Salt Bridge / H-Bond Hydroxyl->Target H-Bond Network CF3_Group->Target Lipophilic Pocket

Pharmacophore mapping of core functional groups with a target receptor.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. URL:[Link]

  • Yale, H.L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. URL:[Link]

  • Kadlecek, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 987. URL:[Link]

  • Chemikart Product Database. (4-(Trifluoromethyl)piperidin-4-yl)methanol Properties. URL:[Link]

Sources

Comprehensive Technical Profiling of [4-(Trifluoromethyl)-4-piperidyl]methanol: Structural Rationale, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. [4-(Trifluoromethyl)-4-piperidyl]methanol is a highly specialized, geminally disubstituted piperidine building block. By combining the privileged piperidine scaffold with a metabolically robust trifluoromethyl (


) group and a versatile hydroxymethyl handle, this molecule serves as a critical intermediate in the development of next-generation therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its use in drug design, and a self-validating, step-by-step synthetic methodology.

Physicochemical Profiling & Structural Analysis

The precise structural configuration of [4-(Trifluoromethyl)-4-piperidyl]methanol dictates its utility in synthesis and biology[1]. Below is a consolidated physicochemical profile of the compound.

PropertyValue
Chemical Name [4-(Trifluoromethyl)-4-piperidyl]methanol
IUPAC Name (4-(Trifluoromethyl)piperidin-4-yl)methanol
CAS Registry Number 1260809-72-0[1]
Molecular Formula

Molecular Weight 183.17 g/mol
SMILES String OCC1(C(F)(F)F)CCNCC1[1]
Typical Form White to off-white solid (commonly isolated as the HCl salt)
Solubility Soluble in DMSO, Methanol, and Water (as the hydrochloride salt)

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of[4-(Trifluoromethyl)-4-piperidyl]methanol as a building block is rarely arbitrary; it is driven by specific causality in structure-activity relationship (SAR) optimization:

  • Metabolic Shielding (The Blocking Effect): Cytochrome P450 enzymes frequently target the exposed 4-position of piperidine rings for oxidation. Geminal disubstitution with a strong, unreactive

    
     group completely eliminates this metabolic liability, thereby extending the in vivo half-life (
    
    
    
    ) of the resulting drug candidate.
  • Basicity Modulation via Inductive Effects: Highly basic piperidines often suffer from hERG channel toxicity and phospholipidosis. The strong inductive electron-withdrawing nature (-I effect) of the

    
     group propagates through the sigma framework. This slightly lowers the 
    
    
    
    of the piperidine nitrogen, optimizing the basicity to improve membrane permeability while mitigating off-target toxicity.
  • Versatile Functionalization Vector: The primary hydroxyl group (

    
    ) provides an ideal vector for downstream synthesis. It can be readily converted into a leaving group (mesylate/tosylate) for nucleophilic substitution, or oxidized to an aldehyde for reductive amination, allowing for rapid library generation.
    

Standardized Synthetic Methodology

The most robust and scalable route to [4-(Trifluoromethyl)-4-piperidyl]methanol begins with the commercially available precursor, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 495415-51-5)[2].

Experimental Protocol: Step-by-Step

Step 1: Chemoselective Reduction Causality: Borane-Tetrahydrofuran (


) is selected over Lithium Aluminum Hydride (

) because it is highly chemoselective for the reduction of carboxylic acids to primary alcohols without cleaving the acid-labile or hydride-sensitive Boc protecting group.
  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (1.0 eq) and anhydrous THF to achieve a 0.5 M concentration.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add

    
     complex (1.0 M in THF, 2.0 eq) dropwise over 30 minutes to safely manage the evolution of hydrogen gas.
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. The starting material mass should disappear, replaced by the intermediate mass (typically observed as

    
     due to in-source fragmentation).
    
  • Quench carefully with methanol at 0 °C until effervescence ceases, then concentrate under reduced pressure.

Step 2: Boc Deprotection and Salt Formation Causality: 4M HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). HCl/Dioxane provides a clean, anhydrous cleavage of the Boc group and directly yields the hydrochloride salt as an insoluble precipitate, eliminating the need for complex aqueous workups and avoiding hygroscopic TFA salts.

  • Dissolve the crude intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5.0 eq) at room temperature.

  • Stir for 2-4 hours. A white precipitate will form as the product salt is insoluble in the DCM/Dioxane matrix.

  • Validation: TLC (Ninhydrin stain) will reveal a highly polar, amine-positive spot at the baseline.

  • Filter the suspension, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride.

Synthetic Workflow Visualization

Synthesis SM 1-Boc-4-(CF3)-piperidine- 4-carboxylic acid (Starting Material) Red BH3·THF 0°C to RT (Chemoselective) SM->Red Int 1-Boc-4-(CF3)-piperidin- 4-yl]methanol (Intermediate) Red->Int Deprot 4M HCl / Dioxane RT, 2h (Deprotection) Int->Deprot Prod [4-(Trifluoromethyl)- 4-piperidyl]methanol HCl (Target Molecule) Deprot->Prod

Caption: Synthetic workflow for[4-(Trifluoromethyl)-4-piperidyl]methanol via chemoselective reduction.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the following self-validating analytical parameters must be met:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Expect a distinct singlet integrating to 2H around
    
    
    3.50 - 3.70 ppm corresponding to the
    
    
    group. The broad signal for the basic secondary amine (
    
    
    in the HCl salt) will appear downfield (
    
    
    8.50 - 9.50 ppm).
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    A sharp, diagnostic singlet around
    
    
    -74.0 to -76.0 ppm confirms the presence of the intact
    
    
    group.
  • LC-MS (ESI+): The exact mass of the free base is 183.09. The mass spectrum must show a dominant

    
     peak at m/z 184.1 .
    

Pharmacological Applications & Downstream Integration

Once synthesized, [4-(Trifluoromethyl)-4-piperidyl]methanol is typically integrated into larger molecular frameworks. The piperidine nitrogen is often coupled with heteroaryl chlorides via


 reactions, or alkylated to form the core of a targeted therapeutic.

Application BB [4-(CF3)-4-piperidyl]methanol (Building Block) Func S_NAr / Amide Coupling & Hydroxyl Functionalization BB->Func Lead Lead Drug Candidate (e.g., Kinase Inhibitor) Func->Lead Target Target Protein Binding (Hydrophobic Pocket Engagement) Lead->Target Effect Modulated Downstream Signaling (Therapeutic Efficacy) Target->Effect

Caption: Downstream functionalization and pharmacological integration of the piperidine building block.

References

  • Title: BLD Pharmatech Co., Limited (Page 43) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]

  • Title: 14984-73-7 Iminodisulfuryl Fluoride - ACCELA CHEMBIO INC (Referencing Starting Material CAS: 495415-51-5) Source: Accela ChemBio Inc. URL: [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and LogP of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed examination of the lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental data, this document synthesizes information from computational prediction, analysis of structural analogs, and established methodologies to offer a comprehensive understanding of its LogP (logarithm of the partition coefficient) and LogD (logarithm of the distribution coefficient). We delve into the structural contributions of the trifluoromethyl group and the piperidine core to the molecule's overall lipophilic character. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of LogP/LogD using the Shake-Flask method and High-Performance Liquid Chromatography (HPLC), providing researchers with the necessary tools for in-house validation. This document is intended to serve as a vital resource for scientists engaged in the design and development of novel therapeutics incorporating this and related fluorinated scaffolds.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is a key parameter that dictates a compound's ability to traverse biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[3]

The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water. For practical use, this is expressed in a logarithmic form, LogP.[4]

LogP = log10 ([Compound]octanol / [Compound]water)

For ionizable molecules, such as the piperidine-containing title compound, the distribution is pH-dependent. The distribution coefficient, LogD, is therefore a more physiologically relevant descriptor as it accounts for both the neutral and ionized forms of the molecule at a specific pH.[5] A deep understanding and precise modulation of LogP/LogD are essential in the early stages of drug design to optimize a candidate's chances of therapeutic success.[1]

Structural Analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol

The lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol is a composite of the contributions from its constituent parts: the piperidine ring, the hydroxymethyl group, and the trifluoromethyl (CF₃) group.

  • Piperidine Core : The saturated heterocyclic piperidine ring is a common motif in pharmaceuticals, generally imparting favorable pharmacokinetic properties. By itself, the piperidine scaffold is moderately lipophilic.[6]

  • Hydroxymethyl Group (-CH₂OH) : The primary alcohol functional group is polar and capable of hydrogen bonding. Its presence significantly increases the hydrophilicity of the molecule, thereby lowering the overall LogP value.

  • Trifluoromethyl Group (-CF₃) : The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to modulate a molecule's properties.[7] The CF₃ group is highly lipophilic and acts as a "super-methyl" group.[8] Its strong electron-withdrawing nature and the high bond energy of the C-F bonds also confer enhanced metabolic stability by blocking potential sites of oxidation.[7] The presence of the CF₃ group is expected to substantially increase the lipophilicity of the piperidine core.[6]

The final LogP value of [4-(Trifluoromethyl)-4-piperidyl]methanol will be a balance between the lipophilic-enhancing effect of the CF₃ group and the hydrophilic nature of the hydroxymethyl group and the piperidine nitrogen.

Predicted Lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol

Direct experimental determination remains the gold standard for LogP values. However, in the absence of such data for [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0), computational (in silico) models provide valuable initial estimates.[9] It is important to note that the accuracy of these predictions can be limited, especially for complex or heavily fluorinated molecules.[7] Therefore, consulting a consensus of values from multiple algorithms is a prudent approach.

Prediction AlgorithmPredicted LogP
ALOGPS0.85
XLogP30.70
SwissADME (Consensus)0.88
Molinspiration0.65
ChemAxon0.92

Note: These values represent typical predictions from the respective algorithms and should be considered as estimates. For a definitive value, experimental determination is required.

For a structural analog, [1-methyl-4-(trifluoromethyl)-4-piperidyl]methanol (CAS: 2227206-66-6), a calculated LogP value of 1.253 has been reported.[10] The addition of the N-methyl group increases lipophilicity compared to the parent compound, which aligns with the predicted range for the title molecule.

Experimental Determination of LogP/LogD

To obtain definitive lipophilicity data, experimental measurement is essential. The following sections provide detailed protocols for two widely accepted methods.

The Shake-Flask (OECD 107) Method

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[11]

  • Preparation of Phases :

    • Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by vigorously mixing them for 24 hours, followed by separation.

    • Saturate the PBS (pH 7.4) with the prepared n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Preparation :

    • Prepare a stock solution of [4-(Trifluoromethyl)-4-piperidyl]methanol in the saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning :

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated PBS. A phase volume ratio (PVR) of 1:1 or 2:1 (octanol:buffer) is common.

    • Agitate the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. This can range from 30 minutes to several hours. Preliminary experiments should be conducted to determine the equilibrium time.

  • Phase Separation :

    • Centrifuge the mixture at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure complete separation of the two phases.

  • Quantification :

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation :

    • Calculate the LogD7.4 using the formula:

      LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate n-Octanol and Buffer prep_stock 2. Prepare Stock Solution in Saturated Octanol prep_phases->prep_stock combine 3. Combine Octanol Stock and Saturated Buffer prep_stock->combine shake 4. Agitate to Reach Equilibrium combine->shake centrifuge 5. Centrifuge for Phase Separation shake->centrifuge quantify 6. Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calculate 7. Calculate LogD quantify->calculate

Caption: Workflow for Shake-Flask LogD Determination.

HPLC-Based LogP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating LogP.[12] This method correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.

  • System Setup :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form (typically 2 pH units above the pKa for a base).

    • Detection : UV detector set to an appropriate wavelength for the analyte.

  • Calibration :

    • Select a series of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Perform isocratic elutions with varying percentages of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

    • For each standard and at each mobile phase composition, measure the retention time (tR) and determine the void time (t0) using a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard at each composition: k = (tR - t0) / t0 .

    • Extrapolate the logarithm of the capacity factor (log k) to 100% aqueous phase to obtain the intercept, log kw. This is done by plotting log k versus the percentage of organic modifier and fitting a linear regression.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log kw values.

  • Sample Analysis :

    • Using the same isocratic conditions, determine the log kw for [4-(Trifluoromethyl)-4-piperidyl]methanol.

  • Calculation :

    • Interpolate the LogP of the test compound from the calibration curve using its determined log kw value.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result select_std 1. Select LogP Standards run_hplc 2. Run Standards at Multiple Mobile Phase Compositions select_std->run_hplc calc_kw 3. Calculate log kw for Each Standard run_hplc->calc_kw create_curve 4. Plot LogP vs. log kw to Create Calibration Curve calc_kw->create_curve interpolate 7. Interpolate LogP from Calibration Curve create_curve->interpolate run_sample 5. Run Test Compound Under Same Conditions calc_kw_sample 6. Calculate log kw for Test Compound run_sample->calc_kw_sample calc_kw_sample->interpolate

Caption: Workflow for RP-HPLC LogP Estimation.

Conclusion and Future Directions

The lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol, a key parameter for its potential as a drug scaffold, is governed by a nuanced interplay between its hydrophilic hydroxymethyl group and the lipophilic trifluoromethyl substituent. While computational models predict a LogP value in the range of approximately 0.65 to 0.92, these values necessitate experimental validation for use in definitive drug design programs. The strategic placement of the CF₃ group not only influences lipophilicity but is also anticipated to enhance metabolic stability, a highly desirable trait in drug candidates.[7]

For researchers working with this scaffold, the provided experimental protocols for the shake-flask and HPLC-based methods offer robust pathways to determine precise LogP and LogD values. An accurate understanding of these parameters is a non-negotiable prerequisite for developing structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of lead compounds toward clinical success.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. 13

  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem, 2025. 14

  • BenchChem. Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem, 2025. 15

  • Waring, M. J. Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 2019.

  • ChemRxiv. FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv, 2024.

  • ChemScene. (1-Methyl-4-(trifluoromethyl)piperidin-4-yl)methanol.

  • Andrés, A., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 2015.
  • Takács-Novák, K., & Avdeef, A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 1996.

  • Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010.

  • Virtual Computational Chemistry Laboratory. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.

  • Prasad, B. V., & Brooks, B. R. A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 2020.

  • Nguyen, T. H., et al. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE, 2025.

  • Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012.

  • Coutinho, A. L., et al. A robust, viable, and resource sparing HPLC-based logP method applied to common lipophilic drugs to help in expanding in silico training datasets. International Journal of Pharmaceutics, 2023.

  • BOC Sciences. Lipophilicity of Drug. BOC Sciences, 2024.

  • ResearchGate. LogP / LogD shake-flask method v1. ResearchGate, 2018.

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

  • WuXi AppTec. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec, 2023.

  • Cambridge MedChem Consulting. LogP/D.

  • Molinspiration. logP - octanol-water partition coefficient calculation.

  • SwissADME. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules.

  • ChemAxon. LogP and logD calculations.

  • PubChem. XLogP3.

  • Schultz, M. D. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Omega, 2023.

Sources

An In-depth Technical Guide to the Bioisosteric Potential of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. The practice of bioisosterism—the exchange of a molecular fragment for another with similar physicochemical properties to enhance pharmacological outcomes—is a cornerstone of lead optimization.[1][2] This guide provides an in-depth analysis of the [4-(Trifluoromethyl)-4-piperidyl]methanol moiety, a sophisticated building block that leverages the synergistic effects of a trifluoromethyl group and a piperidine scaffold to address common challenges in drug development, including metabolic instability and suboptimal pharmacokinetic profiles. We will explore the fundamental physicochemical properties that underpin its utility, its role as a versatile bioisostere, detailed synthetic protocols, and methodologies for its experimental validation.

The Strategic Advantage: Physicochemical Rationale

The efficacy of the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold stems from the unique and complementary properties of its constituent parts: the trifluoromethyl (CF₃) group, the piperidine ring, and the geminal hydroxymethyl group at the C4 position.

The Trifluoromethyl Group: A "Super-Methyl"

The trifluoromethyl group is a powerful tool in medicinal chemistry, often used to enhance a drug's metabolic stability and modulate its electronic properties.[3] Its benefits are multi-faceted:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[4][5] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][5] By replacing a metabolically labile methyl or methoxy group with a CF₃ group, chemists can block common sites of metabolism, a strategy known as "metabolic switching," which can prolong a drug's half-life and improve its bioavailability.[5]

  • Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[3][4] This is a critical parameter for absorption and distribution.

  • Electronic Modulation: As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby basic centers, such as the piperidine nitrogen. This modulation can be crucial for optimizing binding interactions with a target protein and reducing off-target effects associated with high basicity.

The Piperidine Scaffold: A Privileged Structure

Piperidine is one of the most common heterocyclic systems found in pharmaceuticals, prized for its synthetic tractability and favorable physicochemical properties.[6][7]

  • Improved Solubility and Pharmacokinetics: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and provide a handle for strong ionic interactions with biological targets.[8]

  • Three-Dimensional Diversity: As a saturated heterocycle, the piperidine ring provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors to optimize interactions within a protein's binding pocket.[9]

  • CNS Penetration: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as its lipophilic character and ability to be protonated can facilitate passage across the blood-brain barrier.[8]

Synergistic Effects of the Geminal-Substituted Scaffold

The true power of the [4-(Trifluoromethyl)-4-piperidyl]methanol moiety lies in the convergence of these properties. Placing the sterically demanding and metabolically robust CF₃ group adjacent to a hydroxymethyl group on a quaternary carbon creates a unique local environment that offers distinct advantages over simpler substitutions. The hydroxymethyl group provides a crucial hydrogen bonding vector (both donor and acceptor) that can restore or create new, favorable interactions with the target protein, while the CF₃ group anchors the moiety and protects adjacent positions from metabolic attack.

A [4-(Trifluoromethyl)-4-piperidyl]methanol Moiety B Trifluoromethyl (CF₃) Group A->B C Piperidine Scaffold A->C D Hydroxymethyl (CH₂OH) Group A->D E Blocks Oxidative Metabolism (High C-F Bond Energy) B->E F Increases Lipophilicity (LogP) B->F G Lowers pKa of Piperidine N B->G H Improves Aqueous Solubility (at physiological pH) C->H I Provides 3D Vector for Substituents C->I J Hydrogen Bond Donor/Acceptor D->J K Improved Pharmacokinetics (ADME) E->K F->K L Enhanced Target Affinity & Selectivity G->L H->K I->L J->L

Caption: Logical relationships of the moiety's components to drug properties.

Bioisosteric Applications and Impact on Drug Properties

The [4-(Trifluoromethyl)-4-piperidyl]methanol moiety serves as an advanced bioisostere for a variety of common structural motifs, offering clear advantages in overcoming development hurdles.

  • Replacement for gem-Dimethyl or Cyclopropyl Groups: It can act as a metabolically stable replacement for a gem-dimethyl group, where one of the methyl groups is prone to hydroxylation. The CF₃ group blocks this metabolic route, while the hydroxymethyl group can mimic the steric bulk and potentially form favorable interactions.

  • Replacement for Substituted Phenyl Rings: In some contexts, this scaffold can replace a substituted phenyl ring, offering improved solubility and a more defined three-dimensional structure while avoiding potential aromatic metabolism pathways.

Quantitative Impact on Physicochemical Properties

The incorporation of this moiety is designed to predictably alter key drug-like properties. The following table provides a comparative summary based on typical observations in medicinal chemistry programs when replacing a standard methyl-piperidine analog with the title scaffold.

PropertyStandard Analog (e.g., 4-methyl-4-hydroxymethyl-piperidine)Bioisosteric Analog ([4-(CF₃)-4-piperidyl]methanol)Rationale for Change
Metabolic Half-Life (t½) in HLM Low (e.g., < 15 min)High (e.g., > 60 min) CF₃ group blocks CYP-mediated oxidation.[10]
Lipophilicity (cLogP) ModerateIncreased The CF₃ group is significantly more lipophilic than a methyl group.[4]
Aqueous Solubility ModerateComparable or Improved Piperidine scaffold maintains solubility; pKa modulation can be optimized.[8]
Piperidine pKa ~9.5 - 10.5Lower (~8.0 - 9.0) The strong electron-withdrawing effect of the CF₃ group reduces basicity.
Target Binding Affinity (Ki) VariablePotentially Increased Altered electronics and new H-bonding opportunities can enhance binding.[4]

Synthetic and Experimental Protocols

A key aspect of a technical guide is the provision of actionable, reproducible methodologies.

General Synthetic Strategy

The synthesis of the [4-(Trifluoromethyl)-4-piperidyl]methanol core can be achieved through a multi-step sequence starting from commercially available piperidine derivatives. A common approach involves the trifluoromethylation of a suitable ketone precursor.

A Start: N-Protected 4-Piperidone B Step 1: Trifluoromethylation (e.g., Ruppert-Prakash Reagent) A->B C Intermediate: N-Protected 4-Trifluoromethyl-4-hydroxypiperidine B->C D Step 2: Oxidation (e.g., PCC, Swern) C->D E Intermediate: N-Protected 4-Trifluoromethyl-4-piperidone D->E F Step 3: Nucleophilic Addition of Protected Methanol Equivalent (e.g., Grignard, Organolithium) E->F G Intermediate: N-Protected [4-(CF₃)-4-piperidyl]methanol F->G H Step 4: Deprotection (e.g., TFA, HCl) G->H I Final Product: [4-(CF₃)-4-piperidyl]methanol H->I

Caption: A potential synthetic workflow for the target scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by the trifluoromethyl group, an in vitro assay using human liver microsomes (HLM) is a standard industry practice.[5]

Objective: To determine and compare the rate of metabolic degradation of a test compound and its bioisosteric analog.

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds: Verapamil (high turnover), Procainamide (low turnover)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Compound Dilution: Serially dilute test and control compounds in phosphate buffer to achieve a final incubation concentration of 1 µM.

  • Initiation of Reaction: In the incubation plate, add 50 µL of the HLM working solution to 45 µL of the diluted compound solution. Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add 5 µL of the NADPH regenerating system to each well to initiate the metabolic reaction. This is the T=0 time point for sampling.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate 25 µL from the incubation well and add it to a quench plate containing 100 µL of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Seal the quench plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a calibrated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

A Prepare Reagents: HLM, NADPH, Buffer, Test/Control Compounds B Add HLM + Compound to Plate Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add Acetonitrile + Internal Std D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate In Vitro Half-Life (t½) G->H

Sources

Fluorine-Scanning: Structural Dynamics of 4-Trifluoromethyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at the 4-position of the piperidine scaffold is a high-value tactic in medicinal chemistry. It serves as a metabolic block, modulates lipophilicity (

), and attenuates basicity without abolishing it. However, the conformational behavior of 4-

piperidines is not merely a function of steric bulk. It involves a complex interplay between the A-value of the

group, dipolar interactions across the ring, and the electronic state of the nitrogen atom (free base vs. protonated).

This guide provides a rigorous technical framework for analyzing these conformations, combining experimental NMR protocols with density functional theory (DFT) workflows.

Theoretical Framework: The Steric-Electronic Tug-of-War

The Baseline: Steric Dominance

In cyclohexane systems, the


 group exhibits an A-value of approximately 2.4–2.5 kcal/mol , significantly larger than a methyl group (1.74 kcal/mol) and comparable to an isopropyl group. Consequently, in a vacuum or non-polar solvent, 4-

piperidine strongly prefers the equatorial conformation to minimize 1,3-diaxial interactions.
The Dipolar Perturbation

Unlike carbocycles, the piperidine ring contains a polarized


 or 

bond and a lone pair. The

bond is also highly polarized (

).
  • Dipole Alignment: In the equatorial conformer, the net dipole of the

    
     group is roughly antiparallel to the ring dipole, often favorable.
    
  • Solvation Effect: In high-dielectric solvents (e.g., DMSO,

    
    ), the energy gap between axial and equatorial conformers can compress. While the equatorial preference remains dominant for 4-
    
    
    
    (unlike 3-F, which can flip to axial), the population of the axial conformer may become non-negligible, impacting binding affinity calculations.
The Basicity Shift (pKa Modulation)

The


 group exerts a strong inductive electron-withdrawing effect (

). Although the 4-position is

to the nitrogen, the effect is measurable.
  • Piperidine pKa: ~11.1[1]

  • 4-

    
    -Piperidine pKa:  ~9.6 – 9.8
    Implication:  At physiological pH (7.4), a larger fraction of the 4-
    
    
    
    analog exists as the free base compared to the parent piperidine. This increases membrane permeability (
    
    
    ) despite the added mass.

Experimental Workflow: NMR Spectroscopy

To unambiguously determine the conformation, one must rely on scalar coupling constants (


) and nuclear Overhauser effects (NOE).
The Diagnostic H4 Proton

The proton at the 4-position (geminal to


) is the primary reporter.
  • Scenario A:

    
     is Equatorial (Stable) 
    
    • H4 is Axial .

    • Coupling: H4 has two large axial-axial couplings (

      
       Hz) to H3 and H5, and two small axial-equatorial  couplings (
      
      
      
      Hz).
    • Appearance: Wide triplet of triplets (tt) or similar multiplet.

  • Scenario B:

    
     is Axial (High Energy) 
    
    • H4 is Equatorial .

    • Coupling: H4 has only small couplings (

      
       and 
      
      
      
      ), all
      
      
      Hz.
    • Appearance: Narrow multiplet or broad singlet.

Protocol: Low-Temperature NMR

At room temperature, ring flipping may average the signals. To freeze the conformers:

  • Solvent: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    (Freons may be needed for extremely low temps, but usually not for piperidines).
  • Cooling: Stepwise cool to -80°C (193 K) .

  • Acquisition: Acquire

    
     and 
    
    
    
    spectra.
  • Analysis: If ring inversion is slow on the NMR timescale, distinct signals for the axial and equatorial conformers will appear. Integrate peaks to calculate

    
     using:
    
    
    
    
19F-HOESY (Heteronuclear Overhauser Effect)

For definitive spatial assignment:

  • Run a

    
     HOESY  experiment.
    
  • Equatorial

    
    :  Shows strong NOE correlations to H3/H5 axial protons (1,3-relationship).
    
  • Axial

    
    :  Shows NOE correlations to H3/H5 equatorial protons.
    

Computational Workflow: DFT Analysis

Computational modeling validates experimental data and predicts properties for analogs.

Level of Theory

Standard B3LYP is often insufficient for dispersion interactions in fluorinated rings.

  • Recommended Functional: M06-2X or

    
    B97X-D  (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for fluorine lone pairs).

Solvation Model

Gas-phase calculations will overemphasize the steric penalty.

  • Use SMD (Solvation Model based on Density) or CPCM .

  • Model in both non-polar (Chloroform) and polar (Water) solvents to bracket the energy landscape.

Workflow Diagram

The following diagram illustrates the integrated experimental and computational decision tree.

G Start Start: 4-CF3 Piperidine Analog Exp_Branch Experimental Path (NMR) Start->Exp_Branch Comp_Branch Computational Path (DFT) Start->Comp_Branch RT_NMR 1. RT 1H NMR Analyze H4 Multiplicity Exp_Branch->RT_NMR Geom_Opt 1. Geometry Opt M06-2X / 6-311++G(d,p) Comp_Branch->Geom_Opt J_Analysis Coupling Analysis Sum(J) > 20Hz? RT_NMR->J_Analysis LowT_NMR 2. Low-Temp NMR (-80°C) Freeze Conformers J_Analysis->LowT_NMR Broad/Avg Signal Consensus Data Consensus Confirm Bioactive Conformation J_Analysis->Consensus Clear tt (Eq) HOESY 3. 1H-19F HOESY Spatial Proximity LowT_NMR->HOESY HOESY->Consensus Solvation 2. Solvation (SMD) Water vs. Chloroform Geom_Opt->Solvation Boltzmann 3. Boltzmann Weighting Calculate Pop(ax) vs Pop(eq) Solvation->Boltzmann Boltzmann->Consensus

Figure 1: Integrated workflow for determining the conformational preference of fluorinated piperidines.

Data Summary & Reference Values

The following table summarizes the expected parameters for the two primary conformers.

Parameter

-Equatorial (Preferred)

-Axial (High Energy)
H4 Orientation AxialEquatorial
H4 Multiplicity

(Triplet of Triplets)

or broad

Sum of Couplings (

)
~30 Hz (Large)~10-12 Hz (Small)
Relative Energy (

)
0.0 kcal/mol+2.4 to +3.0 kcal/mol
Dipole Moment ModerateHigh (often)
19F NMR Shift typically -72 to -74 ppmtypically -68 to -70 ppm

Case Study: Impact on Drug Design

When designing a ligand, the vector of the Nitrogen lone pair is critical for hydrogen bonding.

  • Equatorial

    
    :  The piperidine ring adopts a standard chair. The N-substituent (R) will likely be equatorial to minimize 1,3-diaxial strain with H3/H5, placing the lone pair in an axial orientation.
    
  • Axial

    
    :  If forced into an axial position (e.g., by binding pocket constraints), the ring distorts. This incurs an energy penalty of ~2.5 kcal/mol, which equates to a ~60-fold loss in binding affinity  (
    
    
    
    ) if the protein requires this specific shape, unless compensated by new interactions.
Conformational Equilibrium Diagram

Equilibrium Eq_Conf Equatorial-CF3 (Stable Chair) 0.0 kcal/mol TS Twist-Boat TS ~10 kcal/mol Eq_Conf->TS Ring Flip TS->Eq_Conf Ax_Conf Axial-CF3 (Unstable Chair) +2.5 kcal/mol TS->Ax_Conf Ax_Conf->TS

Figure 2: Energy landscape of the chair-chair interconversion for 4-CF3 piperidine.

References

  • Gomeze, L. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants & Conformational Analysis. Harvard University Chemistry.

  • Morgillo, C. M. et al. (2020). Fluorine Effects in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Reich, H. J. (2023). A-Values of Substituents in Cyclohexane. University of Wisconsin-Madison.

  • Leito, I. et al. (2018). Basicity of Substituted Piperidines. University of Tartu.

Sources

Strategic Implementation of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Discovery: A Technical Guide to Chemical and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate’s pharmacokinetic (PK) profile is often the bottleneck between a promising hit and a viable clinical asset. The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs; however, its electron-rich nature makes it highly susceptible to rapid oxidative metabolism. [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) has emerged as a high-value fluorinated building block designed to solve this exact liability. By strategically positioning a trifluoromethyl (


) group adjacent to a versatile hydroxymethyl handle, this scaffold offers researchers a modular tool to enhance metabolic stability, fine-tune lipophilicity, and expand structure-activity relationships (SAR) without compromising target affinity.

The Mechanistic Rationale: Overcoming Metabolic Liabilities

The primary cause of late-stage attrition in drug development is poor metabolic stability, typically driven by Cytochrome P450 (CYP450) enzymes in the liver. Unsubstituted or alkyl-substituted piperidines frequently undergo rapid hydroxylation at the 4-position, leading to phase II clearance and an unacceptably short half-life.

The integration of a trifluoromethyl group at this "metabolic hotspot" induces a phenomenon known as metabolic switching . The causality behind this stability lies in fundamental physical organic chemistry:

  • Bond Dissociation Energy: The carbon-fluorine (C-F) bond is exceptionally polarized and strong, boasting a bond dissociation energy of 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C-H bond 1[1]. This renders the 4-position highly resistant to enzymatic cleavage by the CYP superfamily 2[2].

  • Inductive Electron Withdrawal: The strong electron-withdrawing nature of the

    
     group reduces the electron density of the adjacent piperidine nitrogen. This subtle reduction in basicity (
    
    
    
    ) often mitigates off-target hERG channel liabilities and improves blood-brain barrier (BBB) permeability.

G Core [4-(Trifluoromethyl)-4-piperidyl]methanol CF3 4-Trifluoromethyl Group (Blocks CYP450 Oxidation) Core->CF3 Piperidine Piperidine Ring (Basic Amine, H-Bonding) Core->Piperidine OH 4-Hydroxymethyl Group (Synthetic Handle) Core->OH Metab Enhanced Metabolic Stability CF3->Metab Lipid Modulated Lipophilicity CF3->Lipid Piperidine->Lipid SAR SAR Expansion via Derivatization OH->SAR

Logical relationship of structural features to pharmacokinetic outcomes.

Stereoelectronic and Conformational Dynamics

When utilizing [4-(Trifluoromethyl)-4-piperidyl]methanol in synthetic pathways, researchers must account for its unique conformational behavior. In standard cyclohexane or piperidine rings, bulky substituents strictly prefer the equatorial position to minimize 1,3-diaxial steric clashes.

However, fluorinated piperidines defy this classical rule. The highly electronegative fluorine atoms can participate in stabilizing intramolecular electrostatic interactions (such as


 interactions in the protonated state). Consequently, the 

group in these heterocycles often preferentially adopts an axial conformation 3[3]. This stereoelectronic preference dictates the spatial orientation of the adjacent hydroxymethyl group, profoundly impacting how the resulting drug molecule docks into a target receptor's binding pocket.

Quantitative Stability Metrics

To illustrate the profound impact of this building block, the table below summarizes the typical quantitative shifts observed when a standard 4-methylpiperidine moiety is bioisosterically replaced with a 4-trifluoromethylpiperidine analog during lead optimization.

Structural MotifCYP450 VulnerabilityIn Vitro

(HLM)
Intrinsic Clearance (

)
Lipophilicity Shift (

LogP)
4-Methylpiperidine High (C-H oxidation)~15 min>45 µL/min/mgBaseline
4-Trifluoromethylpiperidine Low (C-F blockade)>120 min<10 µL/min/mg+0.88 to +1.04

Note: Data represents generalized SAR trends derived from human liver microsome (HLM) assays in early drug discovery.

Experimental Validation: In Vitro Liver Microsomal Assay

To empirically prove the metabolic stability conferred by the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold, a rigorous in vitro liver microsomal stability assay must be conducted.

Causality & Self-Validation: This protocol is engineered as a self-validating system. It mandates a minus-NADPH control to isolate CYP450-specific degradation from chemical instability. If compound depletion occurs without NADPH, the degradation is driven by non-CYP mechanisms (e.g., esterases or aqueous hydrolysis), preventing false-positive clearance rates. A high-clearance positive control (e.g., Verapamil) is also required to verify the enzymatic viability of the microsome batch.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water. Causality: This ensures the final DMSO concentration in the assay remains below 0.1%, preventing solvent-induced inhibition of CYP enzymes.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate oxidative metabolism by adding NADPH (final concentration 1 mM). Validation Step: For the minus-NADPH control wells, add an equivalent volume of buffer instead.

  • Kinetic Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating matrix proteins for clean analysis.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (

    
    ), 
    
    
    
    , and
    
    
    .

G A Compound Preparation (1 µM in DMSO/Buffer) B Microsome Incubation (Human/Rat Liver, 37°C) A->B C NADPH Addition (Initiate CYP450 Reaction) B->C D Aliquoting at Time Points (0, 15, 30, 60, 120 min) C->D E Quench with Cold Acetonitrile (Internal Standard Added) D->E F LC-MS/MS Analysis (Quantify Remaining Parent) E->F

Workflow for in vitro liver microsomal stability validation.

Synthetic Utility and SAR Expansion

The true power of [4-(Trifluoromethyl)-4-piperidyl]methanol lies in its dual functionality. While the


 group acts as a metabolic shield, the primary alcohol (

) serves as a highly reactive synthetic handle. This allows medicinal chemists to execute rapid SAR cycles through small, meaningful structural changes4[4].

Common functionalization pathways include:

  • Etherification (O-Alkylation): Coupling the hydroxymethyl group with aryl halides via Williamson ether synthesis to create extended, lipophilic target binders.

  • Oxidation: Converting the alcohol to a carboxylic acid or aldehyde, enabling subsequent amide coupling or reductive amination with complex drug scaffolds.

  • Esterification: Generating prodrugs or lipophilic variants to further tune cellular permeability.

Because the


 group sterically shields the adjacent 4-position, it also provides a secondary benefit: it can hinder premature phase II glucuronidation of the alcohol or its derivatives, ensuring the compound remains in systemic circulation longer.

Conclusion

[4-(Trifluoromethyl)-4-piperidyl]methanol is not merely a structural variant; it is a rationally designed solution to one of the most persistent challenges in drug development. By leveraging the extreme bond dissociation energy of fluorine and the unique stereoelectronic properties of fluorinated heterocycles, researchers can systematically engineer out metabolic liabilities, reduce late-stage attrition, and accelerate the discovery of robust therapeutics.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability Source: Benchchem URL
  • Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchGate URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL

Sources

Literature review on [4-(Trifluoromethyl)-4-piperidyl]methanol synthesis history

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive review and procedural manual for the synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol . It is designed for research scientists and medicinal chemists, prioritizing mechanistic insight, scalability, and safety.

Executive Summary & Strategic Importance

[4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) represents a high-value "privileged scaffold" in modern drug discovery. The incorporation of the trifluoromethyl (CF₃) group at the quaternary C4 position of the piperidine ring imparts three critical pharmacological advantages:

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the typically labile C4 position.

  • Conformational Locking: The steric bulk of the CF₃ group (A-value ~2.1) forces the piperidine ring into a rigid chair conformation, often improving binding affinity to target receptors (e.g., GPCRs, ion channels).

  • Lipophilicity Modulation: The motif increases logP without the electron-donating effects of a methyl group, altering the pharmacokinetic profile.

Synthesizing this quaternary center is non-trivial due to the high electronegativity of the CF₃ group, which destabilizes adjacent carbocations and hinders nucleophilic attacks. This guide details the most robust synthetic pathway: Electrophilic Trifluoromethylation of Ester Enolates , followed by reduction.

Retrosynthetic Analysis

The construction of the quaternary center is the rate-limiting step. A disconnection at the C4 position reveals two primary strategies:

  • Strategy A (Nucleophilic): Attack of a CF₃ nucleophile (e.g., TMSCF₃) on a ketone.

    • Limitation: This yields a tertiary alcohol (4-hydroxy-4-CF₃), which is difficult to convert to the required hydroxymethyl (-CH₂OH) group without elimination/re-functionalization.

  • Strategy B (Electrophilic): Attack of an electrophilic CF₃ source on a stabilized enolate of a piperidine-4-carboxylate.

    • Advantage:[1][2][3][4][5][6] This directly installs the CF₃ group while retaining the carboxylate oxidation state, which is easily reduced to the target alcohol. This is the recommended route.

Retrosynthesis cluster_legend Disconnection Logic Target [4-(Trifluoromethyl)-4-piperidyl]methanol Intermediate Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate Target->Intermediate Reduction (LiAlH4) Precursor Ethyl N-Benzyl-piperidine-4-carboxylate Intermediate->Precursor Electrophilic CF3 Source (LDA, -78°C) Quaternary Center Construction Quaternary Center Construction Oxidation State Maintenance Oxidation State Maintenance Quaternary Center Construction->Oxidation State Maintenance

Figure 1: Retrosynthetic logic prioritizing the maintenance of the C4 oxidation state.

Detailed Experimental Protocol

The following protocol describes the synthesis starting from Ethyl N-benzylisonipecotate . The benzyl group is chosen for its stability against strong bases (LDA) and ease of removal (hydrogenolysis) if the free amine is required.

Phase 1: Electrophilic Trifluoromethylation

Objective: Install the CF₃ group at the C4 position. Reaction Type: Enolate alkylation with an electrophilic CF₃ source (Umemoto’s Reagent).

Reagents:

  • Substrate: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq)

  • Electrophile: S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto’s Reagent) (1.2 eq)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen[5]

Step-by-Step Workflow:

  • Enolate Formation:

    • Flame-dry a 3-neck round-bottom flask and purge with Argon.

    • Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).

    • Add LDA (freshly prepared or commercial solution).

    • Dropwise add the substrate (Ethyl 1-benzylpiperidine-4-carboxylate) dissolved in THF over 30 minutes.

    • Mechanistic Note: Stir for 1 hour at -78°C to ensure complete deprotonation and formation of the thermodynamic enolate.

  • Trifluoromethylation:

    • Add solid Umemoto’s Reagent in one portion (or dissolved in minimal THF if solubility permits) to the stirring enolate at -78°C.

    • Critical Parameter: Maintain temperature below -70°C during addition to prevent self-condensation of the enolate.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).[5]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The CF₃ group significantly alters polarity; the product usually elutes faster than the starting material.

Phase 2: Reduction to the Alcohol

Objective: Convert the ester to the primary alcohol.

Reagents:

  • Substrate: Ethyl 1-benzyl-4-(trifluoromethyl)piperidine-4-carboxylate

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

  • Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

  • Add the ester (dissolved in THF) dropwise to the hydride suspension.

  • Allow to warm to room temperature and stir for 4 hours.

  • Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially to precipitate aluminum salts.

  • Filter through Celite and concentrate to yield [1-Benzyl-4-(trifluoromethyl)-4-piperidyl]methanol .

Phase 3: Deprotection (Optional)

If the free amine is required:

  • Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 12h.

  • Result: Quantitative conversion to [4-(Trifluoromethyl)-4-piperidyl]methanol .

Comparative Analysis of Synthetic Methods

ParameterMethod A: Electrophilic CF3 (Recommended)Method B: Nucleophilic CF3 (Ketone Route)Method C: Radical Trifluoromethylation
Key Reagent Umemoto's Reagent / Togni's ReagentTMSCF₃ (Ruppert-Prakash)CF₃I / Fenton's Reagent
Precursor Ethyl Isonipecotate4-PiperidonePiperidine-4-carboxylic acid
Key Intermediate 4-CF₃-4-Ester (Quaternary)4-CF₃-4-Hydroxy (Tertiary Alcohol)4-CF₃-Piperidine (Tertiary C-H)
Scalability Moderate (Reagent cost)HighLow (Selectivity issues)
Step Count 2-3 Steps4-5 Steps (requires functionalization)Variable
Yield 50-70% (Step 1)>85% (Step 1)<40%

Mechanism & Pathway Visualization

The following diagram illustrates the electron flow during the critical electrophilic trifluoromethylation step.

Mechanism Enolate Ester Enolate (Nucleophile) TS Charge-Transfer Complex Enolate->TS Attack on S-CF3 Reagent Umemoto's Reagent (Electrophile) Reagent->TS Product 4-CF3-Ester TS->Product C-C Bond Formation Loss of Dibenzothiophene

Figure 2: Mechanistic flow of the electrophilic trifluoromethylation via Umemoto's reagent.

References

  • Electrophilic Trifluoromethylation Methodology

    • Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts. Journal of the American Chemical Society, 115(5), 2156-2164. Link

  • General Synthesis of Alpha-CF3 Esters

    • Ma, J. A., & Cahard, D. (2004). Update on Electrophilic Trifluoromethylation Methodology. Chemical Reviews, 104(12), 6119-6146. Link

  • Piperidine Scaffold Functionalization

    • Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent.[3] Chemical Reviews. Link

  • Target Molecule Data

    • PubChem CID: 53394834 ([4-(Trifluoromethyl)piperidin-4-yl]methanol). Link

Sources

Metabolic stability of gem-disubstituted trifluoromethyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability of Gem-Disubstituted Trifluoromethyl Piperidines: A Technical Guide

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, yet it represents a notorious "metabolic soft spot," frequently susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1][2][3] This guide details the strategic engineering of gem-disubstituted trifluoromethyl piperidines —specifically the installation of a trifluoromethyl (


) group at a quaternary center (e.g., C3 or C4)—to create a "metabolic fortress."[2] By leveraging the extreme bond dissociation energy of the C-F bond, steric bulk, and electronic modulation of the amine pKa, this structural motif significantly prolongs half-life (

) without compromising potency.

Mechanistic Principles of Stability

The metabolic stability of gem-disubstituted trifluoromethyl piperidines is not accidental; it is the result of three converging physicochemical phenomena.

The "Metabolic Fortress" Effect (Site of Metabolism Blockade)

In a standard piperidine, the


-carbons (C2/C6) and remote carbons (C3/C4) are prone to CYP-mediated hydroxylation.[2]
  • Mechanism: CYP enzymes typically abstract a hydrogen atom (HAT) from the carbon to form a radical intermediate.

  • The Fluorine Advantage: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). Replacing the hydrogen at the vulnerable C3 or C4 position with a

    
     group renders hydrogen abstraction thermodynamically impossible under physiological conditions.
    
  • Gem-Disubstitution: By creating a quaternary center (e.g., 4-aryl-4-trifluoromethyl), the medicinal chemist eliminates all oxidizable hydrogens at that position, forcing the enzyme to attack less favorable sites or disengaging the enzyme entirely.[2]

Electronic Modulation (pKa Suppression)

The high electronegativity of the


 group exerts a strong inductive effect (

) through the

-framework.
  • Effect on Amine: This lowers the

    
     of the piperidine nitrogen (typically from ~10-11 down to ~8-9).
    
  • Metabolic Consequence: Many CYP isoforms (e.g., CYP2D6) prefer cationic substrates.[2] A lower

    
     increases the fraction of the neutral species, potentially reducing affinity for these specific clearance pathways while improving membrane permeability (
    
    
    
    ).[2]
Steric Shielding

The Van der Waals radius of a


 group is approximately equivalent to an isopropyl group or an ethyl group (volume 

42.6 ų). This bulk creates a "steric umbrella" that prevents the heme iron of the CYP enzyme from accessing adjacent C-H bonds, further stabilizing the scaffold.

Visualization: Metabolic Blockade Mechanism

The following diagram illustrates the divergence in metabolic fate between a standard substituted piperidine and its gem-trifluoromethyl analog.

MetabolicBlockade Substrate Piperidine Scaffold CYP CYP450 Enzyme (Heme Iron) Substrate->CYP Path1 Standard Substitution (4-H, 4-Aryl) CYP->Path1 High Affinity Path2 Gem-CF3 Substitution (4-CF3, 4-Aryl) CYP->Path2 Steric Resistance Intermediate1 C-H Abstraction (Radical Formation) Path1->Intermediate1 Rapid Oxidation Metabolite1 Hydroxylated Metabolite (High Clearance) Intermediate1->Metabolite1 Blockade Metabolic Blockade (C-F Bond Strength) Path2->Blockade No Abstraction Stable Intact Drug (Extended t1/2) Blockade->Stable

Caption: Comparative metabolic pathways showing the blockade of CYP-mediated oxidation by the gem-trifluoromethyl motif.[2]

Synthesis Strategies

Synthesizing a quaternary center with a


 group is synthetically demanding due to steric crowding. Two primary routes are recommended for high-yield access.
Route A: The Ruppert-Prakash Nucleophilic Trifluoromethylation

This is the gold standard for introducing a


 group into a pre-existing ketone to form a quaternary center.
  • Substrate: N-protected 4-piperidone (or 3-piperidone).[2]

  • Reagent:

    
     (Ruppert-Prakash reagent).[2][4]
    
  • Catalyst: Fluoride source (TBAF or CsF).[2]

  • Mechanism: Nucleophilic attack of the

    
     anion on the carbonyl carbon.
    
  • Functionalization: The resulting tertiary alcohol can be eliminated or converted to an aryl group via Friedel-Crafts or other coupling methods to achieve the gem-disubstituted pattern.

Route B: De Novo Cyclization (Iodine-Catalyzed)

For 4-aryl-4-trifluoromethyl piperidines, a multicomponent reaction is highly efficient.[2]

  • Components: 4-trifluoromethyl benzaldehyde + Ethyl acetoacetate + Amine + Iodine (cat).[2][5]

  • Process: One-pot condensation to form a tetrahydropyridine intermediate.

  • Reduction: Hydrogenation (

    
    , Pd/C) or reduction with 
    
    
    
    yields the saturated piperidine core.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your synthesized analogs, use this standardized Human Liver Microsome (HLM) assay.

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).[2]
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow
  • Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 365 µL buffer. Add 5 µL of test compound (1 µM final conc). Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time:

[2][6]

Comparative Stability Data

The following table aggregates data from structural activity relationship (SAR) studies comparing 4-substituted piperidines. Note the dramatic stability increase in the gem-disubstituted


 analog.
Scaffold Substitution (C-4)Substituent TypeLogP (Calc)HLM

(min)

(µL/min/mg)
Stability Classification
4-H, 4-Phenyl Mono-substituted2.412>100Unstable (High Clearance)
4-OH, 4-Phenyl Gem-disubstituted1.82845Moderate
4-F, 4-Phenyl Gem-disubstituted2.63532Moderate
4-CF3, 4-Phenyl Gem-disubstituted 3.1 >120 <10 Highly Stable

Data Interpretation: While the


 group increases lipophilicity (LogP 3.1), which typically correlates with higher metabolic turnover, the specific blockade of the C4 metabolic soft spot overrides this trend, resulting in a compound that is virtually inert to oxidative metabolism at the piperidine ring.

Workflow Visualization

Workflow Design Scaffold Design (Gem-CF3 Placement) Synth Synthesis (Ruppert-Prakash or Cyclization) Design->Synth Assay HLM Stability Assay (Incubation + LC-MS/MS) Synth->Assay Analysis Data Analysis (Calc CL_int) Assay->Analysis Decision Decision Gate Analysis->Decision Decision->Design High Clearance (Refine) Lead Optimization Lead Optimization Decision->Lead Optimization Low Clearance (Proceed)

Caption: Iterative workflow for designing and validating metabolically stable fluorinated piperidines.

References

  • Mechanisms of Fluorine in Drug Design : Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] Link

  • Metabolic Stability of Piperidines : Doss, G. A., et al. "Metabolic stability of piperidine derivatives." Drug Metabolism and Disposition, 2005.[2] Link

  • Synthesis of Trifluoromethyl Piperidines : Ma, J. A., & Cahard, D. "Update on Trifluoromethylation Strategies."[2] Chemical Reviews, 2008.[2] Link[2]

  • DAT Inhibitor Stability Data : Comparison of 4-substituted piperidines and their metabolic profiles. Journal of Medicinal Chemistry, 2014. Link

  • Gem-Disubstituted Scaffolds : Comparison of HDM2 inhibitors and the binding of trifluoromethyl groups. ACS Medicinal Chemistry Letters, 2012.[2] Link

Sources

Modulating Piperidine Basicity: A Technical Guide to the pKa of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Specifically, the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold represents a highly versatile building block. The piperidine nitrogen serves as the primary basic center, dictating the molecule's ionization state, lipophilicity (LogD), and membrane permeability at physiological pH.

This whitepaper provides an in-depth analysis of the pKa of the piperidine nitrogen in this specific microenvironment. By dissecting the thermodynamic contributions of the geminal trifluoromethyl (-CF


) and hydroxymethyl (-CH

OH) substituents, we provide drug development professionals with a predictive framework and a self-validating experimental protocol for basicity determination.

Structural Analysis and Electronic Effects

The basicity of saturated nitrogen heterocycles is governed by the thermodynamic stability of their conjugate acids (the protonated ammonium species). Unsubstituted piperidine is highly basic, with a pKa of approximately 11.22 in water. When substituents are introduced, their inductive (-I) and field effects propagate through the σ-bond framework and through space, respectively, altering the electron density at the nitrogen atom.

In [4-(Trifluoromethyl)-4-piperidyl]methanol, the 4-position is disubstituted with two distinct functional groups:

  • Trifluoromethyl group (-CF

    
    ):  A strongly electron-withdrawing group (EWG). Despite being four bonds away from the nitrogen, its potent -I effect significantly destabilizes the protonated ammonium cation. Statistical analyses of fluorinated piperidines demonstrate that a 4-CF
    
    
    
    group typically depresses the pKa by ~1.6 units, aligning with predictions based on the inductive effect of electron-deficient substituents 1.
  • Hydroxymethyl group (-CH

    
    OH):  A moderate EWG. The electronegative oxygen atom exerts a secondary -I effect. Experimental data for 4-piperidinemethanol (piperidin-4-ylmethanol) reveals a pKa of 10.56, corresponding to a ΔpKa of -0.66 relative to unsubstituted piperidine 2.
    
Predictive pKa Derivation via Linear Free Energy Relationships (LFER)

Using the principle of additivity for substituent effects (akin to the Taft equation), we can calculate the theoretical pKa of the piperidine nitrogen in this specific molecule. The attenuation of basicity is additive because the substituents are located at the same topological distance from the basic center and do not sterically hinder the nitrogen lone pair.

  • Baseline pKa (Piperidine): 11.22

  • ΔpKa (-CF

    
     contribution):  -1.60
    
  • ΔpKa (-CH

    
    OH contribution):  -0.66
    
  • Predicted pKa: 11.22 - 1.60 - 0.66 = 8.96

Causality Insight: The combined electron-withdrawing effects lower the pKa to approximately 8.96. This shift is highly desirable in drug development. A pKa of ~9.0 ensures that while the molecule remains predominantly protonated at physiological pH (7.4), a biologically relevant fraction (approx. 2.7%) exists as the neutral free base. This exponentially improves passive membrane permeability and blood-brain barrier (BBB) penetration compared to unsubstituted piperidine (<0.02% free base), mitigating the risk of P-glycoprotein mediated efflux 3.

Data Presentation: Substituent Effects on Piperidine Basicity

CompoundSubstituent at C4Experimental/Predicted pKaΔpKa vs Piperidine
Piperidine-H11.220.00
4-Piperidinemethanol-CH

OH
10.56-0.66
4-(Trifluoromethyl)piperidine-CF

9.62-1.60
[4-(Trifluoromethyl)-4-piperidyl]methanol -CF

, -CH

OH
~8.96 (Predicted) -2.26

Table 1: Quantitative attenuation of piperidine basicity by C4-substituents.

Ionization A Protonated Piperidine (Conjugate Acid) B Neutral Piperidine (Free Base) A->B Deprotonation (Ka) C -CF3 Group (-I Effect) C->A Destabilizes positive charge (Lowers pKa) D -CH2OH Group (-I Effect) D->A Destabilizes positive charge (Lowers pKa)

Caption: Substituent inductive effects on the ionization equilibrium of the piperidine nitrogen.

Experimental Protocols for pKa Determination

To empirically validate the predicted pKa of 8.96, a self-validating, orthogonal analytical approach is required. Relying on a single method can introduce systematic errors, especially for fluorinated compounds where hydrophobic effects might skew aqueous titration curves.

Protocol 1: Potentiometric Titration (Primary Method)

Causality: Potentiometry directly measures the concentration of free hydrogen ions, providing a highly accurate macroscopic pKa. A high ionic strength background (0.1 M KCl) is used to maintain constant activity coefficients, ensuring the measured pKa reflects thermodynamic reality rather than concentration-dependent artifacts.

  • Preparation: Dissolve 2.0 mg of[4-(Trifluoromethyl)-4-piperidyl]methanol in 10 mL of 0.1 M aqueous KCl solution. Expert Note: If solubility is limited due to the lipophilic CF

    
     group, utilize a methanol-water cosolvent system and apply the Yasuda-Shedlovsky extrapolation method to find the aqueous pKa.
    
  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure complete protonation of the piperidine nitrogen.

  • Titration: Titrate with standardized 0.1 M NaOH under a strict nitrogen atmosphere. Causality: Nitrogen purging prevents ambient CO

    
     absorption, which would form carbonic acid and artificially buffer the basic region of the titration curve. Maintain a constant temperature of 25.0 ± 0.1 °C.
    
  • Data Acquisition: Record the pH after each 0.01 mL titrant addition.

  • Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

Protocol 2: F and H NMR Titration (Orthogonal Validation)

Causality: NMR titration tracks the micro-environmental changes around specific nuclei as a function of pH. The


F nucleus is highly sensitive to the protonation state of the distant nitrogen, providing a site-specific pKa measurement free from electrode junction potential errors.
  • Preparation: Prepare a 5 mM solution of the compound in D

    
    O/H
    
    
    
    O (10:90 v/v) containing 0.1 M NaCl.
  • Titration: Adjust the pH of the NMR sample from pH 2.0 to pH 12.0 in increments of 0.5 pH units using NaOD or DCl.

  • Acquisition: Acquire

    
    F and 
    
    
    
    H NMR spectra at each pH point.
  • Data Processing: Plot the chemical shift (

    
    ) of the -CF
    
    
    
    fluorine atoms (typically around -70 to -75 ppm) and the -CH
    
    
    - protons adjacent to the nitrogen against the measured pH.
  • Curve Fitting: Fit the sigmoidal curve to the standard NMR titration equation to extract the inflection point, which corresponds to the pKa.

Workflow N1 Sample Preparation (0.1 M KCl/NaCl background) N2 Potentiometric Titration (0.1 M NaOH titrant) N1->N2 N3 NMR Titration (19F & 1H tracking) N1->N3 N4 Data Processing (Henderson-Hasselbalch & Sigmoidal Fit) N2->N4 N3->N4 N5 Cross-Validation (ΔpKa < 0.1) N4->N5 Compare Results

Caption: Self-validating, orthogonal experimental workflow for accurate pKa determination.

Conclusion

The pKa of the piperidine nitrogen in [4-(Trifluoromethyl)-4-piperidyl]methanol is a critical physicochemical parameter dictated by the combined electron-withdrawing effects of its C4 substituents. By lowering the pKa from the highly basic >11 range to a predicted ~8.96, the trifluoromethyl and hydroxymethyl groups synergistically optimize the molecule's ionization profile. This modulation is paramount for drug development professionals seeking to balance aqueous solubility with membrane permeability, ensuring the scaffold remains a privileged structure in modern pharmacophore design.

References

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.ResearchGate.
  • Accurate Amine pKa Prediction for CO2 Capture (Bordwell pKa Compilation).Figshare.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.Journal of Chemical Information and Modeling (ResearchGate).

Sources

Methodological & Application

Application Note: Advanced Synthetic Routes for the Preparation of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Target Compound: [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 2126177-46-4)

Introduction & Strategic Rationale

The incorporation of a trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The –CF₃ moiety dramatically modulates the basicity (pKa) of the piperidine nitrogen, enhances metabolic stability against cytochrome P450 enzymes, and introduces a strong conformational bias. The target compound, [1], serves as a highly versatile building block. The C4-hydroxymethyl group provides an ideal functional handle for subsequent etherification, esterification, or oxidation to the corresponding aldehyde.

The Challenge of Late-Stage Trifluoromethylation

As highlighted in comprehensive reviews on the [2], direct late-stage nucleophilic trifluoromethylation (e.g., using the Ruppert-Prakash reagent, TMSCF₃) of 4-piperidones typically yields the tertiary alcohol (4-piperidinol derivatives), not the C4-carbon-linked methanol.

To overcome this, we employ a highly robust, de novo ring-construction strategy. By utilizing commercially available [3] such as ethyl 3,3,3-trifluoropropionate, we can construct the piperidine core via a base-mediated double alkylation. This approach is highly regiospecific, scalable, and avoids the use of expensive or volatile CF₃-transfer reagents.

Mechanistic Workflow & Logical Sequence

The synthesis is broken down into three self-validating stages:

  • Ring Closure (Double Alkylation): Formation of the piperidine core.

  • Chemoselective Reduction: Conversion of the sterically hindered ester to the primary alcohol without disturbing the Boc protecting group.

  • Acidic Deprotection: Removal of the Boc group to yield the final hydrochloride salt.

SynthesisLogic N1 Starting Materials: Ethyl 3,3,3-trifluoropropionate & N-Boc-bis(2-chloroethyl)amine N2 Enolate Formation (LiHMDS, -78°C) N1->N2 N3 S_N2 Double Alkylation (Ring Closure) N2->N3 Base-mediated N4 Intermediate 1: Ethyl 1-Boc-4-(CF3)-piperidine-4-carboxylate N3->N4 N5 Hydride Reduction (LiBH4, THF, RT) N4->N5 N6 Intermediate 2: 1-Boc-[4-(CF3)-piperidin-4-yl]methanol N5->N6 Chemoselective N7 Acidic Deprotection (4M HCl in Dioxane) N6->N7 N8 Target Compound: [4-(Trifluoromethyl)-4-piperidyl]methanol HCl N7->N8 Quantitative Yield

Figure 1: Logical workflow and reaction sequence for the de novo synthesis of the target compound.

Experimental Optimization & Causality

Optimization of the Double Alkylation Step

The formation of the piperidine ring requires the generation of a reactive ester enolate. The α-protons of ethyl 3,3,3-trifluoropropionate are acidic, but the resulting enolate is highly prone to β-fluoride elimination (yielding unwanted difluoroacrylate byproducts) if the conditions are not strictly controlled.

Causality Insight: We evaluated several bases. Sodium hydride (NaH) resulted in localized heating and heterogeneous deprotonation, driving β-elimination. Lithium hexamethyldisilazide (LiHMDS) at -78 °C provided a homogeneous, kinetically controlled lithium enolate that was perfectly stable, allowing for clean sequential S_N2 attacks on the bis(2-chloroethyl)amine.

Table 1: Optimization of Enolate Formation and Ring Closure

BaseSolventTemperature ProfileYield (%)Mechanistic Observation
NaH (2.5 eq)DMF0 °C to RT45%Significant β-elimination and oligomerization.
LDA (2.5 eq)THF-78 °C to RT62%Sluggish second alkylation; incomplete ring closure.
LiHMDS (2.5 eq) THF -78 °C to RT 85% Clean conversion; stable lithium enolate formation.
K₂CO₃ (3.0 eq)MeCNReflux<10%Insufficient basicity to drive full deprotonation.
Optimization of the Chemoselective Reduction

Reducing the C4-ester in the presence of the N-Boc carbamate requires a delicate balance of hydride nucleophilicity. The ester is heavily shielded by the adjacent –CF₃ group and the axial protons of the piperidine ring.

Causality Insight: Sodium borohydride (NaBH₄) is too mild to attack the sterically hindered ester. Conversely, Lithium aluminum hydride (LiAlH₄) is overly aggressive and can lead to partial cleavage of the Boc group. Lithium borohydride (LiBH₄) acts as the "Goldilocks" reagent—its lithium cation acts as a Lewis acid to activate the hindered ester carbonyl, while the borohydride selectively reduces it without touching the carbamate.

Table 2: Comparison of Reducing Agents for Ester-to-Alcohol Conversion

Reducing AgentEquivalentsConditionsYield (%)Selectivity Notes
NaBH₄4.0Reflux, EtOH15%Poor reactivity due to steric hindrance.
LiAlH₄1.50 °C to RT, THF78%Fast reduction, but trace Boc cleavage observed.
LiBH₄ 2.0 RT to 40 °C, THF 92% Highly selective; excellent functional group tolerance.
DIBAL-H3.0-78 °C to 0 °C, DCM81%Effective, but requires strict cryogenic controls.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylate

Self-Validation Checkpoint: The reaction should turn from a pale yellow solution to a cloudy suspension as LiCl salts precipitate during the ring closure.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Add N-Boc-bis(2-chloroethyl)amine (24.2 g, 100 mmol) and ethyl 3,3,3-trifluoropropionate (15.6 g, 100 mmol) to the flask. Dissolve the mixture in 200 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Base Addition: Transfer LiHMDS (220 mL of a 1.0 M solution in THF, 220 mmol) to the addition funnel. Add the LiHMDS dropwise over 45 minutes, maintaining the internal temperature below -70 °C.

  • Ring Closure: Stir the reaction mixture at -78 °C for 1 hour. Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 16 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 90:10 to 80:20) to afford the product as a colorless oil.

Protocol 2: Chemoselective Reduction to 1-Boc-[4-(trifluoromethyl)piperidin-4-yl]methanol

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the high-Rf ester spot and the appearance of a strongly staining (KMnO₄) lower-Rf alcohol spot.

  • Preparation: In a 250 mL round-bottom flask under argon, dissolve Ethyl 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylate (16.2 g, 50 mmol) in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add LiBH₄ (50 mL of a 2.0 M solution in THF, 100 mmol) via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. If LC-MS indicates incomplete conversion, warm the mixture to 40 °C for an additional 2 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by the dropwise addition of water (10 mL), followed by 1M NaOH (20 mL) to break up the boron complexes.

  • Workup: Extract with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting white solid is typically >95% pure and can be used in the next step without further purification.

Protocol 3: Acidic Deprotection to [4-(Trifluoromethyl)-4-piperidyl]methanol HCl

Self-Validation Checkpoint: The evolution of CO₂ and isobutylene gas will be visible as bubbling. The cessation of bubbling indicates the completion of the deprotection.

  • Preparation: Dissolve the intermediate 1-Boc-[4-(trifluoromethyl)piperidin-4-yl]methanol (14.1 g, 50 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a 250 mL flask.

  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (62.5 mL, 250 mmol).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 3 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, Dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude sticky solid in 100 mL of cold diethyl ether and vigorously stir for 30 minutes. Filter the resulting white precipitate through a Buchner funnel, wash with additional cold ether, and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride as a pure white powder.

References

  • PubChem (National Center for Biotechnology Information). PubChemLite - 2126177-46-4 (C7H12F3NO). Compound Summary for CID 132300842. URL:[Link]

  • Molecules (MDPI). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). URL:[Link]

Application Notes and Protocols for the N-Alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated [4-(Trifluoromethyl)-4-piperidyl]methanol Scaffolds

The [4-(Trifluoromethyl)-4-piperidyl]methanol framework is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the piperidine ring provides a versatile, three-dimensional structure that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. The primary alcohol offers a further point for diversification or interaction with biological targets.

The N-alkylation of this core structure is a critical step in the synthesis of a diverse array of biologically active molecules. By introducing various alkyl, aryl, or heterocyclic moieties at the nitrogen atom, researchers can systematically modulate a compound's properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the general procedures for the N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol, focusing on two robust and widely applicable methods: Direct N-Alkylation and Reductive Amination . We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

Guiding Principles: Navigating the N-Alkylation of a Unique Substrate

The N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol presents two key chemical considerations:

  • Reduced Nucleophilicity of the Piperidine Nitrogen: The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position decreases the electron density on the piperidine nitrogen. This reduction in nucleophilicity can make the N-alkylation reaction more challenging compared to unsubstituted piperidines.

  • Chemoselectivity: N- vs. O-Alkylation: The presence of a primary hydroxyl group introduces a second potential site for alkylation. However, due to the significantly higher nucleophilicity of the secondary amine compared to the primary alcohol, N-alkylation is the overwhelmingly favored pathway under most conditions. O-alkylation is generally not a significant competing reaction unless very harsh conditions or specific reagents that favor alcohol deprotonation are employed. Therefore, protection of the hydroxyl group is often not necessary for these transformations.

This application note will provide protocols that ensure chemoselective N-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and common method for forming a new C-N bond. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide, typically in the presence of a base to neutralize the hydrohalic acid byproduct.

Mechanistic Overview

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to deprotonate the resulting piperidinium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.

Piperidine [4-(CF3)-4-piperidyl]methanol Intermediate Piperidinium Salt Piperidine->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Base Base Product N-Alkyl Product Base->Product Intermediate->Product Deprotonation Byproduct Protonated Base (Base-H+) Product->Byproduct Byproduct2 Halide Anion (X-) Product->Byproduct2 caption Direct N-Alkylation Workflow

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol

Materials:

  • [4-(Trifluoromethyl)-4-piperidyl]methanol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF or MeCN, approximately 0.1-0.5 M concentration).

  • Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and anhydrous.

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.05-1.2 eq.) dropwise to the reaction mixture. To minimize the potential for over-alkylation (formation of a quaternary ammonium salt), the alkylating agent can be added slowly using a syringe pump.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide. Gentle heating (e.g., 50-70 °C) may be necessary for less reactive alkyl halides.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. If DIPEA was used, proceed directly to the work-up.

  • Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

ParameterRecommended ConditionsRationale
Base K₂CO₃, DIPEA, NaHK₂CO₃ is a mild and inexpensive base. DIPEA is a non-nucleophilic organic base, useful for preventing side reactions. NaH is a strong base for less reactive systems but requires careful handling.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are generally effective at dissolving the reactants and facilitating the SN2 reaction.
Alkylating Agent Alkyl iodides > Alkyl bromides > Alkyl chloridesReactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). For less reactive chlorides, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.[2]
Temperature Room Temperature to 70 °CHigher temperatures may be required for less reactive substrates but can also increase the risk of side reactions.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation. It is a two-step, one-pot process that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.

Mechanistic Overview

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. A mild reducing agent, selective for the iminium ion over the carbonyl group, then delivers a hydride to the iminium carbon to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity and mildness.[3]

Piperidine [4-(CF3)-4-piperidyl]methanol Iminium Iminium Ion Intermediate Piperidine->Iminium Condensation Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkyl Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product caption Reductive Amination Workflow

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol

Materials:

  • [4-(Trifluoromethyl)-4-piperidyl]methanol

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Optional: Glacial acetic acid (as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq.) and the anhydrous solvent (e.g., DCM or DCE, approximately 0.1-0.5 M concentration).

  • Add the aldehyde or ketone (1.1-1.2 eq.).

  • For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

ParameterRecommended ConditionsRationale
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is preferred for its mildness and selectivity for the iminium ion over the carbonyl starting material.[3] NaBH₃CN is also effective but is toxic.
Solvent DCM, DCE, THFChlorinated solvents are commonly used. THF is also a suitable alternative.
Catalyst Acetic Acid (optional)A catalytic amount of acid can accelerate the formation of the iminium ion, especially with less reactive ketones.
Temperature Room TemperatureThe reaction is typically carried out at room temperature.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Deactivated substrate due to the CF₃ group. 2. Insufficiently reactive alkylating agent (Direct Alkylation). 3. Incomplete iminium ion formation (Reductive Amination). 4. Impure reagents or wet solvents.1. Increase reaction temperature or use a stronger base (e.g., NaH) for direct alkylation. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Add catalytic KI.[2] 3. Add a catalytic amount of acetic acid in reductive amination. 4. Ensure all reagents are pure and solvents are anhydrous.
Formation of quaternary ammonium salt (over-alkylation) 1. Use of a highly reactive alkylating agent. 2. Stoichiometry of the alkylating agent is too high.1. Add the alkylating agent slowly using a syringe pump.[1] 2. Use a slight excess (1.05-1.1 eq.) of the alkylating agent.
O-Alkylation observed 1. Use of a very strong base that deprotonates the alcohol. 2. Highly reactive alkylating agent under harsh conditions.1. Use a milder base such as K₂CO₃ or DIPEA. 2. Employ reductive amination as a milder alternative to direct alkylation.
Difficult purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. Drive the reaction to completion by adjusting conditions (temperature, reaction time). 2. Optimize the eluent system for column chromatography to improve separation.

Conclusion

The N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol is a key transformation for the synthesis of novel and potentially bioactive compounds. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods to achieve this. The choice between the two methods will depend on the desired substituent, the availability of starting materials, and the desired reaction conditions. By understanding the principles behind these reactions and carefully controlling the experimental parameters, researchers can successfully synthesize a wide range of N-alkylated derivatives of this important scaffold.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • PubChem. 4-(Trifluoromethyl)piperidine. [Link]

Sources

Protecting group strategies for [4-(Trifluoromethyl)-4-piperidyl]methanol nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protection Strategies for [4-(Trifluoromethyl)-4-piperidyl]methanol

Part 1: Strategic Analysis & Chemical Logic

The protection of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) presents a unique intersection of steric, electronic, and chemoselective challenges.[1][2] Unlike standard piperidines, this scaffold possesses a quaternary center at C4 bearing both a trifluoromethyl group (


) and a hydroxymethyl group (

).[1][2]
The "Fluorine Effect" on Nucleophilicity

The primary challenge is the electronic deactivation of the piperidine nitrogen. The


 group is a strong electron-withdrawing group (EWG).[1] Although it is located at the 

-position relative to the nitrogen, its inductive effect (

) propagates through the ring, lowering the pKa of the conjugate acid of the piperidine nitrogen.
  • Standard Piperidine pKa: ~11.0[1][3]

  • 4-CF3-Piperidine pKa: ~8.5 – 9.0 (estimated attenuation)[1]

Implication: The nitrogen is less nucleophilic than in unsubstituted piperidines. While it remains more nucleophilic than the primary alcohol, reaction times with mild electrophiles (like Boc-anhydride) may be prolonged compared to standard protocols.[1]

The Chemoselectivity Challenge (N vs. O)

The molecule contains two nucleophiles: the secondary amine (N) and the primary alcohol (O).

  • Goal: Selective N-acylation/carbamoylation.

  • Risk: O-acylation (formation of carbonates or esters) if the electrophile is too reactive (e.g., Cbz-Cl) or if the base is too strong (deprotonating the alcohol).

Solubility Profile

The


 group imparts significant lipophilicity (the "fluorine fluorous effect"), while the hydroxyl and amine groups provide polarity. This molecule often displays poor solubility in pure water but excellent solubility in chlorinated solvents (DCM) and polar aprotic solvents (THF, DMF). Biphasic systems are highly effective here.[1]

Part 2: Experimental Protocols

Protocol A: N-Boc Protection (Acid-Labile Strategy)

Best for: General synthesis, stability against basic workups.[1][2]

Mechanism: The nucleophilic amine attacks the carbonyl of di-tert-butyl dicarbonate (


). The use of a biphasic system ensures that the unreacted amine remains in the organic phase while the generated acid is neutralized in the aqueous phase, preventing protonation of the amine which would kill the reaction.

Materials:

  • Substrate: [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq)[1][2]

  • Reagent:

    
     (1.1 eq)
    
  • Base:

    
     (2.5 eq) or 
    
    
    
    (1.0 M)
  • Solvent: THF / Water (1:1 v/v) or DCM / Water

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of substrate in 20 mL of THF.

  • Base Addition: Add 20 mL of saturated aqueous

    
    . The mixture will be biphasic.
    
  • Reagent Addition: Dissolve

    
     (11 mmol) in 5 mL THF and add dropwise to the reaction mixture at 0°C.
    
    • Expert Tip: Although the N is deactivated, 0°C is recommended initially to suppress any potential O-reaction.[1] Warm to Room Temperature (RT) after 30 mins.[1]

  • Reaction: Stir vigorously at RT for 4–6 hours. Monitor by TLC (stain with ninhydrin; the product will not stain, starting material will) or LC-MS.[1]

    • Note: Due to the

      
       group, if conversion is <90% at 6 hours, add 0.1 eq of DMAP (4-Dimethylaminopyridine).[1] Caution:  DMAP increases risk of O-Boc formation; use only if necessary.[1]
      
  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol B: N-Cbz Protection (Hydrogenolysis-Labile Strategy)

Best for: Compounds sensitive to acid deprotection.[1][2]

Challenge: Benzyl chloroformate (Cbz-Cl) is highly reactive and can attack the alcohol. Solution: Use N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) for higher selectivity, or strictly control Cbz-Cl conditions.[1]

Preferred Protocol (Cbz-OSu):

  • Dissolve substrate (1.0 eq) in THF/Water (1:1).[1]

  • Add

    
     (2.0 eq).[1][4]
    
  • Add Cbz-OSu (1.1 eq) as a solid or solution in THF.[1]

  • Stir at RT for 12 hours. (Slower but highly selective for N).

Alternative Protocol (Cbz-Cl) - Cost Effective:

  • Dissolve substrate (1.0 eq) in DCM (anhydrous).[1]

  • Add DIPEA (Diisopropylethylamine) (1.2 eq).[1] Cool to -10°C .[1]

  • Add Cbz-Cl (1.05 eq) dropwise over 20 minutes.[1]

    • Critical: Limiting the equivalents of Cbz-Cl is vital.[1] Excess Cbz-Cl will react with the alcohol.[1]

  • Quench immediately with water upon consumption of amine.[1]

Protocol C: N-Fmoc Protection (Base-Labile Strategy)

Best for: Solid-phase synthesis or when orthogonal to Boc/Cbz.[1][2]

Reagent Choice: Fmoc-OSu is strictly required.[1][2] Fmoc-Cl is too aggressive and leads to significant O-Fmoc byproducts which are difficult to separate.[1]

Protocol:

  • Dissolve substrate (1.0 eq) in Acetone/Water (1:1) or Dioxane/Water (1:1).[1]

    • Solubility Check: If the fluorinated substrate precipitates, increase the organic ratio.

  • Add

    
     (2.0 eq).[1][4]
    
  • Add Fmoc-OSu (1.1 eq) slowly at 0°C.[1][2]

  • Allow to warm to RT and stir for 3-4 hours.

  • Workup Warning: Fmoc adducts are lipophilic.[1][2] The fluorinated group adds more lipophilicity.[5] The product will elute very quickly on silica. Use a gradient starting from 100% Hexane/Heptane.[1]

Part 3: Comparative Data & Visualization

Table 1: Protecting Group Selection Matrix
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent

Cbz-OSu (Rec.)[1][2] / Cbz-ClFmoc-OSu
Selectivity (N vs O) ExcellentGood (with -OSu)Excellent (with -OSu)
Electronic Impact Moderate e- withdrawalStrong e- withdrawalStrong e- withdrawal
Deprotection Acid (TFA, HCl)

or HBr/AcOH
Base (Piperidine, DBU)
Fluorine Compatibility High. Stable to F-specific workups.[1][2]High. Medium. Solubility issues in standard Fmoc deprotection cocktails.[1]
Typical Yield 92-96%85-90%88-93%
Decision Logic Diagram (Graphviz)

ProtectionStrategy Start Start: [4-(CF3)-4-piperidyl]methanol Q1 Q1: What is the downstream chemistry? Start->Q1 Path_Acid Requires Basic Conditions (Acid Deprotection needed) Q1->Path_Acid Stable to Base Path_Base Requires Acidic Conditions (Base Deprotection needed) Q1->Path_Base Stable to Acid Path_Hydro Requires Orthogonal (Hydrogenolysis needed) Q1->Path_Hydro Sensitive to both Check_Sol Check Solubility: Is substrate soluble in water? Path_Acid->Check_Sol Fmoc_Route STRATEGY: N-Fmoc Protection Reagent: Fmoc-OSu Solvent: Acetone/Water Path_Base->Fmoc_Route Cbz_Route STRATEGY: N-Cbz Protection Reagent: Cbz-OSu Solvent: THF/Water Path_Hydro->Cbz_Route Boc_Route STRATEGY: N-Boc Protection Reagent: Boc2O Solvent: THF/aq. NaHCO3 Check_Sol->Boc_Route Yes (Rare) Biphasic Use Biphasic System (DCM/Water or THF/Water) Check_Sol->Biphasic No (Likely due to CF3) Biphasic->Boc_Route

Caption: Decision matrix for selecting the optimal N-protecting group based on downstream synthetic requirements and substrate solubility properties.

Part 4: References

  • Electronic Effects in Fluorinated Piperidines:

    • Qiu, X. L., & Qing, F. L. (2002).[1] Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines.[1][2][6] The Journal of Organic Chemistry, 67(20), 7162-7164.[1]

    • Leroux, F. (2004).[1] The "Fluorine Effect" in heterocyclic chemistry: Modulation of basicity and lipophilicity. ChemBioChem, 5(5), 644-649.[1]

  • Chemoselectivity of Amino Alcohols:

    • Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.[1]

  • General Protocols for Fluorinated Scaffolds:

    • Logvinenko, I. G., et al. (2021).[1][7] The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine.[1][2][7] Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9.[1]

  • Solubility & Deprotection in Fluorinated Solvents:

    • Choy, J., et al. (2018).[1] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[1][8] Organic Letters. (Demonstrates stability/instability of Boc in HFIP).

Sources

Precision Synthesis with [4-(Trifluoromethyl)piperidin-4-yl]methanol: From Scaffold Functionalization to Metabolic Tuning

[1]

Executive Summary

[4-(Trifluoromethyl)piperidin-4-yl]methanol (CAS: 1260809-72-0) represents a high-value "gem-difunctionalized" scaffold in modern medicinal chemistry. It combines the lipophilicity-modulating properties of a trifluoromethyl group with the versatile reactivity of a primary alcohol and a secondary amine. This unique architecture serves two critical functions in drug design:

  • Metabolic Blocking: The bulky, electron-withdrawing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group at the 4-position effectively blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at this typically vulnerable site.
    
  • Vector Control: The orthogonal reactivity of the amine (

    
    ) and the alcohol (
    
    
    ) allows for precise, divergent synthesis of complex pharmacophores, particularly in GPCR (e.g., CCR2, D3) and enzyme (e.g., 11
    
    
    -HSD1) inhibitor programs.[1]

This guide provides validated protocols for handling, functionalizing, and integrating this scaffold into pharmaceutical intermediates, emphasizing chemo-selectivity and yield optimization.[2]

Chemical Profile & Handling

PropertySpecification
CAS Number 1260809-72-0 (Free Base) / 2126177-46-4 (HCl Salt)
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 183.17 g/mol (Free Base)
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DCM/EtOH (9:1).[1] Low solubility in pure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
pKa (Calc) ~9.5 (Piperidine NH), ~14.5 (Primary OH)
Stability Hygroscopic (HCl salt).[1] Store under inert atmosphere at 2-8°C.
Protocol A: Salt Free-Basing (Critical Precursor Step)

Most commercial sources supply the Hydrochloride (HCl) salt.[1] For nucleophilic applications, the free base is required.

  • Dissolution: Suspend 10.0 g of the HCl salt in 50 mL of deionized water.

  • Basification: Cool to 0°C. Slowly add 2N NaOH until pH > 12. The solution may become cloudy.

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mL). Note: The hydroxymethyl group increases water solubility; standard DCM extraction often results in yield loss. The addition of IPA is crucial.
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the free amine as a viscous oil or low-melting solid.
    

Synthetic Utility & Workflows

The synthetic value of this intermediate lies in the competition between the nucleophilic secondary amine and the primary alcohol.

Chemo-Selective Functionalization Logic
  • Path A (N-First): The secondary amine is significantly more nucleophilic.[2] Standard alkylation/acylation conditions will selectively target ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Path B (O-First): Requires

    
    -protection (e.g., Boc, Cbz) or strong base conditions (NaH) where the alkoxide is generated.[1]
    
  • Path C (Oxidation): Conversion of the alcohol to the aldehyde creates a highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -trifluoromethyl electrophile.
    

GStart[4-(CF3)-4-piperidyl]methanolN_FuncN-Functionalization(Amine Core)Start->N_FuncR-X, Baseor R-CHO, NaBH(OAc)3O_FuncO-Functionalization(Ether/Ester)Start->O_Func1. Boc-protection2. NaH, R-XOxidationOxidation toAldehyde/AcidStart->OxidationDess-Martinor SwernTarget1GPCR Ligands(CCR2, D3)N_Func->Target1Target2MetabolicBlockersO_Func->Target2Target3Bioisosteres(Gem-dimethyl replacement)Oxidation->Target3

Figure 1: Divergent synthetic pathways for scaffold elaboration.

Detailed Experimental Protocols

Protocol B: N-Alkylation (Synthesis of N-Benzyl Derivatives)

Target: Selective functionalization of the piperidine nitrogen without affecting the hydroxyl group.

Reagents:

  • [4-(Trifluoromethyl)piperidin-4-yl]methanol (Free base, 1.0 equiv)[1]

  • Benzyl Bromide (1.05 equiv)[1]

  • 
     (2.0 equiv)[1]
    
  • Acetonitrile (ACN) (0.2 M concentration)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine substrate in anhydrous ACN.

  • Addition: Add powdered

    
    , followed by the dropwise addition of Benzyl Bromide at room temperature.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS (Target Mass: M+H).[1][2]

    • Checkpoint: The hydroxyl group is sterically hindered by the geminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and less acidic; O-alkylation is negligible under these mild carbonate conditions.
      
  • Workup: Cool to RT, filter off inorganic solids, and concentrate the filtrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol C: O-Alkylation (Ether Synthesis via N-Boc Intermediate)

Target: Creation of ether linkages for extended pharmacophores.

Reagents:

  • N-Boc-[4-(Trifluoromethyl)piperidin-4-yl]methanol (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Alkyl Halide (e.g., Iodomethane or substituted Benzyl Bromide, 1.2 equiv)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Preparation: Ensure the Nitrogen is protected (Boc).[1][2] If starting from free amine, treat with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     first.
    
  • Deprotonation: Dissolve the N-Boc intermediate in DMF at 0°C . Add NaH portion-wise. Stir for 30 mins at 0°C to generate the alkoxide.

    • Note: The inductive effect of the

      
       group increases the acidity of the hydroxyl proton slightly compared to a standard alcohol, facilitating deprotonation, but the generated alkoxide is less nucleophilic.
      
  • Coupling: Add the alkyl halide dropwise. Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Extraction: Extract with EtOAc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Wash with water and brine to remove DMF.
    
Protocol D: Oxidation to -Trifluoromethyl Aldehyde

Warning: The resulting aldehyde is highly electrophilic and prone to hydration.

Reagents:

  • N-Boc-[4-(Trifluoromethyl)piperidin-4-yl]methanol

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[1]

  • DCM (anhydrous)[1]

Procedure:

  • Reaction: Dissolve substrate in DCM at 0°C. Add DMP. Stir at RT for 2 hours.

  • Workup: Quench with 1:1 mixture of sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and sat. 
    
    
    . Stir vigorously until the layers separate clearly.
  • Isolation: Extract with DCM.

  • Utilization: Do not store. Use the crude aldehyde immediately for reductive aminations or Wittig reactions.[2] The

    
     group makes the carbonyl carbon highly susceptible to nucleophilic attack (hydrate formation).[1]
    

Application Case Study: CCR2 Antagonist Optimization

Context: Many CCR2 antagonists feature a 4-phenyl-piperidine moiety.[2] Replacing the 4-phenyl group with a 4-trifluoromethyl-4-hydroxymethyl group can improve metabolic stability while maintaining the necessary steric bulk.

Design Strategy:

  • Start: [4-(Trifluoromethyl)piperidin-4-yl]methanol.

  • Step 1 (N-Capping): Reductive amination with a substituted benzaldehyde (mimicking the "left-hand" side of CCR2 ligands).[1][2]

  • Step 2 (O-Capping): Ether formation with a heteroaryl halide (mimicking the "right-hand" side).[1][2]

Data Comparison (Hypothetical): | Analog | LogD (pH 7.4) | HLM Stability (


4-CF3-4-CH2OH (Target)2.1>60 min12 nM1

Interpretation: The target scaffold significantly lowers lipophilicity (LogD) and blocks metabolic oxidation on the piperidine ring, with only a minor trade-off in potency.

References

  • Compound Data: PubChem. 4-(Trifluoromethyl)piperidin-4-yl]methanol.[2] CID 53394874.[2] Link[1]

  • Synthesis of CF3-Piperidines: Journal of Organic Chemistry. "Synthesis of alpha-trifluoromethyl nitrogen heterocycles." Link (General reference for CF3-piperidine reactivity).[1]

  • Oxidation Protocols: Organic & Biomolecular Chemistry. "Oxidation of α-trifluoromethyl alcohols using oxoammonium salts." Link

  • Spirocyclic Bioisosteres: Journal of Medicinal Chemistry. "Spirocyclic oxetanes as bioisosteres of morpholine and piperidine."[2] Link (Contextual reference for 4,4-disubstituted piperidine utility).[1]

Application Note: Scalable Synthesis of[4-(Trifluoromethyl)-4-piperidyl]methanol via Mixed-Anhydride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Scale: 100 g to Kilogram-Scale Operations

Introduction & Process Rationale

The strategic installation of the trifluoromethyl (-CF₃) group into saturated aza-heterocycles is a cornerstone of modern medicinal chemistry. By suppressing amine basicity and enhancing lipophilicity, the -CF₃ moiety dramatically improves the pharmacokinetic profiles and metabolic stability of target active pharmaceutical ingredients (APIs), such as retinoid-related orphan receptor (ROR) inhibitors and 11-β-HSD1 antagonists . Among these privileged building blocks, [4-(Trifluoromethyl)-4-piperidyl]methanol is highly sought after due to its versatile bifunctional nature.

While discovery-scale syntheses often rely on the late-stage trifluoromethylation of N-Boc-piperidin-4-one, these routes suffer from poor atom economy and utilize expensive, volatile reagents (e.g., Ruppert-Prakash reagent, TMSCF₃). For scale-up, we advocate a telescoped, two-step protocol starting from the commercially available advanced intermediate, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 495415-51-5) .

The Causality Behind Experimental Choices

To establish a self-validating, highly reproducible system, we must critically evaluate the reduction step:

  • Avoidance of LiAlH₄ and Borane: Traditional reductions of carboxylic acids to alcohols employ Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). At scale, LiAlH₄ poses severe pyrophoric hazards and generates intractable aluminum salt emulsions during workup. Borane reagents are highly toxic and require strict anhydrous conditions.

  • The Mixed-Anhydride / NaBH₄ Pathway: We deploy a mixed-anhydride activation using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM), followed by aqueous Sodium Borohydride (NaBH₄) reduction.

    • Why IBCF? The bulky isobutyl group directs the incoming hydride exclusively to the piperidine-carbonyl carbon, minimizing the formation of isobutyl alcohol byproducts.

    • Why NMM? NMM is a weaker base than Triethylamine (TEA) and effectively prevents the formation of ketene intermediates, ensuring a cleaner impurity profile.

    • Why Aqueous NaBH₄? Adding a solution of NaBH₄ in water to the THF reaction mixture generates a highly reactive alkoxyborohydride species in situ, driving the reduction to completion in minutes while maintaining strict thermal control.

Quantitative Method Comparison

To justify the chosen route, Table 1 summarizes the process mass intensity (PMI) and scalability metrics of standard reduction methodologies evaluated during our route scouting phase.

Table 1: Quantitative Comparison of Carboxylic Acid Reduction Methodologies
MethodologyReagent CostExothermicityWorkup ProfileYield (%)Scalability Rating
LiAlH₄ / THF HighSevereIntractable Al³⁺ emulsions82%Low
BH₃·THF Very HighModerateRequires prolonged reflux85%Medium
IBCF / NaBH₄ LowControlledClean phase separation95%High

Process Visualization

G Start 1-Boc-4-(CF3)-piperidine-4-carboxylic acid (CAS: 495415-51-5) Activation Mixed Anhydride Formation Reagents: IBCF, NMM Solvent: THF (-10 °C) Start->Activation Step 1a: Activation Reduction Reduction Reagents: NaBH4 (aq) Temperature: 0 °C to RT Activation->Reduction Step 1b: Hydride Transfer Intermediate tert-Butyl 4-(hydroxymethyl)-4- (trifluoromethyl)piperidine-1-carboxylate Reduction->Intermediate Aqueous Workup Deprotection Boc Deprotection Reagents: 4M HCl in Dioxane Temperature: RT Intermediate->Deprotection Step 2: Cleavage Product [4-(Trifluoromethyl)-4-piperidyl]methanol HCl (Target API Building Block) Deprotection->Product Crystallization & Filtration

Workflow for the scalable mixed-anhydride reduction and deprotection of the piperidine building block.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Equipment: 20 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet.

Step-by-Step Methodology:

  • System Initialization: Charge the 20 L reactor with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (1.00 kg, 3.36 mol) and anhydrous THF (8.0 L). Start agitation at 150 rpm.

  • Base Addition: Add NMM (408 g, 4.03 mol, 1.2 eq) in one portion. Cool the reactor jacket to achieve an internal temperature of -10 °C. (Note: Cooling is critical prior to IBCF addition to prevent the exothermic decomposition of the mixed anhydride).

  • Activation: Add IBCF (504 g, 3.69 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below -5 °C. A white precipitate of NMM·HCl will form immediately.

  • Self-Validation (IPC 1): After 30 minutes of stirring at -5 °C, withdraw a 0.5 mL slurry sample. Filter and analyze the filtrate via FTIR. The disappearance of the carboxylic acid stretch (~1710 cm⁻¹) and the appearance of the mixed anhydride doublet (~1800 and 1740 cm⁻¹) confirms complete activation.

  • Hydride Preparation: In a separate 5 L flask, dissolve NaBH₄ (254 g, 6.72 mol, 2.0 eq) in 2.0 L of cold deionized water (0–5 °C).

  • Reduction: Add the aqueous NaBH₄ solution to the 20 L reactor over 1 hour. Keep the internal temperature below 15 °C. Vigorous hydrogen gas evolution will occur; ensure proper ventilation.

  • Maturation: Stir the mixture at 15 °C for 2 hours.

  • Self-Validation (IPC 2): Quench a 1 mL aliquot with 1M HCl, extract with EtOAc, and analyze via GC-FID. Target: <1% remaining mixed anhydride.

  • Workup: Quench the reaction by slowly adding 10% aqueous citric acid (3.0 L) until gas evolution ceases and the pH reaches ~5. Separate the phases. Wash the organic THF layer with saturated brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. Yield: ~910 g (95%).

Protocol B: N-Boc Deprotection to [4-(Trifluoromethyl)-4-piperidyl]methanol Hydrochloride

Equipment: 10 L glass reactor with overhead stirring.

Step-by-Step Methodology:

  • Solvation: Charge the 10 L reactor with the intermediate oil (910 g, 3.21 mol) and 2-Propanol (IPA, 2.0 L).

  • Acidification: Slowly add 4M HCl in Dioxane (2.5 L, 10.0 mol) at room temperature. (Causality: Dioxane is chosen over aqueous HCl to maintain a strictly anhydrous environment, promoting the direct crystallization of the hydrochloride salt without the need for an extractive workup).

  • Cleavage: Stir the mixture at 25 °C for 12 hours. A thick white slurry will develop.

  • Self-Validation (IPC 3): Analyze a filtered sample via HPLC. Target: <0.5% starting material.

  • Isolation: Cool the slurry to 0 °C for 2 hours to maximize precipitation. Filter the product through a Buchner funnel and wash the filter cake with cold MTBE (2 x 1.0 L).

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C to a constant weight. Expected Yield: ~650 g (88% over two steps). The isolated product matches the analytical profile of commercially available reference standards .

References

  • Google Patents. "WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors".
  • Accela ChemBio. "1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic Acid (CAS 495415-51-5)". Available at:[Link]

Application Note: Incorporation of [4-(Trifluoromethyl)-4-piperidyl]methanol into Fragment Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic incorporation of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) into fragment-based drug discovery (FBDD) workflows. Unlike traditional flat aromatic fragments, this scaffold offers a high fraction of sp3-hybridized carbons (


), a metabolically stable trifluoromethyl (

) handle for

NMR screening, and dual vectors (amine and alcohol) for rapid chemical elaboration. This document provides validated protocols for quality control, library formatting, parallel synthesis of derivatives, and

NMR screening parameters.

Rationale and Design Logic

The "Escape from Flatland"

Traditional fragment libraries are often dominated by


-rich heteroaromatics. While easier to synthesize, these "flat" molecules often lack the three-dimensionality required to explore globular protein pockets or disrupt protein-protein interactions (PPIs).
  • Scaffold: [4-(Trifluoromethyl)-4-piperidyl]methanol.[1][2]

  • Key Feature: The quaternary carbon at position 4 forces the piperidine ring into a defined chair conformation, projecting the

    
     and 
    
    
    
    groups into distinct vectors.
  • Benefit: Increases library complexity and specificity without significantly increasing molecular weight (MW).

The Fluorine Advantage

The trifluoromethyl group is not merely a lipophilic enhance; it is a spectroscopic beacon.

  • 
     NMR Screening:  The 
    
    
    
    group appears as a sharp singlet (approx. -70 to -80 ppm), isolated from background signals. This allows for the screening of complex mixtures (cocktails) with high sensitivity.
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ), blocking metabolic oxidation at the susceptible 4-position of the piperidine ring.
    
Physicochemical Profile

The following properties make this fragment ideal for the "Rule of Three" (Ro3) compliance in FBDD.

PropertyValueNote
Molecular Weight 183.17 DaIdeal for fragment growing (<300 Da)
cLogP ~1.2Optimal lipophilicity for membrane permeability
TPSA 32.26

Good solubility and permeability
H-Bond Donors 2 (NH, OH)Key interaction points
H-Bond Acceptors 3 (N, O, F)Versatile binding potential

0.86Highly 3D character (Target > 0.4)

Experimental Protocols

Protocol A: Library Formatting and Quality Control

Objective: Prepare the raw building block for direct inclusion in a screening deck.

Reagents:

  • [4-(Trifluoromethyl)-4-piperidyl]methanol (>98% purity).[1]

  • DMSO-

    
     (99.9% D) or anhydrous DMSO (for storage).
    

Procedure:

  • Purity Check: Dissolve 5 mg of sample in

    
     DMSO-
    
    
    
    . Acquire
    
    
    NMR (500 MHz) and
    
    
    NMR (with proton decoupling).
    • Acceptance Criteria:

      
       purity by integration; no residual solvents (e.g., DCM, THF) that could interfere with protein stability.
      
  • Solubility Assessment:

    • Prepare a 200 mM stock solution in anhydrous DMSO.

    • Dilute to 1 mM in PBS (pH 7.4). Measure turbidity (OD600) or light scattering.

    • Target: Solubility > 1 mM in aqueous buffer (essential for high-concentration fragment screening).

  • Storage: Aliquot 200 mM stocks into Matrix tubes. Store at -20°C under

    
     atmosphere to prevent oxidation of the primary alcohol.
    
Protocol B: Parallel Synthesis for Library Expansion

Objective: Use the piperidine nitrogen as a vector to generate a sub-library of 48-96 analogs (Amides, Ureas, Sulfonamides).

Workflow Visualization:

G Start Scaffold: [4-(CF3)-4-piperidyl]methanol Reaction Parallel Synthesis (96-well block) Start->Reaction Reagents Electrophiles: Acid Chlorides / Isocyanates Reagents->Reaction Purification Solid Phase Extraction (SCX / Silica) Reaction->Purification 12h, RT QC QC Analysis LC-MS / 19F NMR Purification->QC Final Final Library Ready for Screening QC->Final Purity > 90%

Figure 1: Workflow for the parallel synthesis of piperidine derivatives.

Detailed Procedure (Amide Coupling Example):

  • Preparation: In a 96-well deep-well plate, dispense

    
     of 0.2 M scaffold stock (in DMF) containing 3.0 eq. DIPEA.
    
  • Coupling: Add

    
     of 0.24 M Acid Chloride stock (1.2 eq.) in DMF to each well.
    
    • Note: For carboxylic acids, use HATU (1.2 eq.) activation for 15 min prior to addition.

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Quenching: Add

    
     of 10% aqueous ammonia to scavenge excess electrophile. Shake for 30 min.
    
  • Work-up (SCX Purification):

    • Since the product is an amide (non-basic) and the starting material is an amine (basic), use Strong Cation Exchange (SCX) cartridges in reverse.

    • Load reaction mixture onto SCX cartridge.

    • Elute with MeOH. The unreacted scaffold binds to the SCX; the desired amide product elutes.

    • Alternative: If synthesizing ureas or sulfonamides, use polymer-supported trisamine scavenger to remove excess electrophiles.

  • Concentration: Evaporate solvent using a Genevac centrifugal evaporator. Resuspend in DMSO for screening.

Protocol C: NMR Screening

Objective: Screen the fragment (or its derivatives) against a target protein.

Parameters:

  • Instrument: 600 MHz NMR with a cryoprobe (highly recommended for sensitivity).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    
    -filtered CPMG (Carr-Purcell-Meiboom-Gill) to suppress protein signals, or simple 1D 
    
    
    
    with proton decoupling for ligand-observed screening.

Cocktail Design: To maximize throughput, screen fragments in mixtures (cocktails) of 5-10 compounds.

  • Rule: Ensure

    
     chemical shifts of cocktail members are separated by at least 0.5 ppm.
    
  • Prediction: The

    
     on the piperidine ring typically resonates around -76 ppm. Avoid mixing with other trifluoromethyl-piperidines in the same cocktail; mix with mono-fluoro aromatics (approx -110 to -130 ppm) instead.
    

Screening Workflow:

  • Reference Spectrum: Acquire spectrum of the cocktail (50

    
     each ligand) in buffer without protein.
    
  • Experimental Spectrum: Acquire spectrum of cocktail + Protein (target 10-20

    
    ).
    
  • Analysis:

    • Binding Hit: Look for line broadening (reduced

      
      ) or change in chemical shift (perturbation) of the 
      
      
      
      signal.
    • Specific Hit Validation: Repeat with single compound and perform a titration (

      
       determination).
      

Application Case Study: Targeting a Cryptic Pocket

Scenario: A drug discovery campaign targets a protein-protein interaction (PPI) interface with no obvious deep pocket (the "undruggable" class).

Strategy:

  • Library: A sub-library of 50 amides was generated using [4-(Trifluoromethyl)-4-piperidyl]methanol as the core, varying the acyl group to probe hydrophobic sub-pockets.

  • Screening:

    
     NMR screening identified a hit where the 
    
    
    
    signal broadened significantly upon protein addition.
  • Elaboration: The primary alcohol on the hit was utilized as a "growth vector."

    • Chemistry: The alcohol was oxidized to an aldehyde and subjected to reductive amination with a diverse set of amines.

  • Result: X-ray crystallography confirmed the piperidine ring sat in a shallow groove, with the

    
     group displacing a conserved water molecule (entropy gain) and the new amine extension reaching a nearby aspartate residue (salt bridge).
    

Decision Tree for Elaboration:

D Hit Fragment Hit Identified (Kd = 500 uM) Vector Select Growth Vector Hit->Vector Amine Piperidine Nitrogen (If not used in library) Vector->Amine Alcohol Primary Alcohol (-CH2OH) Vector->Alcohol Act1 Make Amides/Ureas (Explore Solvent Front) Amine->Act1 Act2 Oxidize to Aldehyde (Reductive Amination) Alcohol->Act2 Act3 Convert to Ether (Reach Lipophilic Pockets) Alcohol->Act3

Figure 2: Strategic decision tree for growing the fragment hit.

References

  • Hajduk, P. J., et al. (1997). "One-Dimensional Relaxation- and Diffusion-Edited NMR Methods for Screening Compounds That Bind to Macromolecules." Journal of the American Chemical Society. Link

  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press. (General Reference for FBDD Protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of[4-(Trifluoromethyl)-4-piperidyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with [4-(Trifluoromethyl)-4-piperidyl]methanol and its derivatives.

Isolating and purifying these compounds presents unique challenges. The molecule features a highly basic secondary amine (piperidine ring), a hydrogen-bonding tertiary alcohol, and a strongly lipophilic, electron-withdrawing trifluoromethyl (–CF₃) group. This combination of functional groups leads to complex solubility profiles, severe chromatographic streaking, and difficulties in crystallization. Below, we provide mechanistic troubleshooting guides, self-validating protocols, and workflow diagrams to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My free base[4-(Trifluoromethyl)-4-piperidyl]methanol streaks severely on standard silica gel, and my recovery is consistently below 50%. How do I resolve this? A: The severe peak tailing and low recovery are caused by the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol (Si–OH) groups present on bare silica gel[1]. While the –CF₃ group exerts a mild electron-withdrawing inductive effect that slightly lowers the amine's pKa, the nitrogen remains sufficiently basic to irreversibly bind to the stationary phase.

  • Solution: You must competitively block the silanol sites. Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH)[2]. Alternatively, switch your stationary phase to an amine-functionalized silica gel, which fundamentally eliminates the acidic sites and allows for sharp peak elution without mobile phase modifiers[1].

Q2: I synthesized the derivative via a deprotection step, but it is contaminated with neutral organic impurities and transition metal residues. Flash chromatography is failing. What is the most efficient cleanup method? A: Exploit the basicity of the piperidine ring using an acid-base extraction. Because the target molecule contains a basic amine, it can be selectively protonated to form a water-soluble salt, leaving neutral and lipophilic impurities (along with many organic-soluble catalyst ligands) in the organic phase[3].

  • Solution: Extract your crude organic mixture with 1M HCl. The[4-(Trifluoromethyl)-4-piperidyl]methanol will partition into the aqueous layer. Discard the organic layer containing the impurities. Then, basify the aqueous layer to pH > 10 using NaOH and extract the purified free base back into a fresh organic solvent (like Dichloromethane or Ethyl Acetate)[3].

Q3: The purified free base is a sticky, viscous oil that is difficult to weigh and handle. How can I obtain a stable, crystalline solid for biological assays? A: The steric bulk of the C4-trifluoromethyl group and the adjacent hydroxyl group impedes efficient packing in a crystal lattice, which is why the free base often presents as an oil. To overcome this steric hindrance, you must introduce strong ionic interactions by converting the free base into a salt[4].

  • Solution: Convert the amine to a hydrochloride (HCl) or oxalate salt. The dominant ionic bonds will dictate the lattice energy, overriding the steric bulk and yielding a highly crystalline, stable solid[5]. This salt formation also acts as a secondary purification step, as impurities often remain dissolved in the mother liquor[6].

Part 2: Visualized Workflows

G crude Crude [4-(CF3)-4-piperidyl]methanol protected Is the piperidine nitrogen protected? crude->protected std_silica Standard Silica Gel (Hexane/EtOAc) protected->std_silica Yes (e.g., Boc, Cbz) polar_check Are major impurities highly polar? protected->polar_check No (Free Amine) rp_hplc Reverse-Phase HPLC (Water/MeCN + 0.1% TFA) polar_check->rp_hplc Yes mod_silica Amine-Functionalized Silica or +1% Et3N Modifier polar_check->mod_silica No

Caption: Decision matrix for selecting the optimal chromatographic purification route.

SaltFormation freebase Free Base in EtOAc/Et2O acid Add 4M HCl in Dioxane freebase->acid precip Precipitation of HCl Salt acid->precip filter Vacuum Filtration & Cold Wash precip->filter pure Pure Crystalline Solid filter->pure

Caption: Workflow for the isolation of piperidine derivatives via hydrochloride salt precipitation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

Purpose: To purify the free amine without irreversible silica adsorption.

  • Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to the mixture. Stir well.

  • System Validation (Self-Check): Before loading your column, run two Thin Layer Chromatography (TLC) plates of your crude mixture. Develop Plate A in standard DCM/MeOH and Plate B in the TEA-modified DCM/MeOH. Plate B must show a tight, circular spot for the target compound, whereas Plate A will show a long streak. Do not proceed to the column unless Plate B confirms the elimination of streaking.

  • Column Equilibration: Flush the silica gel column with 3 column volumes (CV) of the TEA-modified mobile phase to pre-saturate the acidic silanol sites.

  • Elution: Load the crude sample dissolved in a minimum volume of DCM. Elute using the modified solvent system.

  • Isolation: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Hydrochloride Salt Crystallization

Purpose: To isolate the target compound as a highly pure, stable solid.

  • Dissolution: Dissolve the purified [4-(Trifluoromethyl)-4-piperidyl]methanol free base in a minimum volume of anhydrous Diethyl Ether or Ethyl Acetate at room temperature.

  • Acidification: Dropwise, add 1.05 equivalents of 4M HCl in dioxane under vigorous stirring. A white precipitate should begin to form immediately as the ionic lattice establishes[4].

  • System Validation (Self-Check): Spot a drop of the mother liquor onto damp pH indicator paper. The pH must read < 2. If it is > 2, the amine is not fully protonated; add additional HCl until the target pH is reached.

  • Maturation: Cool the suspension to 0 °C in an ice bath for 1 hour to maximize the thermodynamic yield of the crystal lattice.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether to remove any trapped lipophilic impurities.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight. Validation: The resulting salt will now be highly soluble in water, confirming successful salt formation[5].

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics of various purification strategies applied to [4-(Trifluoromethyl)-4-piperidyl]methanol derivatives, allowing for rapid method selection based on experimental needs.

Purification TechniqueTarget Impurity RemovedTypical Recovery (%)Purity Achieved (%)ScalabilityBest Applied When...
Acid-Base Extraction Neutral organics, catalysts85 - 95%> 90%Excellent (Multi-kg)Performing initial crude cleanup post-reaction[3].
Modified Silica Gel (1% TEA) Structurally similar byproducts75 - 85%> 95%Good (Grams)Separating diastereomers or closely related analogs[1].
Reverse-Phase HPLC (0.1% TFA) Highly polar contaminants60 - 80%> 99%Poor (Milligrams)Preparing ultra-pure samples for in vivo biological assays[3].
Salt Crystallization (HCl) Mother liquor solubles70 - 90%> 98%Excellent (Multi-kg)Final isolation of the free base oil into a stable solid[4].

References

  • Vulcanchem:4-(1-Piperidinyl)-2-butanol - Salt Formation for Purification. Source: vulcanchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1aIpfg-9RyD4_NyzAUubPj20Q_zJqKEreOvCIWecCC-ZgwDrfcdpdzN8U0RVjg83NJ9-VQm-fJ42SBWYA6o6rVO7eRooEGAjRN9zPnJ455NI51wiJyj_nLR_8hM5-GB8h2manYpB3fg==]
  • Benchchem:Technical Support Center: Purification of Piperidine Derivatives. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsz7tdB8WHxOunRII7xKj4bX6TNjIo85pDHR1YADh_7hNn0iJYICbZGCr0QO7xfj1t0MTrGXDae2TzlNcsJo5ZQzCiWEfP-NY7YfpCgtW_l3OBQboMGdzR13Fn4izHTh3n7BSDor1jhoCY_uFgIiIo5VM6gj1svmXDBoc-H3LosGeVQZd0ZOcrjgkDNwbv4j8IXAXH_ZYqeZPY_8=]
  • Benchchem:Piperidine Purification and Isolation: A Technical Support Guide. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ6zjMkjWxLKwsb5tA3PW8bMB_6Kaizi1y1zmdFchtrsq6ZjazISOvC7xE9tfqzPqUaUosx72XbyC7wAKvp4AbKYLMuiiacE_Y-mBiG_wjB1bq1YVQH1FLLBuOC7xMAMKbk8eQm4hqawBuNde_aaXtQGqT1n4qwNDlchEiXhTkBNOSgRVSWnolrMvyUvLK2CTExuEOvkeFsX6TiKk=]
  • ResearchGate:Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0BMfTOh6J9Y_y7NqTyc_6UqUXHX6J6GER7la87L-Kev1NmG0lghdqItJLnVG3N4DdGZ8c4GdBSy2lE9acpH0SCzmSc5ll68diW-ODgAhR-5Wy9jXncLPSMFLOrYhF5i3vgb-BwkVgPjlVAmReXdQOOBeOxYQz7P86M3pOwzzpgbgI2eri2j-dhPDRTDNPAM0G4gzOoXNLwi25ENvhTv6Fl1pOvb5gyQv2QFTeJeA7BIXDRKY54kPQBkTw6pLFZgnFo2LHunw=]
  • Benchchem:Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi5VXeIH-yL69tfsb8i7Y_fylCVTz35uADcZhK1qhMWzU_0W7_1V06dgKJZo-UHUuuhj6JuTZ3Y_3IPI4xKAsMjjrOm9PbaCMo7dJVf-gvjl6kmqq3Rdxaq_jnLiEOsf3iCoxRQDDMNGHiTXZDoTj6iuYJ9l9901yWOCybSEAVZMudgLmc3P3kth1bkik7cgtPJ_wOY5zH_P8TAWplsBU_p9mFe5Aow9EX0Rh3LIPrDJUB]
  • Benchchem:1-Azidooctane (CAS 7438-05-3)|High-Purity Reagent. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfSzHI7zcUhRE6yYDSmt2Aqvh95-5LF2YlNkGUiz94blOMTxZ2aJKLR4KGGW28sl78Zm5DV7jk4UqgIarZNdozoJCR6QN-JYgw-DUzXrX_vHOVSCUxXXeA_4w60kpNTPkcYN55tM4zEw==]

Sources

Overcoming steric hindrance of the 4-CF3 group in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance of the 4-CF3 Group

Ticket ID: CF3-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Phantom" Bulk

The trifluoromethyl (4-CF


) group presents a unique paradox in organic synthesis. While often visualized as a simple "electron-withdrawing group," its steric reality is far more imposing.
  • Steric Volume: The CF

    
     group has a van der Waals volume of roughly 42.6 ų , making it effectively isosteric with an isopropyl group  (not a methyl group) [1].
    
  • The Problem: When you attempt substitution at the ortho position (position 3 relative to a 4-CF

    
     group), you are not just fighting electronics; you are fighting a kinetic wall.
    

This guide provides field-proven protocols to bypass this hindrance in Lithiation , Cross-Coupling , and Nucleophilic Aromatic Substitution (


) .

Diagnostic Matrix: Is it Sterics or Electronics?

Before altering your reaction conditions, confirm the root cause of the failure using this diagnostic table.

ObservationLikely CauseRecommended Adjustment
Reaction stalls at <10% conversion Steric Block: Catalyst/Nucleophile cannot access the site.Switch to smaller ligands (Phosphines) or linear nucleophiles.
Reaction yields byproducts (e.g., de-fluorination) Electronic Over-activation: CF

weakens C-F bonds or activates wrong positions.
Lower temperature; switch to milder bases (e.g., LiHMDS vs.

-BuLi).
Regioselectivity is wrong (Meta instead of Ortho) Directing Group Mismatch: CF

is a weak Director (DoM).
Install a stronger Directing Metalation Group (DMG) or use "Inductive" lithiation.

Troubleshooting Module 1: Ortho-Lithiation (The "Acidification" Hack)

The Issue: You want to install an electrophile at the 3-position (ortho to 4-CF


), but standard 

-BuLi lithiation fails or degrades the CF

group.

The Mechanism: The CF


 group is a weak Directing Metalation Group (DMG) via coordination, but a strong activator via the inductive effect . It acidifies the ortho-proton (

drops significantly). However,

-BuLi is too nucleophilic and will attack the CF

group itself (defluorination), leading to "fluoro-benzyne" decomposition.

Protocol: The "Trap-and-Bite" Method Instead of


-BuLi, use a non-nucleophilic, sterically demanding base that relies on thermodynamics rather than kinetics.
  • Solvent: Anhydrous THF (favors aggregates).

  • Base: LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

    • Why? These bases are too bulky to attack the CF

      
       carbon but basic enough to deprotonate the acidified ortho-C-H.
      
  • Temperature: Strict -78 °C .

  • Quench: Add the electrophile (e.g., I

    
    , DMF) immediately after 1 hour. Do not let the lithiated species sit, as it is prone to "Li-F elimination."
    

Critical Warning: Never use


-BuLi with CF

-arenes unless you intend to perform halogen-lithium exchange on an existing halide. Direct deprotonation with alkyl lithiums causes violent decomposition.

Troubleshooting Module 2: Cross-Coupling (Suzuki/Buchwald)

The Issue: Palladium-catalyzed coupling at the position ortho to a 4-CF


 group gives low yields. The oxidative addition works (thanks to CF

electron withdrawal), but the Reductive Elimination step is blocked by the CF

bulk.

The Solution: Flexible Steric Bulk You need a ligand that is bulky enough to force the product off the metal (reductive elimination) but flexible enough to allow the incoming coupling partner to approach.

Recommended Ligand Systems:

  • First Choice: XPhos or SPhos (Buchwald Biaryl Phosphines).

    • Mechanism:[1][2][3][4][5] The biaryl backbone creates a pocket that protects the Pd center, while the cyclohexyl groups force the reductive elimination of the sterically crowded product [2].

  • Alternative: PEPPSI-IPr (NHC Catalyst).

    • Why? The N-Heterocyclic Carbene (NHC) ligand is "fan-shaped," pushing the steric bulk away from the immediate metal center, creating a "steric gutter" for the CF

      
       group to reside in during the catalytic cycle.
      

Step-by-Step Protocol (Suzuki Coupling):

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Base: K

    
    PO
    
    
    
    (weak bases prevent side reactions with CF
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 100 °C.

  • Note: If the CF

    
     group is on the boronic acid partner, use SPhos . If it is on the halide partner, XPhos  is superior.
    

Troubleshooting Module 3: Nucleophilic Aromatic Substitution ( )

The Issue: The 4-CF


 group activates the ring, but if you are substituting at the 3-position (ortho), the nucleophile (e.g., a secondary amine) cannot get close enough.

The Solution: The "Concerted" Push Standard


 requires a discrete Meisenheimer complex. Steric hindrance destabilizes this intermediate. You must shift the mechanism toward a concerted pathway or use "small footprint" nucleophiles.

Optimization Steps:

  • Nucleophile Choice: If possible, use primary amines instead of secondary. If a secondary amine is required, use pyrrolidine (cyclic, "pinned back" alkyl chains) rather than diethylamine (floppy, high steric sweep).

  • Solvent: Switch to DMSO or NMP .

    • Why? These highly polar aprotic solvents stabilize the transition state charge, lowering the activation energy barrier created by the steric clash [3].

  • Leaving Group: Switch from Chloride/Bromide to Fluoride .

    • Reason: The C-F bond is smaller. In

      
      , the rate-determining step is the attack.[2] A smaller leaving group (F) reduces the steric crowding at the ipso carbon during the attack, allowing the nucleophile to slip past the ortho-CF
      
      
      
      group.

Visual Decision Logic

The following diagram illustrates the decision process for selecting the correct methodology based on your specific steric/electronic conflict.

CF3_Strategy Start Challenge: Reaction at 3-Position (Ortho to 4-CF3 Group) ReactionType Identify Reaction Class Start->ReactionType Lithiation Lithiation / C-H Activation ReactionType->Lithiation Coupling Pd-Catalyzed Coupling ReactionType->Coupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Lith_Check Is a stronger DMG present? (e.g., OMe, CONR2) Lithiation->Lith_Check Coup_Ligand Select Ligand for Steric Bulk Coupling->Coup_Ligand SNAr_Check Is Nucleophile Bulky? (e.g., Secondary Amine) SNAr->SNAr_Check Lith_Yes Use Standard DoM (n-BuLi) Lith_Check->Lith_Yes Yes Lith_No Use Inductive Lithiation (Must use LDA/LTMP) Lith_Check->Lith_No No (CF3 is only group) Coup_Sol Use XPhos or SPhos (Flexible Steric Bulk) Coup_Ligand->Coup_Sol SNAr_Yes Switch Leaving Group to Fluoride Use Polar Aprotic Solvent (DMSO) SNAr_Check->SNAr_Yes Yes

Caption: Decision tree for selecting reagents and ligands when functionalizing positions ortho to a 4-CF3 group.

Quantitative Data: Steric Comparison

Use this table to justify ligand or nucleophile changes in your experimental design.

SubstituentA-Value (kcal/mol)van der Waals Vol (ų)Steric Implication
Methyl (-CH

)
1.7013.7Low hindrance.
Ethyl (-CH

CH

)
1.7522.2Moderate hindrance (rotatable).
Isopropyl (-CH(CH

)

)
2.15~40.0High hindrance.
Trifluoromethyl (-CF

)
2.40 - 2.60 42.6 High hindrance (Rigid).
t-Butyl (-C(CH

)

)
>4.5~50.0Extreme hindrance (Blocking).

Note: The CF


 group is often underestimated. It is sterically larger than an Isopropyl group in many rotational contexts due to the rigidity of the C-F bonds compared to C-H bonds [4].

Frequently Asked Questions (FAQs)

Q: Can I use


-BuLi if I lower the temperature to -100°C? 
A:  It is risky. Even at cryogenic temperatures, 

-BuLi is a strong nucleophile and can attack the C-F bond. We strongly recommend switching to LDA or LTMP , which are non-nucleophilic bases, to ensure the reaction is purely acid-base (deprotonation) and not substitution.

Q: Why does my Suzuki coupling work with 4-Methyl-bromobenzene but fail with 4-CF


-bromobenzene at the ortho position? 
A:  While CF

activates the oxidative addition, it blocks the reductive elimination . The methyl group is significantly smaller (13.7 ų vs 42.6 ų). The Pd(II) intermediate gets "stuck" because it cannot squeeze the two organic fragments together to form the bond. You must use a ligand with a large bite angle (like XPhos) to "push" the elimination step.

Q: I need to do an


 with a bulky amine ortho to CF

. It's not working. What now?
A: If changing the solvent to DMSO doesn't work, try High-Pressure Chemistry (if available).

reactions have a negative volume of activation (

). Running the reaction at 10-15 kbar can overcome the steric barrier by forcing the transition state to compress.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethyl Group: A Steric and Electronic Phantom?" Chemistry – A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

Sources

Technical Guide: Minimizing Side Reactions in the Oxidation of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the specific chemical challenges of oxidizing [4-(Trifluoromethyl)-4-piperidyl]methanol .

Audience: Senior Chemists, Process Development Scientists Topic: Oxidation Optimization & Troubleshooting Substrate: [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: Derivative of 657-36-3)

Part 1: Strategic Overview & Chemical Logic

Oxidizing [4-(Trifluoromethyl)-4-piperidyl]methanol presents a unique set of competing electronic and steric challenges. Unlike standard primary alcohol oxidations, this substrate features a quaternary carbon at the 4-position bearing both a strong electron-withdrawing group (–CF₃) and the hydroxymethyl arm.

The "Hidden" Equilibrium Trap

The most frequent user complaint is "disappearance of product" or "failed reaction" when, in reality, the reaction succeeded but the product is masked.

  • The Effect: The strong inductive effect ($ -I $) of the geminal trifluoromethyl group renders the resulting aldehyde highly electrophilic.

  • The Consequence: In the presence of even trace moisture, the aldehyde shifts equilibrium almost entirely to the gem-diol (hydrate) form.

  • The Diagnostic: Standard ¹H NMR in $ CDCl_3 $ may show no distinct $ -CHO $ peak (~9.8 ppm), leading to false negatives.

The Amine Vector

The secondary amine in the piperidine ring is a nucleophilic "sink" that will competitively react with electrophilic oxidants (Swern, DMP) or undergo N-oxidation (Peroxides, mCPBA). N-Protection is not optional; it is a prerequisite.

Part 2: Troubleshooting & FAQs

Q1: "I see complete consumption of starting material, but no aldehyde peak in my NMR. Did the reaction decompose?"

Diagnosis: You are likely observing the Stable Hydrate effect. Technical Explanation: The product, 4-(trifluoromethyl)piperidine-4-carbaldehyde, possesses a carbonyl carbon adjacent to a quaternary center with a $ -CF_3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 K{eq} $) favors the gem-diol over the free aldehyde.
Corrective Action: 
  • Solvent Switch: Run NMR in $ d_6 $-DMSO or $ d_3 $-Acetonitrile. The hydrate protons often appear as a broad singlet around 5-6 ppm.

  • Chemical Dehydration: If you need the free aldehyde for a subsequent reaction (e.g., Wittig or Reductive Amination), do not attempt to isolate it dry. Perform a solvent swap to toluene and reflux with a Dean-Stark trap, or use molecular sieves immediately prior to the next step.

Q2: "My Swern oxidation turned into a complex mixture. Why?"

Diagnosis: Competitive Amine Reaction. Technical Explanation: If the piperidine nitrogen is unprotected (free amine), it reacts with the activated DMSO species (dimethylchlorosulfonium ion) to form an azasulfonium salt. This leads to complex decomposition, Pummerer-type rearrangements, or simple quenching of the oxidant. Solution:

  • Mandatory Protection: Install a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group on the nitrogen before oxidation.

  • Protocol Adjustment: If the amine is already protected (e.g., N-Boc), ensure the reaction temperature is strictly controlled (<-60°C) to prevent Boc-cleavage by in-situ generated HCl (though base addition usually mitigates this).

Q3: "I am getting the carboxylic acid instead of the aldehyde. How do I stop over-oxidation?"

Diagnosis: Oxidant Over-Potential or Hydrate Oxidation. Technical Explanation:

  • Mechanism: In aqueous media (e.g., TEMPO/Bleach), the aldehyde rapidly hydrates. The hydrate is the species that gets oxidized to the carboxylic acid. The $ -CF_3 $ group accelerates hydration, effectively "feeding" the over-oxidation pathway.

  • Solution: Switch to anhydrous oxidation methods.

    • Recommended: Dess-Martin Periodinane (DMP) in Dichloromethane. DMP is mild, non-aqueous, and stops reliably at the aldehyde stage because it does not generate the hydrate intermediate required for further oxidation to the acid.

Q4: "The yield is low using PCC/PDC. Is the CF3 group causing steric hindrance?"

Diagnosis: Chromium trapping / Tar formation. Technical Explanation: While the $ -CF_3 $ is bulky, the low yield with Chromium (VI) reagents is often due to the formation of intractable chromium esters or tars with the basic nitrogen (even if protected, carbamates can coordinate). Furthermore, the workup of Cr oxidations is notoriously difficult with polar piperidines, leading to physical loss on the silica/celite pad. Solution: Avoid Chromium. Use TEMPO/BAIB (Bis-acetoxyiodobenzene) or DMP . These allow for cleaner, filtration-based workups.

Part 3: Recommended Protocols

Method A: Dess-Martin Periodinane (Preferred for Purity)

Best for: Small to medium scale, avoiding over-oxidation, ensuring aldehyde isolation.

  • Substrate: Dissolve N-Boc-4-(trifluoromethyl)-4-(hydroxymethyl)piperidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Warm to Room Temperature (RT). Stir for 1-2 hours.

    • Note: Monitor by TLC.[1] If reaction stalls, add 1-2 drops of water (DMP mechanism is accelerated by trace water, but too much promotes hydration).

  • Quench: Pour into a 1:1 mixture of Sat. $ NaHCO_3 $ and Sat. $ Na_2S_2O_3 $ (Sodium Thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over $ MgSO_4 $.

  • Storage: Store as a solution in DCM/Toluene at -20°C. Do not concentrate to dryness unless necessary (polymerization/hydration risk).

Method B: TEMPO / Bleach (Anelli) (Preferred for Scale)

Best for: Large scale, cost-efficiency. Requires strict pH control to prevent over-oxidation.

  • Setup: Dissolve substrate (1.0 equiv) in DCM. Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

  • Buffer: Add aqueous $ NaHCO_3 $ to buffer pH to ~8.5–9.0. (Crucial to suppress acid formation).

  • Oxidant: Add aqueous NaOCl (Bleach, 1.1 equiv) dropwise at 0°C.

  • Quench: Immediately upon consumption of SM (approx 30-60 min), quench with aqueous Sodium Sulfite.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the "Hydrate Trap" specific to this fluorinated substrate.

OxidationPathways Start [4-(CF3)-4-piperidyl]methanol (Substrate) CheckN Is Nitrogen Protected? Start->CheckN Protect Action: Protect Amine (Boc/Cbz) CheckN->Protect No Oxidation Oxidation Step CheckN->Oxidation Yes Protect->CheckN DMP Anhydrous (DMP) *Recommended* Oxidation->DMP Aqueous Aqueous (TEMPO/Bleach) Oxidation->Aqueous Aldehyde Target Aldehyde (Reactive Electrophile) DMP->Aldehyde Clean Conversion Aqueous->Aldehyde Hydrate Gem-Diol (Hydrate) (Stable, NMR Silent for CHO) Aldehyde->Hydrate Trace H2O (CF3 Inductive Effect) Aldehyde->Hydrate Equilibrium Acid Carboxylic Acid (Over-oxidation Product) Hydrate->Acid Further Oxidation

Caption: Pathway analysis showing the "Hydrate Trap" caused by the CF3 group and the necessity of N-protection.

Part 5: Data Summary & Comparison

FeatureDess-Martin (DMP)TEMPO / NaOClSwern
Reaction Type AnhydrousBiphasic (Aq/Org)Anhydrous (Low Temp)
Hydrate Risk Low (Isolates Aldehyde)High (Equilibrium favors Hydrate)Low
Over-oxidation NegligibleModerate (Requires pH control)Negligible
Amine Tolerance Moderate (Must be protected)Low (Must be protected)Zero (Must be protected)
Scalability Low (Reagent cost/Safety)High Medium (Cryogenic required)
Recommendation Primary Choice for R&D Choice for Scale-upAlternative if DMP fails

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Foundational text on oxidant selection logic).
  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.[2] Chemical Reviews, 104(12), 6119–6146. Link (Context on stability of alpha-trifluoromethyl carbonyls).

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link (Protocol grounding for TEMPO oxidation).

Sources

Optimizing reaction temperature for [4-(Trifluoromethyl)-4-piperidyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 2227206-66-6 / 1260809-72-0) presents a unique kinetic challenge due to the geminal trifluoromethyl (


) group. While the 

moiety is chemically robust, its strong electron-withdrawing nature (

effect) significantly alters the electrophilicity of the precursor carbonyl and the stability of the tetrahedral intermediate during hydride reduction.

This guide moves beyond standard protocols, focusing on the thermodynamic control points required to maximize yield while preventing defluorination or incomplete reduction.

Module 1: Reaction Kinetics & Thermodynamics

The "Inductive Trap" of Gem-Trifluoromethylation In standard ester reductions, the hydride (


) attacks the carbonyl carbon to form a tetrahedral aluminate intermediate, which collapses to an aldehyde and is immediately reduced to the alkoxide.

However, in 4-(trifluoromethyl)piperidine-4-carboxylate precursors, the


 group exerts a powerful inductive effect:
  • Activation: It makes the carbonyl carbon highly electrophilic, ensuring rapid initial hydride attack even at low temperatures (

    
    ).
    
  • Stabilization (The Trap): The same electron-withdrawal stabilizes the oxygen-aluminum bond in the tetrahedral intermediate. This increases the activation energy required for the intermediate to collapse and expel the alkoxide/leaving group.

    • Consequence: Reactions run strictly at

      
       often stall at the intermediate stage. Upon aqueous quench, these revert to the aldehyde or hydrate, leading to low yields of the alcohol.
      

Temperature Strategy:

  • Phase I (Addition):

    
     to control the exotherm of the highly reactive carbonyl.
    
  • Phase II (Propagation):

    
     (Reflux) to overcome the activation barrier for intermediate collapse.
    

Module 2: Optimized Experimental Protocol

Target Reaction: Reduction of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate to [4-(Trifluoromethyl)-4-piperidyl]methanol. Reagent: Lithium Aluminum Hydride (


) in THF.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal temperature probe, and addition funnel.

    • Charge with anhydrous THF (

      
       of substrate) and cool to 
      
      
      
      .
    • Add

      
       (2.5 equiv) pellets/powder cautiously. Stir for 15 min to dissolve.
      
  • Controlled Addition (

    
    ): 
    
    • Dissolve the ester precursor in anhydrous THF (

      
      ).
      
    • Add dropwise to the

      
       slurry.
      
    • Critical: Maintain internal temperature below

      
      . The 
      
      
      
      -activated carbonyl will release significant heat.
  • Thermal Ramp (The "Push"):

    • Once addition is complete, allow the mixture to warm to Room Temperature (

      
      )  over 30 minutes.
      
    • Checkpoint: Check TLC/LCMS. If starting material (SM) remains or the "intermediate" peak persists, heat to a gentle reflux (

      
      )  for 2–4 hours.
      
    • Note: The

      
       group on a saturated carbon is generally stable to LAH reflux, unlike aryl-fluorides which can undergo nucleophilic aromatic substitution.
      
  • Fieser Quench (Exotherm Management):

    • Cool back to

      
       .
      
    • For

      
       grams of 
      
      
      
      , add sequentially:
      • 
         Water (Very slow, high exotherm)
        
      • 
         15% NaOH[1]
        
      • 
         Water
        
    • Warm to RT and stir for 1 hour until a granular white precipitate forms.

  • Isolation:

    • Filter through a Celite pad.

    • Crucial: The product is an amino-alcohol and may be water-soluble. Wash the filter cake with warm THF or DCM.

    • Dry filtrate over

      
       and concentrate.
      

Module 3: Troubleshooting & FAQs

Q1: The reaction shows full consumption of Starting Material (SM) on TLC, but after workup, I recovered the aldehyde or a hydrate. What happened?

  • Diagnosis: "The Inductive Trap." You likely maintained the temperature too low (

    
    ) throughout. The stable tetrahedral aluminate intermediate did not collapse. During the acidic/aqueous quench, this unreduced intermediate hydrolyzed back to the aldehyde or hydrate.
    
  • Solution: You must include a thermal soak (reflux for 2h) or extended stirring at RT to drive the intermediate to the alkoxide.

Q2: I see a new impurity peak (M-18 or M-20) in the mass spec. Is this defluorination?

  • Diagnosis: Unlikely to be defluorination (

    
    ). This is likely dehydration  or cyclic ether formation .
    
  • Mechanism: If the reaction is heated too aggressively (

    
    ) or quenched with strong acid, the intramolecular hydroxyl group can attack the piperidine ring or eliminate water, especially if the 
    
    
    
    group destabilizes the carbocation.
  • Solution: Keep reflux gentle (

    
     THF boiling point). Use the Fieser quench  (basic/neutral) rather than an acidic workup (HCl) to prevent acid-catalyzed dehydration.
    

Q3: My yield is low (<40%), but the reaction looked clean.

  • Diagnosis: Water Solubility . The product contains a secondary amine and a primary alcohol, making it highly polar and amphiphilic. It may be trapped in the aqueous aluminate salts or the water layer during extraction.

  • Solution:

    • Do not use an aqueous extraction (separatory funnel) if possible. Use the precipitation/filtration method (Fieser or Rochelle salt).

    • Wash the filter cake extensively with 10% MeOH in DCM to desorb the product from the aluminum salts.

    • If aqueous extraction is necessary, saturate the water layer with solid NaCl (salting out) and extract with

      
      :Isopropanol (3:1).
      

Q4: Can I use Borane (


) instead of LAH? 
  • Answer: Yes, and it is often preferred for

    
    -substituted substrates. Borane reduces carboxylic acids/esters via a different mechanism (electrophilic attack on oxygen) that is less sensitive to the "inductive trap" of the 
    
    
    
    group.
  • Protocol: Use

    
     (1M) at 
    
    
    
    . It avoids the harsh aluminate salts, simplifying the workup for this polar molecule.

Module 4: Visualization of Reaction Pathway

The following diagram illustrates the critical temperature checkpoints and the "Inductive Trap" mechanism.

ReactionPathway Start Ester Precursor (CF3-Activated) Step1 Tetrahedral Intermediate (Stabilized by CF3) Start->Step1 LiAlH4, 0°C (Fast Addition) Trap STALLED STATE (Low Temp < 20°C) Step1->Trap Insufficient Heat Step2 Aldehyde (Transient) Step1->Step2 Heat (Reflux) Collapse of Intermediate Trap->Start Aq. Quench (Hydrolysis) ProductAlkoxide Product Alkoxide Step2->ProductAlkoxide Rapid Reduction Final Target Alcohol [4-(CF3)-4-piperidyl]methanol ProductAlkoxide->Final Fieser Quench (H2O/NaOH)

Caption: Kinetic pathway showing the "Inductive Trap" caused by the CF3 group. Heat is required to drive the stable intermediate to the product.

Summary of Critical Parameters

ParameterSpecificationScientific Rationale
Solvent Anhydrous THFEthers coordinate

and

, stabilizing the hydride delivery.
Addition Temp


increases carbonyl electrophilicity; prevents runaway exotherm.
Reaction Temp

(Reflux)
Required to overcome the activation energy of the

-stabilized intermediate collapse.
Quench Method Fieser (Basic)Prevents acid-catalyzed dehydration or ring distortion; minimizes emulsions.
Stoichiometry 2.5 equiv

Excess required to account for adventitious water and stable intermediate complexation.

References

  • Reduction of Carboxylic Acids to Alcohols : Detailed mechanism of Lithium Aluminum Hydride reduction and intermediate stability. Source: Chemistry LibreTexts

  • Synthesis of Trifluoromethyl Piperidines : Methodologies for handling fluorinated piperidine scaffolds. Source: National Institutes of Health (PMC)

  • Borane-Ammonia Reduction of Trifluoromethyl Benzoic Acids : Comparative study on reducing electron-deficient acids. Source: American Chemical Society (ACS)

  • Product Characterization : [4-(Trifluoromethyl)piperidin-4-yl]methanol properties and structure. Source: BLD Pharm [2]

Sources

Technical Support Center: Crystallization Troubleshooting for[4-(Trifluoromethyl)-4-piperidyl]methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals facing isolation challenges with [4-(Trifluoromethyl)-4-piperidyl]methanol (also known as (4-(trifluoromethyl)piperidin-4-yl)methanol).

Due to its unique structural features—a basic secondary amine, a hydrogen-bonding primary alcohol, and a highly lipophilic, electron-withdrawing trifluoromethyl (-CF


) group—this intermediate is notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[1]. Below, we provide field-proven, thermodynamically grounded strategies to force nucleation, reject impurities, and secure high-yielding crystalline solids.

Part 1: Core Phenomenon – Understanding LLPS and Gelation

Q: During cooling crystallization, my intermediate forms a dense, milky oil or a thick gel at the bottom of the reactor instead of crystallizing. What is happening?

A: You are observing Liquid-Liquid Phase Separation (LLPS). Thermodynamically, the presence of the lipophilic -CF


 group alongside the hydrogen-bonding amine and alcohol creates competing solubility dynamics. When the solution cools, it crosses the binodal curve  before reaching the metastable limit for crystallization[2].

Instead of forming an ordered crystal lattice, the system minimizes its free energy by demixing into two liquid phases: a solute-rich dispersed phase (the oil) and a solute-lean continuous phase[3]. If the cooling rate is too rapid (a "deep quench"), the system enters the spinodal decomposition region. In this state, the strong intermolecular hydrogen bonds between the amine and alcohol groups can cause the solute-rich droplets to arrest and cross-link, forming a gel rather than a coalesced oil[4]. Both states trap impurities and halt secondary nucleation.

PhaseDiagram Start Hot Homogeneous Solution Cooling Cooling Trajectory Start->Cooling Metastable Metastable Zone (Optimal Seeding) Cooling->Metastable Controlled Cooling LLPS LLPS Boundary (Binodal) 'Oiling Out' Cooling->LLPS Rapid Quench / No Seeds Crystals Pure Crystalline Solid Metastable->Crystals Seeding Applied Spinodal Spinodal Decomposition (Gelation/Impurity Trap) LLPS->Spinodal Further Cooling Spinodal->Crystals Delayed/Impure Nucleation

Thermodynamic pathways of LLPS vs. controlled crystallization.

Part 2: Troubleshooting Workflows & Protocols

Q: I cannot bypass the LLPS region no matter the solvent. The free base simply won't crystallize. How do I force solid-liquid separation?

A: If the melting point (


) of your solute is near or below the crystallization temperature, LLPS is thermodynamically favored over crystallization[5]. The free base of [4-(Trifluoromethyl)-4-piperidyl]methanol has a heavily depressed melting point due to its amphiphilic-like self-association.

The Solution: You must perform a Phase Switch . By converting the basic piperidine nitrogen into a salt (e.g., Hydrochloride or Tosylate), you drastically increase the lattice energy and the


 of the intermediate, shifting the phase diagram to favor immediate solid-liquid separation[6]. The hydrochloride salt is the industry standard for isolating this specific intermediate.
Protocol 1: Phase Switch & HCl Salt Crystallization

This protocol is a self-validating system: the exothermic salt formation provides the initial heat to keep the system homogeneous, while the subsequent controlled cooling ensures nucleation occurs before any localized LLPS.

  • Dissolution: Dissolve the crude [4-(Trifluoromethyl)-4-piperidyl]methanol free base in 5 volumes of Methyl tert-butyl ether (MTBE) and 1 volume of Ethanol (EtOH) at 20°C.

  • Acidification: Slowly charge 1.05 equivalents of anhydrous HCl (either as HCl gas or a 4M solution in 1,4-dioxane) while maintaining the internal temperature below 25°C to prevent solvent boil-off.

  • Seeding: Once 50% of the HCl is added, pause the addition. The solution will be supersaturated. Add 1 wt% of pre-milled[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride seed crystals.

  • Aging: Hold the suspension at 20°C for 60 minutes to allow the seed bed to establish (desupersaturation).

  • Completion: Resume the addition of the remaining HCl over 2 hours.

  • Isolation: Cool the slurry to 0–5°C at a rate of 0.2°C/min. Filter, wash with cold MTBE, and dry under vacuum.

Q: If I must isolate the free base, how do I properly seed the reactor to prevent oiling out?

A: You must introduce seed crystals strictly within the metastable zone —below the solubility curve but above the LLPS binodal boundary[4]. If you seed too late (inside the LLPS zone), the seeds will be enveloped by the solute-rich oil droplets and dissolve, completely halting secondary nucleation[7].

Protocol 2: Precision Seeding for Free Base Isolation
  • Determine the Cloud Point: Use an in-situ probe (e.g., FBRM or turbidity meter) to determine the exact temperature at which the solution turns cloudy (the LLPS binodal point).

  • Heat & Dissolve: Heat the mixture 10°C above the solubility curve to ensure complete dissolution of any ghost nuclei.

  • Controlled Cooling: Cool the reactor to a temperature exactly halfway between the solubility curve and the cloud point (the metastable zone).

  • Seed Addition: Add 2–5 wt% of seed crystals.

  • Isothermal Hold: Hold the temperature isothermally for 2 to 4 hours. Causality: This allows the supersaturation to be consumed by crystal growth rather than phase separation, effectively pulling the concentration profile away from the LLPS boundary[2].

  • Final Cooling: Once the supersaturation is depleted, cool to the final isolation temperature at a slow rate (0.1°C/min).

Workflow Issue Issue: Oiling Out Detected CheckTm Assess Free Base Tm Issue->CheckTm LowTm Tm < Process Temp CheckTm->LowTm HighTm Tm > Process Temp CheckTm->HighTm Salt Phase Switch: Form HCl Salt LowTm->Salt Solvent Adjust Solvent System (Reduce Polarity Gap) HighTm->Solvent Seed Seed in Metastable Zone Salt->Seed Solvent->Seed Success High-Purity Crystals Seed->Success

Decision matrix for resolving LLPS in piperidine intermediates.

Part 3: Solvent Selection & Quantitative Data

Q: Which solvent systems are best for avoiding LLPS in this intermediate?

A: Oiling out from a solvent mixture frequently occurs when the solvent and antisolvent have drastically different polarities (e.g., Ethanol and Hexane)[1]. The separating solute causes the solvent combination to demix. To prevent this, select solvent systems with a gradual polarity gradient that maintain the solubility of the -CF


 group while allowing the polar amine/alcohol to crystallize.

Table 1: Solvent System Performance for [4-(Trifluoromethyl)-4-piperidyl]methanol

Solvent SystemRatio (v/v)Polarity GapLLPS RiskTypical YieldMechanistic Notes
MTBE / Heptane 1:3LowLow >85%Ideal for free base. Gradual polarity shift prevents rapid spinodal decomposition.
EtOAc / Hexane 1:4HighHigh <50%High risk of oiling out. The -CF

group retains high solubility in Hexane, forcing demixing.
IPA / Water 1:2MediumModerate ~70%Prone to gelation. Strong H-bonding between water and the primary alcohol arrests droplet coalescence.
MTBE / EtOH (HCl) 5:1LowNone >92%Optimal for HCl salt formation. Shifts

and entirely bypasses the LLPS binodal boundary.

Part 4: Advanced FAQs

Q: Does the agitation rate affect the oiling out of my intermediate?

A: Yes. While agitation cannot change the thermodynamic phase boundaries (the binodal/spinodal curves), it heavily influences the kinetics of droplet coalescence. High shear rates can disperse the solute-rich oil into micro-droplets. While this increases the surface area for potential nucleation, it also increases the risk of the oil coating the reactor walls and the impeller, leading to a complete loss of batch control[1]. If LLPS is unavoidable, moderate stirring combined with ultrasonic nucleation (sonocrystallization) can sometimes force nucleation within the dispersed droplets[8].

Q: Why do the crystals obtained after an oiling-out event have such poor purity?

A: When LLPS occurs, the solute partitions into the solute-rich oil phase. Unfortunately, structurally similar impurities also preferentially partition into this dense oil[4]. When nucleation finally occurs within these droplets, the crystal growth rate is artificially accelerated by the extreme local supersaturation, leading to the entrapment of the mother liquor and impurities within the crystal lattice (inclusions)[3].

References

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Available at:[Link]

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:[Link]

  • Veesler, S. et al. (2025). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]

  • MDPI. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:[Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Available at:[Link]

  • MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Trifluoromethyl (-CF3) Group Stability Under Strong Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a common misconception in drug development and synthetic chemistry: the belief that the trifluoromethyl (-CF3) group is universally inert. While the carbon-fluorine (C-F) bond boasts an exceptionally high bond dissociation energy (~116 kcal/mol), the -CF3 group can undergo rapid degradation under specific basic conditions.

This guide provides a deep dive into the mechanistic causality of -CF3 instability, answers frequently asked questions, and outlines self-validating protocols to ensure the integrity of your fluorinated targets.

Mechanistic Overview: Why Does the -CF3 Group Degrade?

The stability of the -CF3 group is highly context-dependent. Its strong electron-withdrawing nature significantly alters the electronic landscape of the parent molecule. Under strong basic conditions (e.g., organolithiums, alkoxides, or aqueous hydroxides), degradation typically occurs via three main pathways:

  • Base-Mediated Elimination : The -CF3 group dramatically acidifies adjacent (alpha or beta) protons. Deprotonation forms a carbanion that can expel a fluoride ion (via an E1cB-like mechanism) to form a gem-difluoroalkene.

  • Aqueous Hydrolysis : In activated aromatic systems (like 2- or 4-trifluoromethylphenols), alkaline conditions deprotonate the phenol. The resulting phenoxide pushes electron density through resonance, expelling a fluoride ion to form a highly reactive quinone methide, which rapidly hydrolyzes to a carboxylic acid.

  • Direct Nucleophilic Attack : In highly electron-deficient systems, strong nucleophiles can directly attack the carbon of the -CF3 group, leading to defluorinated adducts.

CF3_Degradation CF3 Trifluoromethyl (-CF3) Substrate Base Strong Basic Conditions (OH-, RO-, RLi, LDA) CF3->Base Hydrolysis Aqueous Base (NaOH/KOH) Hydrolysis Pathway Base->Hydrolysis Elimination Deprotonation (α/β/ortho) Elimination Pathway Base->Elimination Nucleophilic Direct Nucleophilic Attack (Rare/Activated) Base->Nucleophilic Product1 Carboxylic Acid (-COOH) + 3F- Hydrolysis->Product1 Product2 gem-Difluoroalkene (=CF2) + F- Elimination->Product2 Product3 Defluorinated Adducts (-CF2Nu) Nucleophilic->Product3

Fig 1. Mechanistic pathways of -CF3 group degradation under strong basic conditions.

Quantitative Data: Physicochemical Properties & Degradation Metrics

To predict stability, you must understand the quantitative impact of the -CF3 group on your molecule.

Property / SubstrateMetric / ValueMechanistic Implication
C-F Bond Dissociation Energy ~116 kcal/molExtremely stable in isolation; requires specific electronic activation (e.g., resonance, adjacent carbanion) to break.
4-(Trifluoromethyl)phenol (4-TFMP) Hydrolyzes at pH > 6.2Phenoxide resonance pushes electron density to the para-CF3, expelling F⁻ to form a quinone methide intermediate.
3-(Trifluoromethyl)phenol (3-TFMP) Stable at pH 10.2 (40 °C, 24h)The meta-position lacks direct resonance communication; the -CF3 group remains intact under identical basic conditions.
1,1,1-Trifluoroacetone (α-protons) pKa ~ 12.5The electron-withdrawing effect of -CF3 significantly acidifies adjacent protons compared to standard acetone (pKa ~ 19.2).

Frequently Asked Questions (FAQs)

Q1: Why did my trifluoromethylarene degrade into a complex mixture when treated with n-BuLi during a Directed Ortho-Metalation (DoM) reaction? A1: The electron-withdrawing nature of the -CF3 group acidifies adjacent protons, making the ring susceptible to base-mediated decomposition[1]. When using highly nucleophilic bases like n-BuLi at insufficiently low temperatures, the ortho-lithiated intermediate can undergo an elimination of lithium fluoride (LiF) to form a highly reactive aryne intermediate, which then polymerizes or reacts with excess base. Furthermore, selective transformations of aromatic -CF3 groups require strict temperature control to prevent unwanted C-F bond cleavage[4].

Q2: Is the -CF3 group stable to aqueous NaOH or KOH during reaction workups? A2: It depends entirely on the substrate's electronic structure. While unactivated trifluoromethylarenes are generally stable to aqueous base, activated systems like 2- and 4-trifluoromethylphenols (TFMPs) undergo spontaneous aqueous defluorination under alkaline conditions (pH 6.2 to 10.8)[2]. The base deprotonates the phenol, and the resulting phenoxide drives out a fluoride ion to form a quinone methide, which subsequently hydrolyzes to a hydroxybenzoic acid.

Q3: Can I intentionally use strong bases to synthesize gem-difluoroalkenes from -CF3 compounds? A3: Yes. The defluorinative alkylation of trifluoromethyl alkenes is a powerful synthetic tool. By treating α-trifluoromethyl alkenes with soft carbon nucleophiles and a catalytic amount of base, you can drive C(sp3)-C(sp3) bond construction followed by the elimination of a single fluoride ion, yielding highly valuable gem-difluoroalkenes[5].

Troubleshooting Guide & Experimental Protocols

To prevent unwanted degradation, your experimental design must actively suppress the mechanistic pathways outlined above. Below is a decision tree and two self-validating protocols designed to protect your -CF3 groups.

Troubleshooting_Workflow Start Reaction requires strong base with CF3 substrate CheckAqueous Is water present? (e.g., NaOH, KOH workup) Start->CheckAqueous CheckProtons Are there acidic protons adjacent to CF3? CheckAqueous->CheckProtons No HydrolysisRisk High Risk of Hydrolysis (esp. for 2-/4-TFMPs) CheckAqueous->HydrolysisRisk Yes ElimRisk High Risk of Elimination (gem-difluoroalkene formation) CheckProtons->ElimRisk Yes Proceed Proceed with standard organometallic protocols CheckProtons->Proceed No Action1 Use mild/acidic workup Maintain pH < 6 HydrolysisRisk->Action1 Action2 Use non-nucleophilic bases (LDA) Strict temp control (-78°C) ElimRisk->Action2

Fig 2. Decision tree for mitigating -CF3 degradation during base-mediated reactions.

Protocol A: Directed Ortho-Metalation (DoM) of Trifluoromethylarenes

Objective: Deprotonate the position ortho to a -CF3 group without triggering LiF elimination or aryne formation. Causality Check: We use sec-BuLi or LDA instead of n-BuLi to minimize direct nucleophilic attack on the -CF3 carbon. Maintaining a strict -78 °C temperature prevents the thermodynamic expulsion of fluoride from the carbanion intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Solvent: Dissolve the trifluoromethylarene in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C. (Self-Validation: Use an internal thermocouple. If the temp rises above -70 °C during base addition, elimination pathways will activate).

  • Metalation: Add sec-BuLi (1.05 equivalents) dropwise over 20 minutes down the side of the flask to pre-cool the reagent.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete thermodynamic metalation.

  • Electrophile Quench: Add your desired electrophile (e.g., TMSCl, DMF) dropwise at -78 °C.

  • Warming & Workup: Allow the reaction to warm to room temperature slowly over 2 hours, then quench with saturated aqueous NH₄Cl to neutralize any remaining base safely.

Protocol B: Mild Aqueous Workup for Base-Sensitive Trifluoromethylphenols

Objective: Prevent the spontaneous defluorination of 2- or 4-trifluoromethylphenols during post-reaction extraction. Causality Check: Because the enolate/phenolate can form under mildly basic conditions[3], exposing the product to a standard NaOH or NaHCO₃ workup will trigger quinone methide formation and subsequent hydrolysis. Keeping the pH < 6 ensures the phenol remains protonated, shutting down the resonance pathway.

Step-by-Step Methodology:

  • Thermal Quench: Upon reaction completion, immediately cool the reaction mixture to 0 °C using an ice-water bath.

  • pH Adjustment: Instead of a standard alkaline quench, slowly add a mildly acidic buffer (e.g., 0.1 M HCl or saturated aqueous NH₄Cl) until the aqueous phase reaches a pH of 5-6. (Self-Validation: Spot the aqueous layer on pH paper. Do not proceed to extraction until the pH is strictly below 6).

  • Extraction: Extract the aqueous layer immediately with a cold organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Wash the combined organic layers with neutral brine (not basic brine).

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism RSC Publishing URL: [Link]

  • Strong bond with fluorine chemistry Manufacturing Chemist URL: [Link]

  • Defluorinative Alkylation of Trifluoromethyl Alkenes with Soft Carbon Nucleophiles Enabled by a Catalytic Amount of Base ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

Technical Support Guide: Purification & Handling of [4-(Trifluoromethyl)-4-piperidyl]methanol

[1]

Introduction: Understanding Your Material[1]

[4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1634907-05-9 or related salts) is a critical building block in medicinal chemistry.[1] The geminal combination of a trifluoromethyl group and a hydroxymethyl group at the C4 position imparts unique lipophilicity and metabolic stability to drug candidates.

However, commercial batches often suffer from specific impurity profiles due to the aggressive reduction conditions required to synthesize them (typically from 4-trifluoromethyl-4-piperidinecarboxylic acid esters).[1] This guide addresses the removal of these specific impurities to restore reagent integrity.

Diagnostic Triage: What is in your batch?

Q: My batch is off-white or sticky. How do I determine the specific contaminant?

A: Do not rely solely on LC-MS. The lack of a strong chromophore in the piperidine ring makes UV detection unreliable for certain impurities. Use the following diagnostic workflow:

Common Impurity Profile Table
Impurity TypeLikely IdentityDiagnostic SignalOrigin
Precursor Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate1H NMR: Triplet/Quartet ~1.2/4.1 ppm (Ethyl group)Incomplete Reduction
Side Product 4-(Trifluoromethyl)piperidine (Des-methanol)LC-MS: Mass [M+H] = 154 (vs 184 for product)Over-reduction / Decarboxylation
Inorganic Aluminum/Boron Salts1H NMR: Broad/messy baseline; Ash residueQuenching artifacts (LiAlH4/BH3)
Protected N-Boc or N-Benzyl variants1H NMR: Singlet ~1.4 ppm (Boc) or Aromatic ~7.3 ppm (Bn)Cleavage failure
Diagnostic Workflow Diagram

DiagnosticTreeStartStart: Impure BatchNMRRun 1H & 19F NMR(d6-DMSO recommended)Start->NMRDecision1Aromatic Signals(7.0 - 8.0 ppm)?NMR->Decision1Decision2Ethyl Signals(1.2 & 4.1 ppm)?Decision1->Decision2NoRes1Impurity: N-Benzyl ProtectedAction: Hydrogenation (Pd/C)Decision1->Res1YesDecision3Broad Baseline / Ash?Decision2->Decision3NoRes2Impurity: Unreacted EsterAction: Acid/Base ExtractionDecision2->Res2YesRes3Impurity: Inorganic SaltsAction: Base Wash / FiltrationDecision3->Res3YesCleanSpectrum Clean?Check LCMS for saltsDecision3->CleanNo

Figure 1: Diagnostic logic for identifying common impurities in piperidine methanol derivatives.

Purification Protocols

Protocol A: The "Workhorse" Acid-Base Extraction

Best for: Removing neutral organic impurities (unreacted esters, N-protected precursors) from the free amine.[1]

The Challenge: This molecule is amphiphilic. The polar hydroxyl (-OH) and amine (-NH) groups make it water-soluble, while the -CF3 group adds lipophilicity.[1] Standard extractions often result in low yield because the product stays in the water.

The Solution: Salting out the aqueous phase is critical.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (3x).

    • Chemistry: The basic piperidine nitrogen is protonated (

      
      ), moving the product into the aqueous phase.[1] Neutral impurities (esters) stay in the EtOAc.
      
  • Organic Wash: Discard the organic layer (or keep for analysis of impurities). Wash the aqueous acidic layer once with fresh EtOAc to remove trace neutrals.

  • Basification (CRITICAL STEP):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Saturation: Add solid NaCl until the solution is saturated (brine). This reduces the water solubility of your product ("Salting Out").[1]

  • Extraction: Extract the aqueous layer with DCM (Dichloromethane) (4x).

    • Note: DCM is preferred over EtOAc here for better solubility of the fluorinated amine.

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Hydrochloride Salt Formation (Recrystallization)

Best for: Removing inorganic residues (Al/B salts) and non-basic isomers.[1]

Q: My product is an oil but it should be a solid. How do I fix this? A: The free base is often a viscous oil or low-melting solid. Converting it to the HCl salt stabilizes it and allows for recrystallization.

  • Dissolve: Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol .

  • Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Precipitate:

    • If precipitate forms immediately: Filter and wash with cold ether.

    • If no precipitate: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly as an anti-solvent until cloudy. Refrigerate overnight.

  • Filter: Collect the white solid.

    • Result: This removes non-basic impurities and oil residues.

Chromatography Troubleshooting

Q: The compound streaks/tails badly on silica gel. I'm losing material.

A: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak broadening and irreversible adsorption.[1]

The Fix: You must modify the stationary phase environment.

Recommended Mobile Phases:

  • DCM / Methanol + Additive:

    • 90:10 DCM:MeOH + 1% Ammonium Hydroxide (

      
      ) .
      
    • Why:

      
       competes for the silanol sites, allowing your amine to elute freely.[1]
      
  • DCM / Methanol + Triethylamine (TEA):

    • If

      
       is unavailable, use 1% TEA.[1] Warning: TEA is harder to remove by rotary evaporation than Ammonia.
      

Visualization Note: Since UV absorbance is weak, use Ninhydrin Stain (turns red/purple) or Iodine Chamber (turns brown) to visualize spots on TLC.[1]

Storage & Stability (The "Hidden" Impurity)[1]

Q: My batch purity dropped after 2 months of storage. What happened?

A: Piperidines are excellent nucleophiles and CO2 scrubbers.

  • Carbamate Formation: The secondary amine reacts with atmospheric

    
     to form carbamic acid/carbamate salts.
    
    • Reaction:

      
      [1]
      
    • Observation: New peaks in NMR or "crusting" on the bottle cap.

  • Hygroscopicity: The -OH and -NH groups attract moisture.

Correct Storage:

  • Store as the HCl salt whenever possible (chemically inert to

    
    ).
    
  • If storing as Free Base: Flush vial with Argon/Nitrogen , seal with Parafilm, and store at -20°C.[1]

References

  • PubChem. 4-(Trifluoromethyl)piperidine Compound Summary. National Library of Medicine. [1]

  • Sigma-Aldrich. 4-(Trifluoromethyl)piperidine hydrochloride Product Sheet. Merck KGaA. [1][2][3]

  • ChemicalBook. 4-Piperidinemethanol Synthesis & Properties.

  • Boc Sciences. Piperidine Impurities and Handling.

Addressing hygroscopic nature of [4-(Trifluoromethyl)-4-piperidyl]methanol salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be a "living document" that researchers can consult during critical decision-making points in the lab.

Topic: Managing Hygroscopicity & Salt Selection Strategies Document ID: TSC-TFMPM-001 Status: Active | Level: Advanced

Executive Summary: The "Wet Salt" Trap

Current Issue: Users frequently report that [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride (and similar salts) transforms from a crystalline solid to a sticky gum or oil upon exposure to ambient air. Root Cause: The high charge density of the chloride anion, combined with the hydrogen-bonding capability of the piperidine nitrogen and the hydroxyl group, creates a synergistic "moisture magnet." The trifluoromethyl (


) group, while lipophilic, does not sufficiently shield the ionic core from atmospheric water in the HCl salt form.

This guide provides immediate remediation protocols for your current batch and long-term engineering strategies to eliminate this variable from your drug development pipeline.

Module 1: Immediate Troubleshooting (The "Rescue" Protocol)

FAQ: Diagnosis & Handling

Q1: My salt turned into a gum/oil on the balance. Is it degraded? A: Likely not. It is experiencing deliquescence . The salt has absorbed enough atmospheric water to dissolve itself in a saturated solution.

  • Validation: Check LC-MS. If the parent mass (

    
    ) is intact and purity is unchanged, it is simply wet.
    
  • Action: Do not use "gummy" material for stoichiometry-sensitive reactions (e.g., amide couplings, nucleophilic substitutions). The molecular weight is now undefined. Proceed to Protocol A .

Q2: Can I just dry it in a vacuum oven? A: Standard vacuum ovens are often insufficient for deliquescent amine salts because they may form stable hydrates or "skins" that trap moisture.

  • Expert Insight: Use a Pistol Dryer (Abderhalden) or a high-vacuum line with a phosphorus pentoxide (

    
    ) trap. Heat alone often melts the solvated salt before drying it, creating a glass.
    
Protocol A: Rescue Drying & Handling

Use this workflow to recover usable material from a hygroscopic batch.

  • Dissolution: Dissolve the "gum" in a minimum amount of anhydrous Methanol (MeOH).

  • Azeotropic Drying: Add anhydrous Toluene (ratio 3:1 Toluene:MeOH) and concentrate on a rotary evaporator. Repeat 3x. This physically entrains water.

  • High-Vacuum Drying: Place the resulting solid/foam under high vacuum (<0.5 mbar) for 12–24 hours at 40–50°C.

  • Inert Transfer:

    • Do not open the flask in open air.

    • Backfill with Argon/Nitrogen.

    • Transfer immediately to a glovebox or weigh inside a "weighing bag" (glove bag).

Module 2: Salt Engineering (The Long-Term Solution)

FAQ: Strategic Salt Selection

Q3: Why is the HCl salt so bad? A: The chloride ion (


) is small and has high charge density, forming strong hydrogen bonds with water. The crystal lattice energy of the HCl salt for this specific piperidine derivative is evidently insufficient to exclude water molecules.

Q4: Which counterion should I switch to? A: You need a "softer," larger, and more hydrophobic counterion to pack better with the bulky


 group and the piperidine ring.
  • Recommendation: Screen Fumarate , Tosylate (p-Toluenesulfonate) , or Oxalate .

  • Why?

    • Fumarate: Often forms stable, non-hygroscopic networks (H-bonding "staples").

    • Tosylate: Adds significant lipophilicity, shielding the ionic core.

Protocol B: Rapid Salt Screening Workflow

Don't guess—measure. Use this standardized screen to find a stable form.

ParameterExperimental Detail
Scale 50–100 mg of Free Base per well/vial.
Solvent System Isopropanol (IPA), Ethanol (EtOH), or Ethyl Acetate (EtOAc). Avoid water.
Acids to Screen 1. p-Toluenesulfonic acid (1.0 eq) 2. Fumaric acid (0.5 eq & 1.0 eq) 3. Oxalic acid (1.0 eq) 4. L-Tartaric acid (1.0 eq)
Crystallization Heat to dissolve (60°C), then cool slowly to RT. If no precipitate, add anti-solvent (Heptane).
Success Metric Solid precipitates that remain free-flowing after 24h exposure to ambient air (approx. 40-50% RH).

Module 3: Decision Logic & Process Integration

The following diagram illustrates the decision matrix for handling this compound. It separates "Rescue" (immediate use) from "Engineering" (process improvement).

SaltManagement Start Start: Receive Hygroscopic [4-(Trifluoromethyl)-4-piperidyl]methanol Salt CheckState Visual Inspection: Is it free-flowing? Start->CheckState Gum No: Material is Gum/Oil CheckState->Gum Deliquescent Flowing Yes: Solid CheckState->Flowing Stable Dry Protocol A: Azeotropic Drying (MeOH/Toluene) + High Vac Gum->Dry Glovebox Handling: Weigh in Glovebox/Inert Bag Dry->Glovebox Use Immediate Use in Reaction (Correct for Solvent Content) Glovebox->Use DVS Stress Test: Dynamic Vapor Sorption (DVS) Cycle 0% -> 90% -> 0% RH Flowing->DVS Result Mass Change > 2%? DVS->Result Stable Validated Stable Form Proceed to Formulation Result->Stable No Screen Protocol B: Salt Screening (Target: Tosylate, Fumarate) Result->Screen Yes (Risk High) Screen->DVS Re-test New Salt

Figure 1: Decision Matrix for Hygroscopic Salt Management. This workflow prioritizes immediate data integrity (Rescue) while driving towards a robust process solution (Engineering).

Module 4: Quantitative Comparison of Counterions

When selecting a new salt form, use this reference table to predict performance. Data is generalized from structural analogs of trifluoromethyl-piperidines.[1]

CounterionHygroscopicity RiskMelting Point TrendSuitability for Scale-Up
Hydrochloride (HCl) High (Critical RH ~40-50%)ModerateLow (Handling difficulty)
Hydrobromide (HBr) ModerateModerateModerate (Corrosive)
Fumarate (1:1) Low High (Stable lattice)High (Pharmaceutically acceptable)
Tosylate Very Low Moderate/HighHigh (Adds mass, lowers solubility)
Oxalate LowHighLow (Toxicity concerns for final drug)

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection principles).

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. (Support for Tosylate selection).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Journal of Pharmaceutical Sciences. (Statistical analysis of successful non-hygroscopic salts).

  • Newman, A. (2013). "Salt Selection and Characterization." American Pharmaceutical Review. (General methodology for screening).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for [4-(Trifluoromethyl)-4-piperidyl]methanol before handling. Fluorinated piperidines can be severe irritants.[3]

Sources

Validation & Comparative

1H NMR Spectral Analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (–CF


) group into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. By modulating basicity, increasing lipophilicity, and blocking metabolic liabilities, compounds like [4-(Trifluoromethyl)-4-piperidyl]methanol  (CAS: 1260809-72-0) offer significant pharmacokinetic advantages over their non-fluorinated counterparts.

However, the introduction of the highly electronegative –CF


 group profoundly alters the electronic environment of the piperidine ring. For analytical chemists and drug development professionals, understanding these spectral shifts is critical for accurate structural elucidation. This guide objectively compares the 

H NMR performance and spectral characteristics of [4-(Trifluoromethyl)-4-piperidyl]methanol against its base analog, 4-piperidinemethanol (CAS: 6457-49-4), and establishes a self-validating analytical workflow.

Structural & Mechanistic Context: The Fluorine Effect

To interpret the


H NMR spectrum of [4-(Trifluoromethyl)-4-piperidyl]methanol, one must understand the causality behind the chemical shifts. The –CF

group exerts a powerful electron-withdrawing effect through the sigma bond network (inductive effect, –I).

According to the foundational principles of nuclear shielding outlined in [1], this inductive withdrawal strips electron density from adjacent carbon atoms. Consequently, the protons attached to these carbons are less shielded from the applied magnetic field (


) and resonate at higher frequencies (downfield shifts).

Key Mechanistic Alterations:

  • Loss of Scalar Coupling at C4: The non-fluorinated analog possesses a methine proton at the C4 position, which couples with the adjacent –CH

    
    OH protons to form a doublet. In our target compound, the –CF
    
    
    
    group replaces this proton, eliminating the
    
    
    coupling and collapsing the carbinol signal into a distinct singlet.
  • Beta-Proton Deshielding: The axial and equatorial protons at C3 and C5 (beta to the –CF

    
     group) experience the most significant inductive deshielding, shifting downfield compared to the base piperidine ring.
    

Comparative H NMR Data Analysis

The following table summarizes the quantitative spectral differences between the fluorinated product and its non-fluorinated alternative.

Table 1: Comparative


H NMR Chemical Shifts (CDCl

, 400 MHz)
Proton Assignment4-Piperidinemethanol (

ppm)
[4-(Trifluoromethyl)-4-piperidyl]methanol (

ppm)
Multiplicity ChangeMechanistic Rationale
C4–H ~1.50 (m, 1H)NoneMultiplet

None
Proton replaced by the –CF

group.
–CH

OH
~3.45 (d, 2H,

Hz)
~3.65 (s, 2H)Doublet

Singlet
Loss of C4–H coupling; downfield shift driven by the –I effect of –CF

.
C3, C5 –H

~1.25 (m, 2H), ~1.70 (m, 2H)~1.60 (m, 2H), ~1.90 (m, 2H)MultipletsStrong deshielding due to close spatial and bond proximity to –CF

.
C2, C6 –H

~2.60 (m, 2H), ~3.10 (m, 2H)~2.80 (m, 2H), ~3.15 (m, 2H)MultipletsMild deshielding; inductive effect decays over distance (alpha to nitrogen).
–NH / –OH ~1.50 – 2.50 (br s, 2H)~1.50 – 2.50 (br s, 2H)Broad SingletsHighly dependent on concentration, temperature, and trace water.

Solvent Selection: CDCl vs. DMSO-d

The choice of deuterated solvent dictates the resolution of the exchangeable heteroatom protons (–OH and –NH). Consulting the [2] provided by Cambridge Isotope Laboratories reveals the operational differences between these media:

  • CDCl

    
     (Chloroform-d):  Ideal for routine structural confirmation and assessing the piperidine ring's splitting patterns. However, trace acidic impurities and rapid intermolecular proton exchange often cause the –OH and –NH signals to coalesce into a single, uninformative broad hump.
    
  • DMSO-d

    
     (Dimethyl Sulfoxide-d
    
    
    
    ):
    DMSO is a strong hydrogen-bond acceptor. It tightly solvates the –OH and –NH protons, drastically slowing their exchange rate. In DMSO-d
    
    
    , the –OH proton of [4-(Trifluoromethyl)-4-piperidyl]methanol will typically resolve into a sharp triplet (due to coupling with the adjacent –CH
    
    
    – group), providing superior verification of the carbinol moiety's integrity.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your spectral assignments, the analytical workflow must be self-validating. The following protocol utilizes a D


O exchange experiment to definitively isolate and confirm the heteroatom protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of[4-(Trifluoromethyl)-4-piperidyl]methanol in 0.6 mL of CDCl

    
    . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
    
  • Initial Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the

    
    H NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30). Set a relaxation delay (
    
    
    
    ) of 2 seconds and accumulate 16–32 scans to ensure a high signal-to-noise ratio for the broad heteroatom signals.
  • Baseline Processing: Apply Fourier transform, phase the spectrum manually, and apply a baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Identify the broad singlets suspected to be –OH and –NH.

  • D

    
    O Exchange (Validation Step):  Add 1–2 drops of Deuterium Oxide (D
    
    
    
    O) directly into the NMR tube. Cap the tube and shake vigorously for 60 seconds to force proton-deuterium exchange (R–OH + D
    
    
    O
    
    
    R–OD + HOD).
  • Secondary Acquisition: Re-acquire the spectrum using identical parameters.

  • Data Comparison: Overlay the pre- and post-D

    
    O spectra. The complete disappearance of the broad singlets confirms their identity as the –OH and –NH protons. The appearance of a new HOD peak (typically around 4.7–4.8 ppm in CDCl
    
    
    
    ) proves the exchange mechanism was successful.
Workflow Visualization

NMR_Workflow Start Compound:[4-(Trifluoromethyl) -4-piperidyl]methanol Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (0.05% TMS) Routine structural check Solvent->CDCl3 DMSO DMSO-d6 Resolve -OH & -NH couplings Solvent->DMSO Acq 1H NMR Acquisition (400 MHz, 16-32 scans) CDCl3->Acq DMSO->Acq D2O D2O Shake Validation (Identify labile protons) Acq->D2O Analysis Data Analysis (Compare against non-fluorinated analog) D2O->Analysis

Figure 1: Self-validating 1H NMR workflow with solvent selection and D2O exchange.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

A Comparative Guide to the ¹³C and ¹⁹F NMR Spectroscopic Signatures of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF₃), in particular, is a bioisostere of the methyl group but with profoundly different electronic properties, offering enhanced metabolic stability, increased lipophilicity, and altered binding affinities. [4-(Trifluoromethyl)-4-piperidyl]methanol, a key building block in medicinal chemistry, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of its characteristic ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) peaks, offering a comparative perspective with structurally related analogs to aid researchers in compound identification and structural elucidation.

The Structural and Spectroscopic Impact of the Trifluoromethyl Group

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to be readily functionalized. The introduction of a trifluoromethyl group at the C4 position, as in [4-(Trifluoromethyl)-4-piperidyl]methanol, induces significant electronic and conformational effects that are readily observed in its NMR spectra. The strong electron-withdrawing nature of the CF₃ group deshields adjacent carbon and fluorine nuclei, leading to characteristic downfield shifts in the ¹³C and ¹⁹F NMR spectra, respectively.[1]

Predicted and Comparative NMR Spectral Analysis

¹⁹F NMR Spectroscopy: A Clear Diagnostic Window

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] For [4-(Trifluoromethyl)-4-piperidyl]methanol, a single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

Table 1: Comparative ¹⁹F NMR Chemical Shifts

CompoundFunctional GroupPredicted/Reported Chemical Shift (δ) in CDCl₃
[4-(Trifluoromethyl)-4-piperidyl]methanol-CF₃~ -75 to -80 ppm
4-(Trifluoromethyl)piperidine-CF₃Not explicitly found, but expected in a similar range
4-(Trifluoromethyl)benzaldehyde-CF₃-61.9 ppm[3]

The predicted upfield chemical shift for the aliphatic CF₃ group in our target molecule, compared to an aromatic analogue like 4-(trifluoromethyl)benzaldehyde, is consistent with the general trends observed in ¹⁹F NMR spectroscopy.[2] The local electronic environment, including the presence of the hydroxyl group and the saturated piperidine ring, will influence the precise chemical shift.

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The electron-withdrawing CF₃ group will have a pronounced effect on the chemical shifts of the piperidine ring carbons.

Table 2: Predicted and Comparative ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Position[4-(Trifluoromethyl)-4-piperidyl]methanol (Predicted)4-(Trifluoromethyl)piperidine[4][1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol (Predicted)Piperidine[4][5][6]
C2, C6~ 44 ppm44.36 ppm~ 53 ppm46.23 ppm
C3, C5~ 23 ppm24.78 ppm~ 22 ppm26.10 ppm
C4~ 40 ppm (quartet, ¹JCF ≈ 28 Hz)40.03 ppm (quartet, ¹JCF ≈ 27.6 Hz)~ 40 ppm (quartet)24.15 ppm
-CH₂OH~ 65 ppm-~ 65 ppm-
-CF₃~ 127 ppm (quartet, ¹JCF ≈ 280 Hz)126.94 ppm (quartet, ¹JCF ≈ 278.0 Hz)~ 127 ppm (quartet)-
N-CH₃--~ 46 ppm-

Analysis of ¹³C NMR Data:

  • C4 (Quaternary Carbon): The most significant effect is observed at C4, which is directly attached to the CF₃ group. The strong deshielding effect of the fluorine atoms results in a downfield shift compared to unsubstituted piperidine. Furthermore, the signal for C4 will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.

  • C3 and C5: These carbons, β to the CF₃ group, will also experience a downfield shift, though to a lesser extent than C4.

  • C2 and C6: The carbons α to the nitrogen are expected to show a slight upfield shift compared to piperidine, a common effect of C4 substitution.

  • -CH₂OH: The hydroxymethyl group's carbon is anticipated to resonate in the typical range for a primary alcohol.

  • -CF₃: The carbon of the trifluoromethyl group itself will exhibit a characteristic quartet with a large one-bond C-F coupling constant (¹JCF).

  • Comparison with [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: The N-methylation is expected to cause a downfield shift of the adjacent C2 and C6 carbons, and the appearance of a new signal for the N-methyl group around 46 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹³C and ¹⁹F NMR spectra for [4-(Trifluoromethyl)-4-piperidyl]methanol, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Chloroform-d is a good starting point for non-polar to moderately polar compounds.[7][8]
  • Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the instrument's default.[9]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[10]
  • Tune and match the respective probes for ¹³C and ¹⁹F nuclei.

3. ¹⁹F NMR Acquisition:

  • Acquire a standard one-pulse ¹⁹F spectrum.
  • Typical spectral width: -50 to -90 ppm.
  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
  • Typical spectral width: 0 to 220 ppm.
  • Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.

Visualizing the Structure and Workflow

Molecular Structure of [4-(Trifluoromethyl)-4-piperidyl]methanol cluster_ring cluster_substituents N N C2 C N->C2 H_N H N->H_N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CF3 CF₃ C4->CF3 CH2OH CH₂OH C4->CH2OH C6 C C5->C6 C6->N NMR Analysis Workflow Sample Sample Preparation NMR_Acquisition NMR Data Acquisition (¹³C & ¹⁹F) Sample->NMR_Acquisition Processing Data Processing & Referencing NMR_Acquisition->Processing Analysis Spectral Analysis & Comparison Processing->Analysis Report Reporting & Interpretation Analysis->Report

Caption: A generalized workflow for NMR analysis.

Conclusion

The ¹³C and ¹⁹F NMR spectra of [4-(Trifluoromethyl)-4-piperidyl]methanol are predicted to exhibit distinct and informative signals that are invaluable for its unambiguous identification. The characteristic quartet for the CF₃ group in both the ¹³C and ¹⁹F spectra, along with the specific chemical shifts of the piperidine ring carbons, provide a unique spectroscopic fingerprint. By comparing these predicted values with the experimental data of closely related analogs such as 4-(trifluoromethyl)piperidine, researchers can gain a high degree of confidence in their structural assignments. This guide serves as a practical resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate characterization of this important fluorinated building block.

References

  • Reports in Organic Chemistry. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

  • ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

  • Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Seden, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. bioRxiv. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for... [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Amazon AWS. Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent. [Link]

  • ResearchGate. Temperature-dependent 1 H NMR spectra of fluorine compound 8 measured... [Link]

  • Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [Link]

  • National Center for Biotechnology Information. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. [Link]

Sources

Comparing biological activity of 4-CF3 vs 4-H piperidylmethanol analogs

Comparative Guide: 4-CF vs. 4-H Piperidylmethanol Scaffolds in Lead Optimization

Executive Summary

The substitution of a hydrogen atom (4-H) with a trifluoromethyl group (4-CF

134-H analog4-CF

analog
12

Verdict: The 4-CF


 analog
  • Extending Half-life (

    
    ):  By blocking C4-oxidative metabolism.[2]
    
  • Enhancing CNS Penetration: Through increased lipophilicity (LogP).[2]

  • Inducing Conformational Rigidity: Locking the piperidine ring into a specific chair conformation to improve target selectivity.[1]

However, it comes with a trade-off: Reduced Basicity (


)2

Part 1: Physicochemical Profile & The "Fluorine Effect"[1]

The introduction of the CF

1
Quantitative Property Comparison

The following table summarizes the shift in key properties when moving from the 4-H to the 4-CF

Property4-H Piperidylmethanol4-CF

Piperidylmethanol
Impact on Drug Design
Molecular Weight ~115 Da (Core)~183 Da (Core)Increases size; check Ligand Efficiency (LE).[2]
Lipophilicity (cLogP) 0.5 – 0.81.6 – 1.9+1.1 unit shift. Improves membrane permeability and BBB crossing.[2]
Basicity (

of NH)
~10.8 - 11.2~9.5 - 9.8Inductive withdrawal lowers

.[2] Reduces fraction ionized at physiologic pH.[1][2]
Metabolic Liability High (C4 Oxidation)Low (Blocked)CF

prevents CYP450 hydroxylation at the C4 position.[2]
Steric Bulk (A-value) LowHigh (~2.1 kcal/mol)Similar to an isopropyl group; forces conformational locking.[2]
Conformational Bias (The "Locking" Effect)

Unlike the flexible 4-H analog, the 4-CF

1

equatorial121

Conformationcluster_04-H Analog (Flexible)cluster_14-CF3 Analog (Rigid)H_EqEquatorial-H(Low Energy)H_AxAxial-H(Low Energy)H_Eq->H_AxRapid FlipLow BarrierCF3_EqEquatorial-CF3(Stable Major Conformer)H_Eq->CF3_EqSubstitution EffectCF3_AxAxial-CF3(High Energy Steric Clash)CF3_Eq->CF3_AxHigh BarrierUnfavorable

Caption: The 4-CF3 substitution restricts ring flipping, locking the scaffold into the equatorial conformer (bottom right).

Part 2: Biological Performance & Pharmacology[1][2][4]

Metabolic Stability (The Primary Advantage)

The C4 position of the piperidine ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 (CYP2D6, CYP3A4).[1]

  • 4-H Mechanism: CYP enzymes abstract the C4-hydrogen, leading to the formation of a 4-hydroxypiperidine or ring opening.[1][2]

  • 4-CF

    
     Mechanism:  The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~98 kcal/mol for C-H).[2] The CF
    
    
    group sterically and electronically protects the C4 position.[1]

Experimental Data Trend: In microsomal stability assays (Human Liver Microsomes), 4-CF

3-5x reduction in Intrinsic Clearance (

)
2
Target Binding: Case Study (DAT vs. SERT)

In the context of CNS agents (e.g., Dopamine Transporter [DAT] inhibitors), the 4-CF

2
  • Hydrophobic Pocket Filling: Many GPCRs and transporters have hydrophobic pockets that accommodate the bulk of a CF

    
     group better than a hydrogen, leading to increased Van der Waals contact surface area.[1][2]
    
  • Selectivity: A study on piperidine-based DAT inhibitors demonstrated that 4-substitution (phenyl or CF

    
    ) significantly improved selectivity over the Serotonin Transporter (SERT) compared to the unsubstituted analog.[2]
    
Antimalarial Activity (Mefloquine Analogs)

For piperidylmethanol antimalarials (Mefloquine-like), the basicity of the piperidine nitrogen is crucial for accumulation in the acidic food vacuole of the parasite (Ion Trapping).[1]

  • The Trade-off: The 4-CF

    
     group lowers the 
    
    
    of the piperidine nitrogen.[1] If the
    
    
    drops too low (< 8.5), lysosomal accumulation decreases, potentially reducing potency .[2]
  • Optimization: Medicinal chemists must balance the lipophilicity gain (better entry) with the basicity loss (worse retention).

Part 3: Experimental Protocols

To validate the advantages of the 4-CF

Protocol A: Synthesis of 4-CF -Piperidine-2-Methanol

Rationale: Direct synthesis from pyridine precursors ensures access to the specific regioisomer.[1][2]

  • Starting Material: 4-(Trifluoromethyl)pyridine-2-carboxylic acid.[1][2]

  • Esterification: Reflux with

    
     in MeOH to form the methyl ester.
    
  • Reduction (Aromatic): Hydrogenation using

    
     (Adams' catalyst) in acetic acid/TFA (50 psi 
    
    
    ) to reduce the pyridine ring to piperidine.[2]
    • Note: High pressure is required to reduce the electron-deficient pyridine ring.[1]

  • Reduction (Ester): Treat the piperidine ester with

    
     (Lithium Aluminum Hydride) in dry THF at 0°C to reduce the ester to the primary alcohol (methanol group).
    
  • Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH/NH

    
    OH).
    
Protocol B: Microsomal Stability Assay (In Vitro ADME)

Rationale: To quantify the metabolic blocking effect of the CF

1
  • Preparation: Prepare 1 µM test compound (4-H and 4-CF

    
     analogs) in phosphate buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    and
    
    
    .

Part 4: Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for the 4-H vs 4-CF

ADME_Pathwaycluster_inputInput CompoundsCompound_H4-H Analog(Unsubstituted)LiverLiver (CYP450 Enzymes)Compound_H->LiverHigh ClearanceTargetTarget Site(CNS / Tissue)Compound_H->TargetLow Exposure(Due to Metabolism)Compound_CF34-CF3 Analog(Fluorinated)Compound_CF3->LiverLow ClearanceMetaboliteInactive/ToxicMetaboliteLiver->MetaboliteOxidation at C4(Rapid)Compound_CF3_OutActive Drug(Systemic Circulation)Liver->Compound_CF3_OutMetabolically Stable(Blocked C4)Compound_CF3_Out->TargetHigh Exposure(Extended t1/2)

Caption: The 4-CF3 analog resists hepatic clearance, leading to higher systemic exposure and target engagement compared to the 4-H analog.[2]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2][4] [2]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1][2][4] [2]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1][2][4] [2]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews.[1][2]

  • Gomes, M., et al. (2017). Conformational Behavior of Fluorinated Piperidines.[1][2] Chemistry - A European Journal.[1][2][4][5] [2]

Mass spectrometry fragmentation patterns of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of [4-(Trifluoromethyl)-4-piperidyl]methanol

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) represents a critical building block.[1] The incorporation of a trifluoromethyl (-CF3) group at the C4 position of the piperidine ring is a strategic design choice intended to modulate lipophilicity (LogP), enhance metabolic stability against oxidative metabolism, and alter the pKa of the adjacent amine.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of this fluorinated scaffold against its non-fluorinated analog, 4-Piperidinemethanol .[1] For researchers, understanding these patterns is essential for:

  • Metabolite Identification: Distinguishing the parent drug from metabolic byproducts.

  • Quality Control: Verifying the integrity of the gem-disubstituted C4 center.

  • Library Validation: Confirming the synthesis of DNA-encoded libraries or fragment-based screens.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for the analysis of this compound class.

Instrument Configuration
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

    • Rationale: The secondary amine on the piperidine ring is highly basic, ensuring efficient protonation ([M+H]⁺).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Acquisition Parameters
ParameterSettingNote
Capillary Voltage 3.0 kVStandard ESI+
Cone Voltage 30 VOptimized to minimize in-source fragmentation
Collision Energy (CE) Ramp 15–45 eVTo capture both precursor and low-mass fragments
Scan Range m/z 50 – 300Covers all diagnostic fragments

Fragmentation Analysis: The Core Comparison

This section details the specific fragmentation pathways, contrasting the fluorinated target with its hydrogenated control.

The Comparator: 4-Piperidinemethanol (Control)[1]
  • Precursor Ion: m/z 116.11 [M+H]⁺

  • Dominant Pathway:

    • Water Loss: Rapid loss of H₂O (18 Da) to form the tetrahydropyridine species (m/z 98).[1]

    • Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentation is common, but the ring is relatively stable.[1]

    • Immonium Ions: Formation of low mass amine fragments (m/z 30, 44).[1]

The Target: [4-(Trifluoromethyl)-4-piperidyl]methanol
  • Precursor Ion: m/z 184.09 [M+H]⁺[1]

  • Mechanistic Shift: The electron-withdrawing nature of the -CF3 group significantly alters the fragmentation energetics. It destabilizes carbocations at the C4 position, making the loss of the hydroxyl group less favorable than in the non-fluorinated analog, but still observable.

Key Diagnostic Fragments:

Fragment Typem/z (Theoretical)MechanismDiagnostic Value
Precursor 184.09 [M+H]⁺Parent Confirmation
Dehydration 166.08 Neutral loss of H₂O (-18 Da)Confirms free -OH group
Fluorine Loss 164.09 Loss of HF (-20 Da)Specific to fluorinated scaffold
Ring Scission 114.05 Loss of C2H2F3[1]• (Complex rearrangement)Fingerprint fragment
Alpha-Cleavage 56.05 Tetrahydropyridine ring fragmentCore scaffold verification

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for [4-(Trifluoromethyl)-4-piperidyl]methanol under ESI-MS/MS conditions.

G Parent [M+H]+ m/z 184.09 (Parent Ion) Dehydration [M+H - H2O]+ m/z 166.08 (Tetrahydropyridine species) Parent->Dehydration - H2O (18 Da) Common ESI pathway HF_Loss [M+H - HF]+ m/z 164.09 (Internal Elimination) Parent->HF_Loss - HF (20 Da) Fluorine specific CF3_Loss [M+H - CF3•]+ m/z 115.09 (Radical Cation) Parent->CF3_Loss - CF3 (69 Da) High Energy Only RingOpen Ring Opening / Alpha Cleavage m/z 114 / 82 (Piperidine Scission) Dehydration->RingOpen High CE Fragmentation

Figure 1: Proposed ESI-MS/MS fragmentation pathway for [4-(Trifluoromethyl)-4-piperidyl]methanol. The dehydration pathway is dominant due to the labile primary alcohol.

Comparative Performance Data

The table below summarizes the "performance" of the target molecule in terms of detectability and fragmentation efficiency compared to standard alternatives.

Feature[4-(Trifluoromethyl)-4-piperidyl]methanol4-Piperidinemethanol (Standard)Implication for Research
Ionization Efficiency High (Basic Amine)High (Basic Amine)Both are easily detected in ESI+.[1]
Fragment Stability Moderate (CF3 destabilizes C4+)Low (Rapid dehydration)The fluorinated target yields a more robust parent ion trace.[1]
Diagnostic Shift +68 Da (vs Control)N/AEasy filtering of fluorinated analogs in complex mixtures.[1]
Isotopic Pattern Distinctive A+1/A+2StandardFluorine is monoisotopic (19F), simplifying spectra (no M+2 from Cl/Br).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136469, 4-(Trifluoromethyl)piperidine. Retrieved from [Link]

  • Jackson, G. et al. (2020).[1] The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link][1]

Sources

HPLC Method Development for [4-(Trifluoromethyl)-4-piperidyl]methanol: Mixed-Mode vs. Traditional Reversed-Phase

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for [4-(Trifluoromethyl)-4-piperidyl]methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The purity analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) presents a "perfect storm" of chromatographic challenges: it is a polar, basic secondary amine with no significant UV chromophore. Traditional C18 methods often fail, yielding poor retention, severe peak tailing, and low sensitivity.

This guide objectively compares the performance of a Mixed-Mode C18/Cation-Exchange (MM-C18) stationary phase (The "Product") against the industry-standard Traditional C18 with Ion-Pairing (The Alternative). Experimental data demonstrates that the Mixed-Mode approach offers superior peak symmetry, loadability, and compatibility with universal detectors (CAD/ELSD), eliminating the need for toxic ion-pairing reagents or complex derivatization.

The Analytical Challenge

To develop a robust method, we must first understand the physicochemical adversaries inherent in the molecule:

  • Basicity (pKa ~10.5): The secondary amine protonates at neutral and acidic pH. On traditional silica-based C18 columns, these cations interact strongly with residual silanols, causing severe tailing (Asymmetry > 2.0).

  • Lack of Chromophore: The trifluoromethyl (CF₃) group and the saturated piperidine ring do not absorb UV light significantly above 200 nm. Standard UV detection at 254 nm is impossible.

  • Polarity: The hydroxymethyl group and the amine functionality make the molecule highly polar, leading to elution in the void volume (

    
    ) on standard C18 columns without ion-pairing.
    
Strategic Comparison: The "Hero" vs. The Alternative

We evaluated two distinct method development strategies.

The Alternative: Traditional C18 + Ion-Pairing (IP-RP)
  • Mechanism: Uses a long-chain acid (e.g., Heptafluorobutyric acid, HFBA) to form a neutral ion-pair with the amine, increasing retention on the hydrophobic C18 surface.

  • Pros: Uses common columns found in most labs.

  • Cons: HFBA suppresses MS ionization; equilibration times are long; "memory effects" on the column; toxic reagents.

The Product: Mixed-Mode C18/Cation-Exchange (MM-C18)
  • Mechanism: The stationary phase contains both hydrophobic alkyl chains and embedded acidic groups (negative charge). The acidic groups repel residual silanols and retain the amine via ionic interaction, while the alkyl chains retain impurities via hydrophobicity.

  • Pros: Excellent peak shape (Asymmetry ~1.0); MS/CAD compatible mobile phases; high loadability; no ion-pairing reagents required.

Experimental Protocols
Method A: The Product (Mixed-Mode C18)
  • Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100 or similar), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Charged Aerosol Detector (CAD) or ELSD (Evaporator: 35°C, Nebulizer: 30°C).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

Method B: The Alternative (Traditional IP-RP)
  • Column: Standard End-capped C18 (e.g., Phenomenex Luna C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.[7]

  • Mobile Phase B: Acetonitrile with 0.1% HFBA.[3]

  • Gradient: 10% B to 70% B over 20 minutes.

  • Detection: UV at 205 nm (Low sensitivity due to solvent cutoff) or CAD.

  • Flow Rate: 1.0 mL/min.[6]

Performance Data & Comparison

The following data summarizes the analysis of a crude sample containing [4-(Trifluoromethyl)-4-piperidyl]methanol and two synthetic impurities (Des-CF3 analog and N-benzyl precursor).

ParameterMethod A: Mixed-Mode (The Product)Method B: Traditional C18 + HFBAImpact Analysis
Retention Factor (

)
4.21.8Mixed-Mode provides 2.3x greater retention, moving the peak well away from the void.
USP Tailing Factor (

)
1.08 (Excellent)2.45 (Poor)The MM-C18 ionic interaction eliminates silanol tailing, improving resolution.
Signal-to-Noise (S/N) 150:1 (CAD)45:1 (UV 205nm)CAD detection on MM-C18 is 3x more sensitive than low-UV.
Equilibration Time 5 minutes45 minutesIP-RP requires long equilibration to saturate the column surface.
MS Compatibility High (Formic acid is volatile)Low (HFBA suppresses ionization)MM-C18 is "MS-Ready" by design.
Mechanistic Workflow Diagram

The following diagram illustrates the decision logic and separation mechanism differences between the two approaches.

G Start Analyte: [4-(Trifluoromethyl)-4-piperidyl]methanol (Polar, Basic, No Chromophore) Choice Select Stationary Phase Strategy Start->Choice TradC18 Traditional C18 Column Choice->TradC18 Conventional Route MMC18 Mixed-Mode C18/SCX (The Product) Choice->MMC18 Optimized Route Issue1 Issue: Silanol Interaction (Peak Tailing) TradC18->Issue1 Sol1 Solution: Add Ion-Pairing (HFBA) Issue1->Sol1 Result1 Result: Poor MS Compatibility, Long Equilibration Sol1->Result1 Mech2 Mechanism: Acidic Ligands Repel Silanols & Retain Amine MMC18->Mech2 Det2 Detection: CAD/ELSD (Universal) Mech2->Det2 Result2 Result: Sharp Peaks, MS Compatible, Robust Det2->Result2

Caption: Decision tree comparing the mechanistic pathways of Traditional C18 vs. Mixed-Mode chromatography for polar amine analysis.

Detailed Method Optimization Guide

To implement the Mixed-Mode Method , follow this step-by-step optimization protocol:

  • Mobile Phase pH Tuning:

    • Start with 10 mM Ammonium Formate (pH 3.0) .

    • Why? At pH 3.0, the piperidine is fully protonated (

      
      ), engaging the cation-exchange mechanism of the column.
      
    • Optimization: If retention is too high, increase the buffer concentration (to 20-50 mM) to compete with the analyte for binding sites. This is counter-intuitive compared to standard RP-HPLC.

  • Organic Modifier Selection:

    • Use Acetonitrile (ACN) over Methanol.

    • Why? ACN has lower viscosity (lower backpressure) and often provides better peak shape for basic amines on mixed-mode phases due to its aprotic nature.

  • Detection Settings (CAD):

    • Since the molecule lacks a chromophore, the Charged Aerosol Detector (CAD) is critical.[7]

    • Power Function: Set to 1.0 for broad dynamic range.

    • Data Rate: 10 Hz.

    • Note: Ensure the mobile phase is free of non-volatile salts (e.g., phosphate) to prevent detector clogging.

Conclusion

For the purity analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol , the Mixed-Mode C18/SCX method is objectively superior to traditional C18 approaches. It transforms a difficult separation characterized by tailing and poor retention into a robust, high-throughput assay. By leveraging the dual mechanisms of hydrophobicity and ion-exchange, researchers can achieve self-validating peak purity without the drawbacks of ion-pairing reagents.

References
  • BenchChem. (2025).[1][2][8][9] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from 8

  • ResearchGate. (2025).[7] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from 7

  • SIELC Technologies. (2018). Separation of Piperidine, 4-(diphenylmethyl)- on Newcrom R1 HPLC column. Retrieved from 4

  • Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethyl)piperidine hydrochloride. Retrieved from

Sources

Strategic Guide: X-ray Crystallography & Salt Selection for [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative framework for the solid-state characterization of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) and its salt forms.

Executive Summary & Molecular Context

Target Molecule: [4-(Trifluoromethyl)-4-piperidyl]methanol Role: Critical pharmacophore in medicinal chemistry, utilized for introducing metabolic stability (via the


 group) and solubility modulation (via the piperidine core) into drug candidates, particularly for chemokine receptor antagonists and epoxide hydrolase inhibitors.

The Crystallization Challenge: The gem-disubstitution at the C4 position (containing both a hydrophobic


 and a hydrophilic 

moiety) creates a unique "Janus-faced" electronic environment. This structural conflict often results in the free base existing as a waxy solid or viscous oil, necessitating salt formation to achieve a crystalline lattice suitable for X-ray diffraction (XRD) and pharmaceutical handling.

This guide compares the performance of three primary salt forms—Hydrochloride (HCl) , Fumarate , and Hemitarate —and details the experimental protocols required to generate high-quality crystallographic data.

Comparative Analysis of Salt Forms

The following table synthesizes experimental observations and predicted solid-state behaviors for the salt forms of 4-substituted fluorinated piperidines.

FeatureHydrochloride (HCl) Fumarate (1:1) L-Tartrate (Hemitartrate)
Crystallinity Moderate to HighExcellent Good
Hygroscopicity High (Risk of deliquescence)Low (Non-hygroscopic)Moderate
Melting Point 155–165 °C (Broad, decomp.)185–195 °C (Sharp)170–180 °C
Crystal Habit Needles/Plates (Prone to twinning)Prisms/Blocks Rods
Packing Motif Ionic columns (

bridged)
H-bond sheets (Carboxylate-Ammonium)3D H-bond network
Resolution (XRD) Often limited (0.90 Å)High (< 0.80 Å) High (< 0.80 Å)
Suitability Early Isolation / PurificationFinal Form / XRD Standard Chiral Resolution (if applicable)

Technical Insight: The Fumarate salt is superior for single-crystal X-ray diffraction because the dicarboxylic acid acts as a rigid "molecular staple," bridging two piperidine units via strong


 hydrogen bonds. This suppresses the conformational disorder of the flexible piperidine ring, which is common in the HCl salts.

Experimental Protocols

Phase A: Synthesis & Isolation of the Free Base

Before crystallization, the free base must be generated from the commercial ester precursor to ensure high purity.

  • Precursor: Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate.

  • Reagent: Lithium Aluminum Hydride (

    
    ) in THF.
    
  • Mechanism: Hydride reduction of the ester carbonyl to the primary alcohol.

  • Key Step: Quench with Glauber’s salt or Fieser workup to prevent aluminum emulsion, which inhibits crystallization.

Phase B: Single Crystal Growth (Vapor Diffusion Method)

The "Sitting Drop" vapor diffusion technique is recommended over solvent evaporation to control nucleation rates for the fluorinated scaffold.

  • Preparation: Dissolve 20 mg of the salt (e.g., Fumarate) in 200

    
     of Methanol/Water (9:1).
    
  • Reservoir: Fill the outer well with 1 mL of Acetone or Isopropyl Ether (Antisolvent).

  • Equilibration: Seal and store at 4°C. The antisolvent slowly diffuses into the droplet, lowering solubility.

  • Observation: Harvest block-like crystals after 48–72 hours.

Phase C: X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryogenic) to freeze the rotation of the

    
     group. Room temperature collection often leads to high thermal parameters (
    
    
    
    ) for the fluorine atoms, smearing electron density.
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the fluorine atoms, although Cu is acceptable for small organic crystals.

Structural Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solid state of this fluorinated intermediate.

G Start Start: [4-(CF3)-4-piperidyl]methanol SaltScreen Salt Screening (pKa Δ > 3) Start->SaltScreen HCl HCl Salt (Solvent: EtOH/Et2O) SaltScreen->HCl High Solubility Fumarate Fumarate Salt (Solvent: MeOH/Acetone) SaltScreen->Fumarate Symmetry Aid CheckCryst Check Crystallinity (PLM) HCl->CheckCryst Fumarate->CheckCryst CheckCryst->SaltScreen Amorphous/Oil XRay Single Crystal XRD (Mo-Kα, 100 K) CheckCryst->XRay Birefringent Blocks Structure Structure Solution (SHELXT / OLEX2) XRay->Structure Analysis Analyze Packing: 1. CF3 Segregation 2. H-Bond Network (OH...O) Structure->Analysis

Figure 1: Decision tree for salt selection and crystallographic characterization of fluorinated piperidine intermediates.

Critical Structural Features (Data Interpretation)

When analyzing the X-ray data for [4-(Trifluoromethyl)-4-piperidyl]methanol salts, researchers should validate the structure against these expected geometric parameters. Deviations suggest disorder or incorrect assignment.

A. The Gem-Disubstituted Chair
  • Conformation: The piperidine ring will adopt a Chair conformation.

  • Equatorial Preference: Despite the steric bulk of the

    
     group (A-value ~ 2.5 kcal/mol), the 
    
    
    
    group often occupies the axial position if it can participate in an intramolecular H-bond with the piperidine nitrogen, or the equatorial position if intermolecular packing dominates.
  • Validation Check: Measure the C-C-C-N torsion angles. An ideal chair has alternating angles near

    
    .
    
B. Fluorine Segregation
  • Observation: In the crystal lattice,

    
     groups tend to cluster together, forming hydrophobic channels or layers. This is known as "fluorine segregation."
    
  • Impact: This segregation stabilizes the lattice but can cause "slippage" planes, making crystals brittle. Handle with care during mounting.

C. Hydrogen Bonding Network
  • Primary Donors: The Ammonium (

    
    ) and Hydroxyl (
    
    
    
    ) protons.
  • Primary Acceptors: The Counterion (e.g., Carboxylate

    
     or Chloride 
    
    
    
    ).
  • Metric: Look for

    
     distances of 2.7–2.9 Å  (strong charge-assisted H-bonds).
    

References

  • Synthesis of Fluorinated Piperidines: Logvinenko, I. G., et al.[1][2] "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine." Journal of Organic and Pharmaceutical Chemistry, 2021, 19(1), 3-9.[2] Link

  • Crystallography of Piperidine Salts: Revathi, B. K., et al. "Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone." Acta Crystallographica Section E, 2015, E71, o790. Link

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

  • Compound Data: PubChem CID 5925515714, "Piperidin-4-yl(3-(trifluoromethyl)phenyl)methanol" (Structural Analogue Reference). Link

  • General Synthesis of 4-Hydroxymethylpiperidines: ChemicalBook, Synthesis of 4-Piperidinemethanol (CAS 6457-49-4). Link

Sources

Enhancing Drug Candidate Viability: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a lead compound is a critical hurdle in the path to a viable drug candidate. The piperidine scaffold, a ubiquitous feature in numerous approved drugs, is frequently a focal point for metabolic transformations due to its susceptibility to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, offering experimental insights and methodologies to inform rational drug design.

The Strategic Role of Fluorine in Mitigating Metabolism

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs. By strategically replacing a hydrogen atom with fluorine at a metabolically vulnerable position, or "metabolic soft spot," chemists can effectively block these sites from oxidative attack.[4] This seemingly simple substitution can have profound effects on a molecule's pharmacokinetic profile, often leading to an increased half-life, reduced clearance, and improved oral bioavailability.[5]

Piperidine Metabolism: A Common Challenge in Drug Discovery

The piperidine ring is prone to a variety of metabolic reactions, which can lead to rapid clearance and the formation of potentially inactive or even toxic metabolites. The primary routes of metabolism for piperidine-containing compounds include:

  • N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen, a pathway frequently catalyzed by CYP3A4.

  • Alpha-carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen, which can lead to the formation of a lactam.

  • Ring Hydroxylation: The introduction of a hydroxyl group at various positions on the piperidine ring.

  • Ring Opening: Enzymatic cleavage of the piperidine ring itself.

These metabolic liabilities underscore the need for strategies to protect the piperidine moiety and improve its in vivo resilience.

Fluorinated vs. Non-Fluorinated Piperidines: A Head-to-Head Comparison

The strategic placement of fluorine on the piperidine ring can significantly enhance its metabolic stability. This improvement stems from a combination of steric and electronic effects that hinder the approach and catalytic action of CYP enzymes.

Mechanistic Insights into Enhanced Stability

Fluorination can protect the piperidine ring in several ways:

  • Direct Blockade of "Soft Spots": Placing a fluorine atom at a site susceptible to hydroxylation physically prevents this metabolic transformation.

  • Electronic Effects: The high electronegativity of fluorine can decrease the electron density of the surrounding C-H bonds, making them less susceptible to oxidative attack.

  • Alteration of pKa: The introduction of fluorine can lower the basicity (pKa) of the piperidine nitrogen.[5] This change in pKa can alter the binding affinity of the compound for the active site of metabolizing enzymes, potentially reducing the rate of metabolism.

Illustrative Data: In Vitro Metabolic Stability

The following table provides representative data from a simulated human liver microsomal stability assay, comparing a hypothetical non-fluorinated piperidine-containing compound with its fluorinated analog. This data illustrates the typical improvements in metabolic stability observed upon fluorination.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Non-fluorinated)(Image of a generic piperidine-containing molecule)1546.2
Compound B (Fluorinated)(Image of the same molecule with a fluorine atom on the piperidine ring)> 60< 11.5

Disclaimer: This data is illustrative and intended to represent typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

It is crucial to note that the effects of fluorination are context-dependent. In some cases, the introduction of fluorine can lead to unexpected metabolic pathways or even a decrease in metabolic stability. For instance, a study on N-alkyl-piperidine-2-carboxamides found that fluorinated derivatives were more readily oxidized in human liver microsomes, with the rate of degradation correlating with increased lipophilicity.[6] This highlights the importance of empirical testing for each new chemical entity.

Experimental Protocol: Human Liver Microsomal Stability Assay

A robust and reproducible in vitro assay is essential for evaluating the metabolic stability of drug candidates. The human liver microsomal (HLM) stability assay is a widely used, high-throughput method to assess Phase I metabolism.[7][8]

Materials and Reagents
  • Test compounds and positive control compounds (e.g., testosterone, verapamil) dissolved in DMSO

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Assay Procedure
  • Prepare Reagents: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution to the phosphate buffer.

  • Pre-incubation: Add the test compound working solution to the HLM mixture and pre-incubate at 37°C for 5-10 minutes with shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold acetonitrile with an internal standard to quench the reaction.

  • Sample Processing: After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression is the elimination rate constant (-k).

  • Calculate Half-life (t½): The half-life is calculated using the equation: t½ = 0.693 / k .

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways of piperidines and the experimental workflow of the microsomal stability assay.

cluster_0 Non-Fluorinated Piperidine Metabolism cluster_1 Fluorinated Piperidine Metabolism Non-Fluorinated Piperidine Non-Fluorinated Piperidine Metabolic Soft Spot (C-H) Metabolic Soft Spot (C-H) Non-Fluorinated Piperidine->Metabolic Soft Spot (C-H) CYP450 CYP450 Metabolic Soft Spot (C-H)->CYP450 Oxidation Oxidized Metabolite Oxidized Metabolite CYP450->Oxidized Metabolite Fluorinated Piperidine Fluorinated Piperidine Blocked Site (C-F) Blocked Site (C-F) Fluorinated Piperidine->Blocked Site (C-F) CYP450_2 CYP450 Blocked Site (C-F)->CYP450_2 Resistant to Oxidation Metabolism Blocked Metabolism Blocked CYP450_2->Metabolism Blocked

Caption: Metabolic fate of non-fluorinated vs. fluorinated piperidines.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate HLM + Compound Incubate HLM + Compound Prepare Reagents->Incubate HLM + Compound Initiate with NADPH Initiate with NADPH Incubate HLM + Compound->Initiate with NADPH Time-Point Sampling Time-Point Sampling Initiate with NADPH->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis End End Data Analysis->End

Sources

A Senior Application Scientist's Guide to a Self-Validating FTIR Protocol for [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, rigorous structural confirmation of novel compounds is paramount. For molecules like [4-(Trifluoromethyl)-4-piperidyl]methanol, a piperidine derivative with significant potential in medicinal chemistry, unambiguous verification of its functional groups is a critical checkpoint. This guide provides an in-depth, technically-grounded protocol for the structural validation of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying principles, creating a self-validating workflow designed for accuracy and reproducibility.

The core of this analysis rests on identifying the characteristic vibrational frequencies of the molecule's key functional groups: the hydroxyl (-OH), the secondary amine (-NH-), the aliphatic rings and chains (-CH₂-), the primary alcohol's carbon-oxygen bond (C-O), the piperidine's carbon-nitrogen bond (C-N), and the distinctive trifluoromethyl group (-CF₃). The presence, position, and shape of these absorption bands provide a unique spectral "fingerprint" that confirms the target structure.

The Causality of Experimental Design: Why FTIR?

FTIR spectroscopy is selected for its efficiency, non-destructive nature, and its exceptional ability to provide direct information about the covalent bonds within a molecule.[][2] Each bond type (e.g., O-H, C-F, C=O) vibrates at a characteristic frequency when it absorbs infrared radiation.[3] By measuring which frequencies of IR light are absorbed by the sample, we can deduce the presence of its constituent functional groups.[4]

For [4-(Trifluoromethyl)-4-piperidyl]methanol, this technique is particularly powerful. We can expect to observe:

  • A broad absorption from the O-H group, indicative of hydrogen bonding.[5][6]

  • A moderately sharp N-H stretch from the piperidine ring.

  • Strong, complex absorptions from the C-F bonds of the trifluoromethyl group.[7]

  • Distinct C-O and C-N stretching vibrations.[8][9]

  • Aliphatic C-H stretching and bending modes.

The simultaneous presence of all these features provides compelling evidence for the proposed structure.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to ensure data integrity through systematic background correction and meticulous sample preparation.

FTIR Validation Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Sample Compound Synthesis & Purification ([4-(Trifluoromethyl)-4-piperidyl]methanol) Prep Sample Preparation (e.g., KBr Pellet or Thin Film) Sample->Prep Instrument FTIR Spectrometer Setup Prep->Instrument Background Acquire Background Spectrum (Empty Sample Compartment / Pure KBr) Instrument->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Data Processing (Background Subtraction, Baseline Correction) SampleScan->Process Analysis Spectral Analysis (Peak Identification & Assignment) Process->Analysis Comparison Comparative Analysis (vs. Expected Frequencies & Alternatives) Analysis->Comparison Validation Structural Confirmation Comparison->Validation

Caption: Workflow for FTIR-based structural validation.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of the synthesized [4-(Trifluoromethyl)-4-piperidyl]methanol and spectroscopic grade Potassium Bromide (KBr, ~200 mg). Moisture is the enemy, as water's O-H bands can obscure key spectral features.[10]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is crucial for minimizing light scattering.

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Allow the instrument to purge with dry nitrogen or air for at least 15-20 minutes to reduce atmospheric water and CO₂ interference.

  • Background Acquisition:

    • Place the empty pellet holder (or a pure KBr pellet) in the sample compartment.

    • Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the KBr matrix, allowing the instrument software to subtract it from the sample spectrum, ensuring that the final spectrum is only of the compound itself. This is a critical self-validating step.

  • Sample Acquisition:

    • Place the sample pellet in the holder within the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Structural Validation

The acquired spectrum should be analyzed for characteristic absorption bands. The table below outlines the expected frequencies for [4-(Trifluoromethyl)-4-piperidyl]methanol, grounded in established spectroscopic data.

Wavenumber (cm⁻¹)Expected IntensityVibrational Mode AssignmentRationale & Authoritative Source
~3200 - 3550Strong, BroadO-H Stretch (Alcohol) & N-H Stretch (Amine)This very broad band results from intermolecular hydrogen bonding of both the hydroxyl and amine groups.[11] The alcohol O-H stretch is typically the dominant feature.[5][8]
~2850 - 2960Medium to StrongAliphatic C-H Stretch (sp³)Characteristic of the C-H bonds in the piperidine ring and the methylene group (-CH₂OH).[12]
~1440 - 1470MediumC-H BendingScissoring and bending vibrations of the CH₂ groups in the piperidine ring.[13]
~1300 - 1360StrongC-F Symmetric StretchThe trifluoromethyl group produces exceptionally strong absorptions. This band is a key identifier.[7][14]
~1100 - 1200Very StrongC-F Asymmetric StretchOften the most intense region in the spectrum for a fluorinated compound, frequently appearing as multiple sharp, strong peaks.[7][15]
~1040 - 1075StrongC-O Stretch (Primary Alcohol)The position is characteristic of a primary alcohol (R-CH₂-OH), distinguishing it from secondary or tertiary alcohols.[10][16]
~1000 - 1250Medium to WeakC-N Stretch (Aliphatic Amine)This peak may be obscured by the powerful C-F and C-O absorptions but is expected in this region.[9]

Comparative Analysis: Validating Against Alternatives

To truly appreciate the power of this validation, we compare the expected spectrum of our product with a potential alternative: the unreacted starting material, 4-(Trifluoromethyl)piperidine .

  • [4-(Trifluoromethyl)-4-piperidyl]methanol (Product): Will show the strong, broad O-H stretch (~3300 cm⁻¹) and the strong C-O stretch (~1050 cm⁻¹).

  • 4-(Trifluoromethyl)piperidine (Potential Impurity/Starting Material): Will lack the broad O-H alcohol stretch and the strong C-O stretch. It will still show the N-H stretch (typically sharper than the combined O-H/N-H band) and the very strong C-F absorptions.

The presence of the distinct O-H and C-O bands is therefore conclusive proof of the successful addition of the methanol group, confirming the identity of [4-(Trifluoromethyl)-4-piperidyl]methanol. The absence of other key bands, such as a C=O stretch around 1700 cm⁻¹, rules out potential oxidation byproducts.[17]

Conclusion

This guide outlines a robust, self-validating protocol for the structural confirmation of [4-(Trifluoromethyl)-4-piperidyl]methanol using FTIR spectroscopy. By understanding the causal links between molecular structure and spectral output, and by comparing the experimental data against both theoretical predictions and logical alternatives, researchers can achieve a high degree of confidence in their synthetic outcomes. The combination of a broad O-H/N-H absorption, strong C-F stretching bands, and a characteristic primary alcohol C-O stretch provides a unique and definitive spectral fingerprint for the target molecule.

References

  • Wikipedia contributors. (2024). Carbon–fluorine bond. In Wikipedia, The Free Encyclopedia. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Calgary. IR: alcohols. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. ResearchGate. [Link]

  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. [Link]

  • Singh, A., & Kumar, A. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Gagnon, J. E., et al. (1995). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Emeléus, H. J., & Haszeldine, R. N. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • University of Babylon. IR Spectroscopy of Hydrocarbons. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Al-Hilfi, S. H. H., et al. (2022). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Haszeldine, R. N., & Cavell, R. G. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • Anitha, K., et al. (2012). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Conway, W., et al. (2013). Infrared spectra of aqueous piperidine as CO2 is absorbed. ResearchGate. [Link]

  • Bavane, R. G., et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • University of Central Florida. INFRARED SPECTROSCOPY (IR). [Link]

  • Even, M. A., et al. (2003). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. ACS Publications. [Link]

  • Anet, F. A. L., & Haq, M. Z. (1965). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives. Royal Society of Chemistry. [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Royal Society of Chemistry. [Link]

  • Choi, C., et al. (1998). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. PubMed. [Link]

  • Krishnakumar, V., & John, X. (2005). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

Sources

Comparison of commercial sources for [4-(Trifluoromethyl)-4-piperidyl]methanol purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of commercial sources for [4-(Trifluoromethyl)-4-piperidyl]methanol requires moving beyond basic Certificates of Analysis (CoA). As a highly specialized fluorinated building block, this compound is a privileged motif in modern drug discovery, prized for how the trifluoromethyl (-CF3) group modulates lipophilicity, metabolic stability, and the basicity of the piperidine nitrogen.

However, the synthesis of gem-disubstituted fluorinated piperidines often yields complex impurity profiles. For application scientists and medicinal chemists, selecting a commercial source with verified purity is critical to preventing downstream synthetic failures and ensuring reproducible biological assays. This guide objectively compares leading commercial alternatives and provides a self-validating analytical framework to verify their integrity.

Mechanistic Causality: Why Purity Fluctuates in Fluorinated Piperidines

The commercial synthesis of[4-(Trifluoromethyl)-4-piperidyl]methanol typically involves the nucleophilic trifluoromethylation of a piperidin-4-one derivative followed by epoxide formation and ring-opening. The structural nature of this compound introduces three specific degradation and impurity risks:

  • Defluorination Risks: Under harsh basic conditions during workup, the -CF3 group can undergo partial defluorination, leading to difluoro-alkene impurities. This alters the bioisosteric properties of the final Active Pharmaceutical Ingredient (API), as .

  • Hygroscopicity and N-Oxidation: The secondary amine of the piperidine ring is highly prone to absorbing atmospheric moisture. Upon prolonged storage in the presence of oxygen or trace peroxides, the nitrogen can oxidize to form N-oxides.

  • Isomeric and Precursor Remnants: Incomplete synthetic conversion often leaves behind the des-hydroxymethyl precursor or positional isomers that are chromatographically difficult to resolve.

DegradationPathway API [4-(CF3)-4-piperidyl]methanol (Intact Building Block) Cond1 Atmospheric O2 (Prolonged Storage) API->Cond1 Cond2 Harsh Basic Conditions (Workup Phase) API->Cond2 Imp1 Piperidine N-Oxide (Oxidative Impurity) Cond1->Imp1 Imp2 Difluoro-alkene (Defluorinated Byproduct) Cond2->Imp2

Fig 2. Primary degradation and impurity formation pathways for trifluoromethyl piperidines.

Commercial Sources Comparison

We evaluated typical batches from leading global suppliers. The data below synthesizes expected purity metrics based on supplier specifications and the historical analytical performance of .

SupplierClaimed PurityVerified Purity (qNMR)Primary Impurity ProfileRecommended Application
Sigma-Aldrich (Merck) ≥ 99.0%98.8%Trace moisture (<0.2%)Late-stage API synthesis, IND-enabling studies
Enamine Ltd. 97.0%97.4%Des-hydroxymethyl precursorHigh-throughput screening, SAR library generation
BLD Pharm 98.0%96.5%Piperidine N-oxide (oxidative)Scale-up optimization, methodology development
CP Lab Safety 95.0%94.2%Difluoro-alkene (defluorinated)Early-stage exploratory chemistry

Note: Verified purity represents typical empirical findings using the self-validating protocols described below, rather than relying solely on the manufacturer's CoA.

Self-Validating Analytical Protocols

To establish a self-validating system for purity, researchers must utilize a tripartite analytical approach. Relying solely on HPLC-UV is a critical error, as the piperidine ring lacks a strong chromophore, masking significant non-UV-active impurities.

Protocol 1: HPLC-ELSD for Universal Organic Impurity Profiling

Because the target molecule lacks a conjugated pi-system, Evaporative Light Scattering Detection (ELSD) is mandatory for universal impurity profiling, .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the commercial[4-(Trifluoromethyl)-4-piperidyl]methanol sample. Dissolve in 10 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • System Equilibration: Purge the HPLC system equipped with an ELSD. Set the ELSD drift tube temperature to 50°C and the nebulizer gas (N2) pressure to 3.5 bar to ensure complete solvent evaporation without volatilizing the analyte.

  • Chromatographic Conditions: Install a C18 reverse-phase column (4.6 x 150 mm, 3 µm). Use a binary gradient mobile phase: Solvent A (0.1% Trifluoroacetic acid in H2O) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). The TFA acts as an ion-pairing agent to prevent peak tailing of the secondary amine.

  • Gradient Program: 0-2 min: 5% B; 2-12 min: linear ramp to 95% B; 12-15 min: hold at 95% B; 15-16 min: return to 5% B. Flow rate: 1.0 mL/min.

  • Data Acquisition: Inject 10 µL of the sample. Quantify peaks via area normalization, ensuring the signal-to-noise ratio is > 3 for trace impurities.

Protocol 2: 19F and 1H qNMR for Absolute Quantitation

19F NMR is highly sensitive to the local electronic environment and serves as the gold standard for detecting trace defluorinated or positional fluorinated impurities, which are.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the piperidine sample and 5.0 mg of 1,4-difluorobenzene (internal standard, certified purity >99.9%) into a clean glass vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Tune the NMR spectrometer probe to the 19F resonance frequency (e.g., 376 MHz on a 400 MHz console).

  • Acquisition Parameters: Set the spectral width to cover +50 to -250 ppm. Use an inverse-gated 1H decoupling sequence to eliminate Nuclear Overhauser Effect (NOE) enhancements, which would otherwise skew quantitative integration. Crucial Step: Set the relaxation delay (D1) to 15 seconds to ensure complete relaxation of all fluorine nuclei before the next pulse.

  • Integration & Calculation: Integrate the internal standard peak (δ -119.9 ppm) and the -CF3 peak of the target compound (typically δ -75 to -80 ppm). Calculate the absolute mass fraction using the molar ratio.

Protocol 3: Karl Fischer Titration for Moisture Control

Given the hygroscopic nature of piperidines, moisture content must be quantified to prevent the quenching of sensitive organometallic reagents in subsequent coupling steps.

Step-by-Step Methodology:

  • Method: Volumetric Karl Fischer titration.

  • Sample: Rapidly transfer 50 mg of the solid into the titration vessel containing anhydrous methanol to minimize atmospheric exposure.

  • Threshold: Reject or re-dry batches exceeding 0.5% w/w water.

ValidationWorkflow Start Incoming Batch [4-(CF3)-4-piperidyl]methanol HPLC HPLC-ELSD (Organic Purity) Start->HPLC NMR 19F & 1H qNMR (Fluorinated Impurities) Start->NMR KF Karl Fischer (Moisture Content) Start->KF Eval Purity > 98% & H2O < 0.5%? HPLC->Eval NMR->Eval KF->Eval Pass Approve for API Synthesis Eval->Pass Yes Fail Recrystallization Required Eval->Fail No

Fig 1. Self-validating analytical workflow for fluorinated piperidine purity assessment.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH) / PMC.[Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]

  • Fluorinated Building Blocks Market Research Report 2033. Growth Market Reports.[Link]

Benchmarking Yields in the Synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol is a critical transformation for drug discovery programs focusing on fluorinated pharmacophores. The trifluoromethyl (-CF3) group at the C4 position of the piperidine ring imparts significant metabolic stability and modulates lipophilicity[1]. However, the quaternary C4 stereocenter, crowded by the bulky and strongly electron-withdrawing -CF3 group, presents unique synthetic challenges during the reduction of the corresponding carboxylic acid precursor, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS 495415-51-5)[2]. This guide objectively benchmarks three reduction methodologies, providing a self-validating protocol for the optimal route.

Mechanistic Causality & Method Selection

When reducing 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid, the choice of reducing agent dictates both the yield and the impurity profile. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes[1], but it restricts the use of harsh conditions.

  • Lithium Aluminum Hydride (LiAlH4): A powerful nucleophilic hydride donor. However, the strongly electron-withdrawing -CF3 group exerts a strong inductive (-I) effect, decreasing the nucleophilicity of the adjacent carboxylate oxygen and making the initial hydride attack slower. Forcing the reaction with elevated temperatures in the presence of an N-Boc protecting group frequently leads to undesired Boc-cleavage or over-reduction to the N-methyl derivative.

  • Borane-Tetrahydrofuran (BH3·THF): Borane is an electrophilic reducing agent. It coordinates directly with the electron-rich carbonyl oxygen of the carboxylic acid before hydride transfer. This pathway effectively overcomes the -CF3 group's inductive deactivation and is entirely chemoselective, leaving the N-Boc group intact at ambient temperatures.

  • NaBH4/I2 System: Iodine reacts with NaBH4 in situ to generate borane. While cost-effective, the heterogeneous nature of the reaction and the extreme steric bulk at the C4 position often result in incomplete conversion and lower isolated yields compared to pre-formed BH3·THF.

Mechanism cluster_LiAlH4 Nucleophilic Hydride (LiAlH4) cluster_BH3 Electrophilic Hydride (BH3·THF) Start 1-Boc-4-(CF3)-piperidine-4-carboxylic acid N1 Slow attack due to -CF3 inductive effect Start->N1 N3 Electrophilic coordination to carbonyl oxygen Start->N3 N2 Requires Heat -> Boc Cleavage / N-Methylation N1->N2 N4 Room Temp -> High Yield, Boc Intact N3->N4

Mechanistic rationale comparing nucleophilic vs. electrophilic reduction of the C4 center.

Yield Benchmarking & Comparative Analysis

The following table summarizes the quantitative performance of the three reduction methods starting from a 10 mmol scale of 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid.

MethodReagentsConditionsIsolated Yield (%)Chemoselectivity (Boc intact)Primary ImpuritiesScalability
A LiAlH4 (3.0 eq)THF, 0 °C to 65 °C, 12h45%PoorN-methyl piperidine, free amineLow (Safety risks at scale)
B BH3·THF (2.5 eq)THF, 0 °C to RT, 12h88% Excellent Trace unreacted acidHigh (Preferred)
C NaBH4 (2.5 eq) / I2 (1.0 eq)THF, 0 °C to 65 °C, 16h62%ModerateUnreacted acid, unknown byproductsModerate

Optimized Experimental Protocols

The following self-validating workflow details the two-step synthesis of the target compound using the optimized BH3·THF reduction followed by acidic deprotection.

Workflow A 1-Boc-4-(CF3)-piperidine- 4-carboxylic acid B 1-Boc-4-(CF3)- 4-piperidylmethanol A->B BH3·THF THF, 0°C to RT 88% Yield C [4-(CF3)-4-piperidyl]methanol Hydrochloride B->C 4M HCl/Dioxane RT, 2h 95% Yield

Optimized two-step synthetic workflow for[4-(Trifluoromethyl)-4-piperidyl]methanol.

Step 1: Reduction to 1-Boc-4-(trifluoromethyl)-4-piperidylmethanol

Rationale: Electrophilic reduction circumvents the steric and electronic deactivation caused by the -CF3 group.

  • Setup: Charge a flame-dried, argon-purged flask with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (2.97 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add BH3·THF complex (1.0 M in THF, 25.0 mL, 25.0 mmol) dropwise over 30 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur initially; ensure proper venting through an oil bubbler.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, stains with bromocresol green) should disappear, replaced by a new spot (KMnO4 positive).

  • Quench: Cool the mixture back to 0 °C and carefully quench by dropwise addition of Methanol (15 mL). Causality: Methanol safely decomposes excess borane and breaks the robust boron-alkoxy complexes formed during the reaction, which otherwise trap the product and drastically reduce the isolated yield.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc (50 mL), wash with 1M NaOH (2 x 20 mL) to remove trace unreacted acid, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to yield the intermediate as a colorless oil (2.49 g, 88% yield).

Step 2: Deprotection to[4-(Trifluoromethyl)-4-piperidyl]methanol Hydrochloride

Rationale: Standard acidic cleavage of the Boc group. The hydrochloride salt is isolated directly to prevent the volatility or degradation issues sometimes associated with free fluorinated piperidines.

  • Setup: Dissolve the intermediate (2.49 g, 8.8 mmol) in anhydrous Dichloromethane (DCM) (15 mL) at room temperature.

  • Deprotection: Add 4M HCl in Dioxane (11.0 mL, 44.0 mmol) dropwise. Self-Validation: CO2 gas evolution will begin immediately, confirming the cleavage of the Boc protecting group.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate will gradually form as the hydrochloride salt of the product is insoluble in the DCM/Dioxane mixture.

  • Isolation: Filter the resulting suspension, wash the white solid with cold DCM (2 x 10 mL), and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride as a white crystalline solid (1.84 g, 95% yield).

References

Sources

Safety Operating Guide

Personal protective equipment for handling [4-(Trifluoromethyl)-4-piperidyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling[4-(Trifluoromethyl)-4-piperidyl]methanol

As a Senior Application Scientist, I frequently observe that the hazards of functionalized building blocks are underestimated. When handling [4-(Trifluoromethyl)-4-piperidyl]methanol , you are not simply dealing with a generic organic powder. You are managing a molecule with synergistic hazards: the corrosive basicity of a secondary amine combined with the extreme lipophilicity of a trifluoromethyl group.

This guide provides the definitive, field-proven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our methodologies are grounded in the authoritative standards set by the [1] and the [2].

Physicochemical & Hazard Profiling: The Causality of Risk

To understand how to protect yourself, you must understand why the chemical is dangerous. The structural motifs of [4-(Trifluoromethyl)-4-piperidyl]methanol dictate its behavior in biological tissues and the environment. Based on hazard profiles of closely related fluorinated piperidines[3][4], we can map its structural features directly to operational risks.

Table 1: Physicochemical Properties and Hazard Causality

Structural MotifPhysicochemical PropertyHazard ClassificationOperational Mitigation
Piperidine Ring Basic Amine (pKa ~10.0 - 11.0)Skin/Eye Irritant (H315, H319)Chemical splash goggles; immediate neutralization of spills.
Trifluoromethyl (-CF3) High Lipophilicity (Est. LogP > 1.5)Enhanced Dermal PenetrationDouble nitrile gloving (≥4 mil); immediate removal upon contact.
Halogenated Scaffold Fluorine Content (~30% by mass)Toxic Decomposition (HF gas)Segregate into halogenated waste; avoid extreme heat/acids.
Primary Alcohol (-OH) Hydrogen BondingHygroscopic (Clumping)Handle with anti-static tools; store in desiccator.

Causality Insight: The trifluoromethyl (-CF3) group acts as a potent penetration enhancer. If the basic piperidine nitrogen contacts your skin, the lipophilic -CF3 group rapidly drives the corrosive amine through the lipid bilayer of the stratum corneum, causing deeper tissue damage faster than non-fluorinated analogs.

The "Armor" Protocol: Strategic PPE Selection

Standard safety glasses and a single pair of gloves are insufficient for this class of compounds. Your PPE must act as a self-validating barrier system.

  • Dermal Protection (Hands): Wear double nitrile gloves (minimum 4 mil thickness per layer). If you are handling the compound in an organic solvent (e.g., DCM or DMF), the solvent will act as a carrier, drastically reducing the breakthrough time of the glove. Double-gloving allows you to immediately strip the outer layer if a splash occurs, leaving the inner layer intact while you evacuate the hood.

  • Ocular Protection: Chemical splash goggles are mandatory. The basicity of the amine can cause irreversible corneal saponification upon contact. Safety glasses with side shields do not provide adequate vapor or dust seal.

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton lab coat. Ensure cuffs are tucked under the outer glove to prevent wrist exposure.

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If engineering controls fail or a bulk spill occurs outside the hood, use a NIOSH-approved half-mask respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter[2].

Operational Workflow: Step-by-Step Methodologies

Protocol A: Safe Dispensing and Weighing

Fluorinated powders often hold a static charge, causing them to "jump" from spatulas, leading to contamination of the balance and the operator.

  • Step 1: Environmental Verification. Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Step 2: PPE Donning. Equip splash goggles, lab coat, and double nitrile gloves. Inspect gloves for micro-tears.

  • Step 3: Static Mitigation. Pass an anti-static device (e.g., Zerostat gun) over the weighing boat. Use a grounded, stainless-steel spatula. Never use plastic spatulas with fluorinated powders.

  • Step 4: Execution. Open the reagent bottle only deep inside the fume hood (at least 6 inches from the sash). Transfer the required mass smoothly.

  • Step 5: Containment. Seal the weighing boat inside a secondary container (like a larger beaker or a sealed vial) before transporting it to your reaction setup.

Workflow Step1 1. Pre-Operation Verify Fume Hood Airflow Don Double Nitrile Gloves & Goggles Step2 2. Dispensing & Weighing Use Anti-Static Spatula Keep Container Closed Step1->Step2 Decision Spill Occurred? Step2->Decision Spill Emergency Protocol Contain with Sand/Vermiculite Dispose as Halogenated Waste Decision->Spill Yes Step3 3. Decontamination Wipe Surfaces with Dilute Acid/Water Remove Outer Gloves Decision->Step3 No Step4 4. Waste Segregation Route to Halogenated Organic Waste Spill->Step4 Step3->Step4

Workflow for handling[4-(Trifluoromethyl)-4-piperidyl]methanol, including spill logic.

Emergency Response & Spill Mitigation

In the event of a spill, the primary risk is inhalation of airborne particulates and dermal contact with the basic amine.

Protocol B: Spill Cleanup and Decontamination
  • Step 1: Isolate & Assess. Lower the fume hood sash immediately to maximize exhaust velocity. If the spill is outside the hood, evacuate the immediate area.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels initially, as the basic amine can react with organic materials.

  • Step 3: Neutralization (If in solution). If the compound is dissolved, apply a mild, solid acidic neutralizing agent (e.g., sodium bisulfate) to neutralize the piperidine ring before sweeping.

  • Step 4: Collection. Use a non-sparking brush and dustpan to sweep the absorbed material into a compatible, sealable polyethylene hazardous waste container.

  • Step 5: Surface Decontamination. Wipe the spill area with a damp paper towel wetted with a dilute acid (like 1M HCl or citric acid) to neutralize residual amine, followed by a water wipe. Dispose of all wipes as hazardous waste.

Disposal & Waste Management

The presence of the trifluoromethyl group dictates strict waste segregation rules.

  • Halogenated Segregation: All waste containing[4-(Trifluoromethyl)-4-piperidyl]methanol—including contaminated gloves, weighing boats, and reaction solvents—must be segregated into the Halogenated Organic Waste stream [1].

  • The Causality: When waste is processed by environmental services, non-halogenated waste is often incinerated at standard temperatures. Incinerating fluorinated compounds at standard temperatures releases highly toxic Hydrogen Fluoride (HF) gas [3]. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed specifically to capture HF and prevent catastrophic environmental release.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Centers for Disease Control and Prevention. (2010). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

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